molecular formula C11H22N2O6 B1669962 Deanol aceglumate CAS No. 3342-61-8

Deanol aceglumate

Numéro de catalogue: B1669962
Numéro CAS: 3342-61-8
Poids moléculaire: 278.30 g/mol
Clé InChI: WKAVKKUXZAWHDM-JEDNCBNOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deanol aceglumate (CAS 3342-61-8) is a chemical compound formed from deanol (2-dimethylaminoethanol) and N-acetyl-L-glutamic acid in a 1:1 ratio . Its molecular formula is C11H22N2O6, with an average mass of 278.3 g/mol . In research, this compound is primarily investigated for its role as a precursor in the cholinergic system. Deanol is involved in the biochemical pathway that forms acetylcholine, a critical neurotransmitter for nerve cell communication . This mechanism underpins its research value in studies related to cognitive function and neurological conditions . Beyond neurology, pre-clinical studies have also explored its hepatoprotective properties and a significant anti-ulcerogenic effect, demonstrated by a reduction in the quantity and area of stomach and intestinal ulcers in experimental models, including those under diabetic stress . Researchers utilize this compound in various biochemical and physiological studies. It is supplied with a guarantee of high purity and stability. Please handle this product in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

Numéro CAS

3342-61-8

Formule moléculaire

C11H22N2O6

Poids moléculaire

278.30 g/mol

Nom IUPAC

(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1

Clé InChI

WKAVKKUXZAWHDM-JEDNCBNOSA-N

SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

SMILES isomérique

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO

SMILES canonique

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

Apparence

Solid powder

Autres numéros CAS

3342-61-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Deanol aceglumate;  Deanoli aceglumas;  Deanolo aceglumato;  Otrun;  Risatarun.

Origine du produit

United States

Foundational & Exploratory

Deanol Aceglumate: A Technical Guide to its Central Nervous System Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deanol aceglumate is a nootropic agent used in some countries for the management of asthenic conditions and to improve cognitive function. It is a salt combining two active moieties: deanol and N-acetyl-L-glutamic acid. The precise mechanism of action of this compound in the central nervous system (CNS) is not fully elucidated and remains a subject of scientific investigation. The prevailing hypotheses suggest a multi-faceted action involving the cholinergic and glutamatergic neurotransmitter systems, as well as potential effects on neuronal membranes and antioxidant pathways. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizes the available quantitative data, and outlines key experimental protocols for its study.

Core Mechanisms of Action

The CNS effects of this compound are thought to arise from the distinct but potentially synergistic actions of its two components.

The Deanol Moiety: Cholinergic and Membrane Effects

Deanol (dimethylaminoethanol or DMAE) is structurally similar to choline (B1196258) and has long been investigated for its potential as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). However, this role is a point of significant scientific debate.

  • The Cholinergic Precursor Hypothesis (Controversial): The initial hypothesis proposed that deanol crosses the blood-brain barrier and is methylated to form choline, which is then acetylated to synthesize acetylcholine. An increase in acetylcholine levels would be expected to enhance cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory. However, several studies have failed to demonstrate a significant increase in brain acetylcholine levels following deanol administration[1][2]. Some research even suggests that deanol may not be an effective precursor in the brain[1].

  • Competition for Choline Transport: Contrary to the precursor hypothesis, some evidence indicates that deanol competes with choline for transport across the blood-brain barrier[3]. This competition could potentially reduce the uptake of choline into the brain, which might interfere with acetylcholine synthesis under certain conditions. One study found that the inhibition constant (Ki) for deanol's inhibition of choline uptake was lower than the Michaelis constant (Km) for choline itself, suggesting a high affinity of the carrier mechanism for deanol[3].

  • Effects on Neuronal Membranes: Deanol may exert effects directly on neuronal membranes. It has been proposed that deanol can be incorporated into phospholipids, leading to alterations in membrane fluidity and permeability. These changes could modulate the function of membrane-bound proteins such as receptors and ion channels[4].

The N-Acetyl-L-Glutamic Acid Moiety: Glutamatergic Modulation

N-acetyl-L-glutamic acid (NAGA) is an N-acetylated derivative of the excitatory amino acid glutamate (B1630785). Its role in the CNS is thought to involve the modulation of glutamatergic neurotransmission.

  • Metabotropic Glutamate Receptor Interaction: NAGA is structurally similar to N-acetylaspartylglutamate (NAAG), an endogenous neuropeptide that acts as an agonist at group II metabotropic glutamate receptors (mGluRs). It is hypothesized that the N-acetyl-L-glutamic acid component of this compound may also interact with these receptors. Group II mGluRs (mGluR2 and mGluR3) are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release. By acting on these receptors, N-acetyl-L-glutamic acid could modulate glutamatergic and other neurotransmitter systems.

Potential Synergistic and Other Effects
  • Antioxidant Properties: Some studies suggest that deanol possesses antioxidant properties, which could contribute to its neuroprotective effects by mitigating oxidative stress in the brain.

  • Gene Expression: The possibility that this compound could modulate the expression of genes involved in neuronal function and plasticity is an area for future research.

Quantitative Data

Quantitative data on the specific binding affinities and enzyme kinetics of this compound are limited in the publicly available scientific literature. The following table summarizes the available quantitative information for the deanol component.

ParameterCompoundValueSpecies/SystemReference
Inhibition of Choline Uptake
Inhibition Constant (Ki)Deanol159 µgRat Brain[3]
Michaelis Constant (Km)Choline442 µgRat Brain[3]
Effect on Neurotransmitter Levels
Brain Acetylcholine LevelsDeanolNo significant increaseMouse/Rat Brain[1][2]
Plasma/Brain Choline LevelsDeanolSignificant increaseRat[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

Deanol_Aceglumate_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_membrane Neuronal Membrane Deanol_Aceglumate_Blood This compound Choline_Transporter Choline Transporter Deanol_Aceglumate_Blood->Choline_Transporter Transport Deanol_CNS Deanol ChAT Choline Acetyltransferase Deanol_CNS->ChAT Potential Precursor (Controversial) Membrane Phospholipid Bilayer Deanol_CNS->Membrane Incorporation NAGA N-Acetyl-L-Glutamic Acid mGluR mGluR2/3 NAGA->mGluR Activation Choline_CNS Choline Choline_CNS->ChAT ACh Acetylcholine ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging mGluR->Vesicle Inhibition of Release AChR Acetylcholine Receptor Vesicle->AChR Release Neuronal_Effect Modulation of Neuronal Excitability AChR->Neuronal_Effect Membrane_Fluidity Altered Membrane Fluidity Membrane->Membrane_Fluidity

Caption: Proposed signaling pathways for this compound in the CNS.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_dialysis Microdialysis cluster_analysis Sample Analysis Animal Anesthetize Animal Model Surgery Stereotaxic Surgery: Implant Microdialysis Probe in Target Brain Region Animal->Surgery Perfusion Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) Surgery->Perfusion Collection Collect Dialysate Samples at Timed Intervals Perfusion->Collection HPLC High-Performance Liquid Chromatography (HPLC) Collection->HPLC Detection Electrochemical or Mass Spectrometry Detection HPLC->Detection Quantification Quantify Neurotransmitter Levels Detection->Quantification

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Experimental Protocols

Due to the limited availability of detailed published protocols specifically for this compound, the following methodologies are representative examples based on standard techniques used to study nootropic agents.

Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a conscious, freely moving animal following administration of this compound.

Materials:

  • Animal model (e.g., adult male Wistar rat)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Stereotaxic apparatus

  • Microdialysis probes (CMA or equivalent)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine)

  • HPLC system with an electrochemical detector

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound or vehicle (intraperitoneally or orally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Inject a fixed volume of each dialysate sample into the HPLC system.

    • Separate acetylcholine from other components on a reverse-phase column.

    • Detect acetylcholine using an electrochemical detector.

    • Quantify acetylcholine concentration by comparing the peak area to a standard curve.

  • Data Analysis:

    • Express acetylcholine levels as a percentage of the baseline average.

    • Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound or its components to specific neurotransmitter receptors (e.g., muscarinic acetylcholine receptors, metabotropic glutamate receptors).

Materials:

  • This compound, deanol, N-acetyl-L-glutamic acid

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]QNB for muscarinic receptors)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Brain tissue homogenates or cell lines expressing the receptor of interest

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet several times by resuspension and centrifugation.

    • Resuspend the final pellet in the incubation buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane preparation.

    • Add increasing concentrations of the unlabeled test compound (this compound, deanol, or N-acetyl-L-glutamic acid).

    • Add a fixed concentration of the radiolabeled ligand.

    • For non-specific binding, add a high concentration of the unlabeled ligand.

    • Incubate the tubes at a specific temperature for a set period to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound in the CNS is likely multifaceted, involving modulation of cholinergic and glutamatergic pathways, as well as potential effects on neuronal membranes and oxidative stress. The traditional view of deanol as a simple acetylcholine precursor is not well-supported by current evidence, and its interaction with choline transport mechanisms warrants further investigation. The role of the N-acetyl-L-glutamic acid component in modulating glutamatergic transmission, possibly through metabotropic glutamate receptors, is a promising area for future research. A comprehensive understanding of the synergistic effects of the two moieties is crucial for a complete elucidation of this compound's nootropic properties. Further studies employing rigorous quantitative methods are necessary to clarify its precise molecular targets and signaling pathways in the central nervous system.

References

Deanol Aceglumate as an Acetylcholine Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (dimethylaminoethanol, DMAE), has long been investigated for its potential as a nootropic agent, with early hypotheses centering on its role as a direct precursor to the neurotransmitter acetylcholine (B1216132) (ACh). This technical guide provides an in-depth review of the scientific evidence surrounding this claim. It synthesizes quantitative data on its pharmacokinetics, interaction with cholinergic transport systems, and its effects on brain ACh levels. Detailed methodologies for key experimental procedures are outlined to facilitate the replication and extension of previous research. This guide critically evaluates the evidence, highlighting the controversy surrounding its primary mechanism of action and exploring alternative hypotheses, such as its role as an antioxidant. The information is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating cholinergic modulation and cognitive enhancement.

Introduction

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a naturally occurring compound found in small amounts in the brain and in higher concentrations in certain fish. It is structurally similar to choline (B1196258).[1] this compound is a salt that enhances the stability and delivery of deanol. Historically, deanol was presumed to exert its effects by increasing the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory, learning, and muscle function.[2][3] This was based on the hypothesis that deanol could cross the blood-brain barrier and serve as a precursor for choline, the rate-limiting substrate for ACh synthesis.[4]

However, subsequent and more rigorous scientific investigations have cast doubt on this direct precursor role, with some studies failing to show a significant increase in brain ACh levels following deanol administration.[1][5] This guide will delve into the evidence from both sides of this scientific debate, presenting the quantitative data and experimental protocols that have shaped our current understanding of this compound's pharmacology.

Mechanism of Action: The Acetylcholine Precursor Hypothesis and Competing Evidence

The primary hypothesis for deanol's mechanism of action has been its role in the cholinergic pathway.

The Hypothesized Cholinergic Pathway

The proposed mechanism is a two-step process within cholinergic neurons:

  • Conversion to Choline: Deanol is first methylated to form choline.

  • Synthesis of Acetylcholine: The newly formed choline is then acetylated by the enzyme choline acetyltransferase (ChAT) to produce acetylcholine.

Cholinergic_Pathway Deanol Deanol Methylation Methylation Deanol->Methylation Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetylcholine Acetylcholine Methylation->Choline ChAT->Acetylcholine

Caption: Hypothesized metabolic pathway of deanol to acetylcholine.

Evidence Supporting the Precursor Hypothesis

Early studies suggested that deanol supplementation could increase brain choline and acetylcholine concentrations.[2] This led to its investigation for conditions associated with cholinergic deficits, such as Alzheimer's disease and tardive dyskinesia, although with limited and mixed results.[3]

Contradictory Evidence and Alternative Mechanisms

More recent and sophisticated studies have challenged the direct precursor hypothesis.

  • Competition for Blood-Brain Barrier Transport: Research has shown that deanol competes with choline for the same transport system across the blood-brain barrier. In fact, deanol exhibits a higher affinity for the carrier mechanism than choline itself.[6] This competitive inhibition could potentially reduce the amount of choline entering the brain, even if peripheral choline levels are elevated.

  • Lack of Increase in Brain Acetylcholine: Several studies using gas chromatography-mass spectrometry (GC-MS) have failed to detect a significant increase in whole-brain acetylcholine levels in rodents following the administration of a wide range of deanol doses.[1][5] A selective increase was only observed in the striatum of mice at a very high dose (900 mg/kg i.p.).[5]

  • Peripheral Effects on Choline Metabolism: Deanol administration has been shown to increase the concentration of choline in the blood by inhibiting its metabolism in peripheral tissues.[7] This suggests that any central effects of deanol might be secondary to its influence on peripheral choline availability.

  • Antioxidant Activity: An alternative hypothesis for deanol's nootropic effects is its role as a free radical scavenger.[8] In vitro studies have suggested that DMAE can act as an antioxidant.

Caption: Competing mechanisms of deanol action.

Quantitative Data

The following tables summarize the available quantitative data for deanol.

Table 1: Pharmacokinetic and Transport Parameters
ParameterValueSpeciesNotesReference(s)
Choline Transporter Affinity
Inhibition Constant (Ki) of Deanol159 µMRatCompetitive inhibitor of choline uptake at the blood-brain barrier.[6]
Michaelis Constant (Km) for Choline442 µMRatAffinity of the choline transporter for its substrate.[6]
Pharmacokinetics
Human Excretion (unchanged)33%HumanFollowing a 1g injected dose of DMAE.[9]
Plasma ClearanceNot detected 36h post-treatmentRabbitAfter daily oral exposure.
Primary MetaboliteN-oxide of DMAERatMajor urinary metabolite.
Table 2: Dosages Used in Preclinical and Clinical Studies
Study TypeDosageSpeciesKey FindingsReference(s)
Preclinical (i.p. injection) 33.3 - 3000 mg/kgMouseNo increase in whole-brain ACh levels.[5]
550 mg/kgRatNo increase in whole-brain, cortex, striatum, or hippocampus ACh levels.[5]
900 mg/kgMouseSelective increase in striatal ACh levels.[5]
Clinical 500 mg dailyHuman (Children)Investigated for minimal brain dysfunction.[4]
up to 2g daily for 4 weeksHumanGenerally well-tolerated.[3]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Measurement of Deanol, Choline, and Acetylcholine in Brain Tissue

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.

General Protocol Outline:

  • Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing an internal standard (e.g., deuterated analogs of the analytes) to correct for extraction efficiency.

  • Extraction: The analytes are extracted from the homogenate using a solvent system (e.g., a mixture of chloroform, methanol, and water). The aqueous phase containing the polar analytes is separated.

  • Derivatization: To increase their volatility for gas chromatography, the analytes are chemically modified. For example, choline and acetylcholine can be converted to their propionyl esters and then demethylated.

  • GC-MS Analysis:

    • Gas Chromatograph: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The different compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • Mass Spectrometer: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the specific compounds.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analytes.

GCMS_Workflow Start Brain Tissue Sample Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS End Data Analysis MS->End

Caption: General workflow for GC-MS analysis of brain tissue.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is particularly useful for the analysis of electrochemically active compounds like choline and its derivatives.[1][2][6][10]

General Protocol Outline:

  • Sample Preparation: Similar to GC-MS, brain tissue is homogenized and extracted.

  • HPLC Separation:

    • The extract is injected into an HPLC system.

    • Separation is typically achieved on a reverse-phase or ion-exchange column with a specific mobile phase.

  • Post-Column Enzymatic Reaction:

    • After separation, the eluent passes through an immobilized enzyme reactor.

    • This reactor contains acetylcholinesterase (to convert ACh to choline) and choline oxidase (to convert choline to betaine (B1666868) and hydrogen peroxide).

  • Electrochemical Detection:

    • The hydrogen peroxide produced is a highly electroactive species.

    • It is detected by an electrochemical detector, which measures the current generated by its oxidation at a platinum electrode.

  • Quantification: The peak area of the detected current is proportional to the concentration of the analyte.

In Vivo Blood-Brain Barrier Transport Studies

Method: Intracarotid Injection Technique

This technique allows for the direct measurement of the uptake of substances from the blood into the brain.[6]

General Protocol Outline:

  • Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is exposed.

  • Injection Mixture: A bolus containing a radiolabeled version of the test substance (e.g., ¹⁴C-choline), a radiolabeled reference compound that freely diffuses across the blood-brain barrier (e.g., ³H₂O), and the compound of interest (deanol) is prepared.

  • Injection: The mixture is rapidly injected into the carotid artery.

  • Tissue Collection: After a short period (e.g., 15 seconds), the animal is euthanized, and the brain is removed.

  • Radioactivity Measurement: The amount of each radiolabel in the brain tissue is quantified using liquid scintillation counting.

  • Brain Uptake Index (BUI) Calculation: The BUI is calculated as the ratio of the test substance's radioactivity to the reference substance's radioactivity in the brain, normalized to the ratio in the injectate. This index provides a measure of the substance's ability to cross the blood-brain barrier.

In Vitro Antioxidant Activity Assays

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assays

These are common spectrophotometric assays used to evaluate the free radical scavenging capacity of a compound.[11][12][13][14][15]

General Protocol Outline (DPPH):

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

The ABTS assay follows a similar principle but uses the ABTS radical cation, which is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

Summary and Future Directions

The role of this compound as a direct precursor to acetylcholine is not well-supported by the current body of scientific evidence. While it may increase peripheral choline levels, its ability to increase brain acetylcholine is questionable, partly due to its competitive inhibition of the choline transport system at the blood-brain barrier.

For researchers and drug development professionals, this has several implications:

  • Re-evaluation of Mechanism: The nootropic and other central effects attributed to deanol may be mediated by mechanisms other than direct acetylcholine precursor activity. The antioxidant properties of deanol warrant further investigation.

  • Targeting the Cholinergic System: For strategies aimed at increasing central acetylcholine levels, other precursors with more favorable transport kinetics or direct-acting cholinergic agonists may be more effective.

  • Future Research: Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in humans. Detailed investigations into its antioxidant and potential anti-inflammatory effects could open new avenues for its therapeutic application. Additionally, studies on its direct interaction with nicotinic and muscarinic acetylcholine receptors are lacking and would provide valuable insights.

References

Deanol Aceglumate: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate (CAS: 3342-61-8) is the salt formed from the nootropic agent Deanol (2-(dimethylamino)ethanol) and the metabolic intermediate N-acetyl-L-glutamic acid.[1][2] Primarily investigated for its potential role as a cholinergic precursor, this compound is also described as a hepatoprotective agent.[1][3][4] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and proposed biological mechanism. Detailed experimental protocols for a plausible synthesis and subsequent analysis are provided, along with key physicochemical data for the compound and its constituent precursors.

Chemical Properties

This compound is a salt composed of the organic base 2-(dimethylamino)ethanol (Deanol) and the dicarboxylic acid N-acetyl-L-glutamic acid.[1] Its properties are derived from these two components.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 3342-61-8[2]
Molecular Formula C₁₁H₂₂N₂O₆[1]
Molecular Weight 278.30 g/mol [1]
Appearance Solid at room temperature[5]
Boiling Point 495.9 °C at 760 mmHg (Predicted)[2]
Flash Point 253.7 °C (Predicted)[2]
Solubility Soluble in Water, DMSO, Ethanol (B145695), DMF[5]
Storage Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month)[1]
Physicochemical Data of Precursors

The properties of the individual acid and base components are critical for understanding the nature of the salt.

PropertyN-acetyl-L-glutamic acid2-(dimethylamino)ethanol (Deanol)
CAS Number 1188-37-0108-01-0
Molecular Formula C₇H₁₁NO₅C₄H₁₁NO
Molecular Weight 189.17 g/mol 89.14 g/mol
Melting Point 194-196 °C-59 °C
pKa ~3.43 (strongest acidic)~9.23
Solubility in Water 36 g/LMiscible
Appearance White crystalline powderClear, colorless liquid

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. An equimolar amount of N-acetyl-L-glutamic acid is reacted with 2-(dimethylamino)ethanol in a suitable solvent. The product salt can then be isolated upon solvent removal or precipitation.

Reaction Scheme

Synthesis NAG N-acetyl-L-glutamic acid (in Ethanol) Reactor Reaction Vessel (Stirring, Room Temp) NAG->Reactor Deanol 2-(dimethylamino)ethanol (Deanol) Deanol->Reactor Product This compound (in solution) Reactor->Product Acid-Base Neutralization Evaporation Solvent Removal (Rotary Evaporation) Product->Evaporation FinalProduct This compound Salt (Solid) Evaporation->FinalProduct

Figure 1: Synthesis Workflow for this compound.
Experimental Protocol: Plausible Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of this compound based on fundamental chemical principles of salt formation.

Materials:

  • N-acetyl-L-glutamic acid (1.00 eq, e.g., 18.92 g, 0.1 mol)

  • 2-(dimethylamino)ethanol (Deanol) (1.00 eq, e.g., 8.91 g, 0.1 mol)

  • Ethanol, anhydrous (approx. 200 mL)

  • Diethyl ether (for precipitation/washing, optional)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve N-acetyl-L-glutamic acid in 150 mL of anhydrous ethanol. Stir at room temperature until a clear solution is obtained. Gentle warming may be applied if necessary.

  • Addition of Base: To the stirred solution, add 2-(dimethylamino)ethanol dropwise over 10-15 minutes using an addition funnel. An exothermic reaction may be observed.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours to ensure complete salt formation.

  • Isolation:

    • Method A (Direct Evaporation): Remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid or viscous oil is the this compound salt. Further drying under high vacuum will yield the final product.

    • Method B (Precipitation): While stirring the ethanol solution, slowly add diethyl ether until a white precipitate forms. Continue adding ether until precipitation is complete.

  • Purification:

    • If using Method B, collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Expected Outcome: A white to off-white solid, which is the this compound salt.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, standard analytical techniques should be employed.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure by identifying the protons and carbons of both the N-acetyl-L-glutamate and Deanol moieties. Quantitative NMR (qNMR) can be used for purity assessment.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add an accurately weighed amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for qNMR.

  • ¹H NMR (in D₂O):

    • N-acetyl-L-glutamate signals: Expect peaks corresponding to the acetyl methyl group (~2.0 ppm), the alpha-proton (~4.1 ppm), and the beta and gamma protons (~1.8-2.3 ppm).

    • Deanol signals: Expect peaks for the N-methyl groups (a singlet, ~2.9 ppm) and the two methylene (B1212753) groups (~3.2 ppm and ~3.8 ppm).

  • ¹³C NMR: Confirm the presence of all expected carbon signals, including the carboxyl and carbonyl carbons.

  • Reference: A validated method for the quantitative determination of Deanol salts in cosmetic formulations using NMR has been published and can be adapted.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthesized compound and quantify any unreacted starting materials or by-products.

  • Plausible HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: UV detection at a low wavelength (e.g., 205-215 nm) to detect the amide bond of the aceglumate moiety. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could also be used as near-universal detectors since Deanol lacks a strong chromophore.

    • Standard Preparation: Prepare standard solutions of N-acetyl-L-glutamic acid, Deanol, and the synthesized this compound in the mobile phase to determine retention times and for quantification.

Proposed Mechanism of Action

The biological activity of this compound is attributed to the Deanol component. The primary proposed mechanism is its role as a precursor to acetylcholine (B1216132) (ACh), a critical neurotransmitter involved in memory, learning, and muscle control.

The pathway is hypothesized as follows:

  • Absorption and Transport: After administration, this compound dissociates, and Deanol is absorbed into the bloodstream.

  • Blood-Brain Barrier: Deanol crosses the blood-brain barrier (BBB). Studies suggest it competes with choline (B1196258) for the same transport mechanism.[6]

  • Conversion to Choline: Inside the brain, Deanol is thought to be methylated to form choline. However, some studies indicate that Deanol is not readily methylated in the brain.[7] An alternative hypothesis is that Deanol increases plasma choline levels, which in turn increases brain choline.[7]

  • Acetylcholine Synthesis: The resulting choline is then acetylated by choline acetyltransferase (ChAT) to form acetylcholine.

This proposed pathway suggests that increasing the availability of Deanol could lead to higher levels of acetylcholine in the brain, potentially enhancing cholinergic neurotransmission.[8][9] However, the efficacy of Deanol in significantly increasing brain acetylcholine levels remains a subject of scientific debate.[10][11]

Acetylcholine_Pathway cluster_blood Bloodstream cluster_brain Brain (Neuron) Deanol_blood Deanol BBB Blood-Brain Barrier (BBB) Deanol_blood->BBB Transport Choline_blood Choline Choline_blood->BBB Transport Deanol_brain Deanol Choline_brain Choline Deanol_brain->Choline_brain Methylation (Hypothesized) ACh Acetylcholine (ACh) Choline_brain->ACh ChAT Choline Acetyltransferase (ChAT) ChAT->ACh BBB->Deanol_brain BBB->Choline_brain

Figure 2: Proposed Cholinergic Pathway of Deanol.

References

Deanol Aceglumate and Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a compound combining deanol and N-acetyl-L-glutamic acid, has been explored for its potential nootropic and neuroprotective effects. A critical determinant of its efficacy within the central nervous system (CNS) is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB penetration, drawing upon available preclinical data for its constituent components. While direct quantitative pharmacokinetic data for the combined molecule in the CNS is limited, this guide synthesizes findings on deanol and N-acetylated amino acids to build a putative model of its transport and action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support further research in this area.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For any neuro-theranostic agent to be effective, it must efficiently cross this barrier. This compound is a salt formed from two components: deanol, a precursor to choline (B1196258), and N-acetyl-L-glutamic acid, an N-acetylated amino acid. The rationale for this combination lies in the potential for synergistic effects, with deanol putatively increasing acetylcholine (B1216132) synthesis and N-acetyl-L-glutamic acid potentially influencing glutamatergic pathways. This guide delves into the critical aspect of their journey into the brain.

Blood-Brain Barrier Penetration of this compound Components

Direct quantitative studies on the BBB penetration of this compound as a single entity are not extensively available in the public domain. Therefore, understanding its potential to enter the CNS requires an examination of its individual components.

Deanol

Deanol (2-dimethylaminoethanol) is a tertiary amine that is structurally similar to choline. Evidence strongly suggests that deanol crosses the BBB. Studies have shown that after administration, deanol can be detected in brain tissue[1][2]. The primary mechanism for deanol's entry into the brain is believed to be via a carrier-mediated transport system shared with choline.

Research on a related compound, deanol acetamidobenzoate, demonstrated competitive inhibition of choline uptake at the BBB. This indicates that deanol has a significant affinity for the choline transporter[3].

Quantitative Data on Deanol and Related Compounds' Interaction with the BBB Choline Transporter

CompoundParameterValueSpeciesReference
DeanolInhibition Constant (Ki) for Choline Uptake159 µgRat[3]
CholineMichaelis Constant (Km)442 µgRat[3]
Deanol p-acetamidobenzoatePlasma Concentration6 to 7 µMChinchilla Rabbit[4]
Deanol p-acetamidobenzoateCerebrospinal Fluid ConcentrationSimilar to plasmaChinchilla Rabbit[4]

Note: The available data provides strong evidence for deanol's ability to cross the BBB via the choline transport system. However, specific brain-to-plasma ratios and permeability coefficients for this compound are not yet established.

N-Acetyl-L-Glutamic Acid

The transport of N-acetyl-L-glutamic acid across the BBB is less well-characterized. Glutamate (B1630785) itself has very limited passage across the BBB, as high concentrations in the brain are excitotoxic[5]. The brain tightly regulates its extracellular glutamate levels through high-affinity uptake systems on both neurons and glial cells, as well as efflux transporters at the BBB[5][6].

N-acetylation of amino acids can alter their transport properties. While some N-acetylated amino acids may utilize specific transporters, it is generally considered that they do not readily cross the BBB via simple diffusion. A study on acetylglutamine, a related compound, showed that it could penetrate the BBB and subsequently be metabolized to glutamate and GABA[7]. This suggests that specific transporters for N-acetylated amino acids may exist at the BBB.

Putative Mechanism of this compound Action in the CNS

Once across the BBB, deanol is hypothesized to act as a precursor for choline synthesis in the brain, thereby increasing the availability of choline for the production of the neurotransmitter acetylcholine. However, the extent to which deanol supplementation raises brain acetylcholine levels is a subject of ongoing debate, with some studies showing an increase in brain choline but not acetylcholine[2][8]. N-acetyl-L-glutamic acid, upon entering the CNS, could potentially modulate glutamatergic neurotransmission, although its precise role and mechanism of action require further investigation.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Deanol_Aceglumate_Blood This compound Choline_Transporter Choline Transporter Deanol_Aceglumate_Blood->Choline_Transporter Deanol moiety Amino_Acid_Transporter Amino Acid Transporter? Deanol_Aceglumate_Blood->Amino_Acid_Transporter NAG moiety (hypothesized) Deanol_Brain Deanol Choline_Transporter->Deanol_Brain NAG_Brain N-Acetyl-L-Glutamic Acid Amino_Acid_Transporter->NAG_Brain Choline Choline Deanol_Brain->Choline Precursor Glutamatergic_Modulation Modulation of Glutamatergic System NAG_Brain->Glutamatergic_Modulation Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis

Caption: Putative transport and mechanism of action of this compound in the CNS.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's BBB penetration and its effects on neurotransmitter levels.

In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain

This protocol allows for the continuous sampling of extracellular acetylcholine in the brain of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • This compound solution

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 1-2 hours.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., 20-30 minutes) using a refrigerated fraction collector.

    • Establish a stable baseline of acetylcholine levels for at least 3-4 fractions.

  • Drug Administration and Post-Dose Sampling:

    • Administer this compound (e.g., intraperitoneally or orally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ED.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Verify the correct placement of the microdialysis probe through histological examination.

experimental_workflow_microdialysis cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Surgical Implantation of Guide Cannula Recovery Animal Recovery (≥48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Dose Post-Dose Sample Collection Drug_Admin->Post_Dose HPLC HPLC-ED Analysis of Acetylcholine Post_Dose->HPLC Histology Histological Verification of Probe Placement Post_Dose->Histology

Caption: Workflow for In Vivo Microdialysis Experiment.

Brain Uptake Index (BUI) Measurement using Intracarotid Injection

This method provides a rapid assessment of the brain uptake of a test compound relative to a freely diffusible reference compound.

Materials:

  • Anesthetized rats

  • Intracarotid artery catheterization setup

  • Radiolabeled test compound (e.g., ¹⁴C-deanol aceglumate)

  • Radiolabeled freely diffusible reference (e.g., ³H-water)

  • Radiolabeled impermeable vascular marker (e.g., ¹¹³mIn-EDTA)

  • Scintillation counter

  • Brain tissue homogenizer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and expose the common carotid artery.

    • Catheterize the common carotid artery in a retrograde manner.

  • Bolus Injection:

    • Inject a bolus (e.g., 200 µL) of a buffered saline solution containing the mixture of the three radiolabeled compounds into the carotid artery.

  • Timed Decapitation:

    • Decapitate the animal at a precise time point after injection (typically 5-15 seconds).

  • Brain and Blood Sampling:

    • Rapidly dissect the brain and collect a sample of trunk blood.

  • Sample Processing and Analysis:

    • Homogenize the brain tissue.

    • Determine the radioactivity of each isotope in the brain homogenate and plasma samples using a scintillation counter with appropriate energy window settings.

  • Calculation of Brain Uptake Index (BUI):

    • The BUI is calculated using the following formula: BUI (%) = [ (¹⁴C in brain / ³H in brain) / (¹⁴C in injectate / ³H in injectate) ] x 100

experimental_workflow_bui cluster_procedure Procedure cluster_analysis Analysis Anesthesia Anesthetize Rat Catheterization Intracarotid Artery Catheterization Anesthesia->Catheterization Injection Bolus Injection of Radiolabeled Compounds Catheterization->Injection Decapitation Timed Decapitation (5-15s) Injection->Decapitation Sampling Brain & Blood Sampling Decapitation->Sampling Homogenization Brain Tissue Homogenization Sampling->Homogenization Scintillation Scintillation Counting Homogenization->Scintillation Calculation Calculation of Brain Uptake Index Scintillation->Calculation

Caption: Workflow for Brain Uptake Index (BUI) Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deanol Quantification in Brain Tissue

This method provides a sensitive and specific means of quantifying deanol concentrations in brain tissue samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., capillary column suitable for amine analysis)

  • Brain tissue homogenates

  • Internal standard (e.g., deuterated deanol)

  • Derivatizing agent (if necessary to improve volatility and chromatographic properties)

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of brain tissue in a suitable buffer.

    • Add the internal standard to the homogenate.

  • Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate deanol from the tissue matrix.

  • Derivatization (if required):

    • React the extracted sample with a derivatizing agent to create a more volatile and thermally stable derivative of deanol.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Separate the components of the sample on the GC column using an appropriate temperature program.

    • Detect and quantify the deanol derivative and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of deanol standards.

    • Determine the concentration of deanol in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The available evidence strongly supports the ability of deanol, a key component of this compound, to cross the blood-brain barrier, likely by utilizing the choline transport system. The penetration of N-acetyl-L-glutamic acid is less certain but may involve specific amino acid transporters. While the synergistic effects of this combination within the CNS are of therapeutic interest, a significant gap exists in the quantitative understanding of this compound's own pharmacokinetic profile in the brain.

Future research should prioritize in vivo studies to determine the brain-to-plasma concentration ratio, permeability-surface area product, and brain uptake index of this compound as a single entity. The use of radiolabeled this compound would be invaluable in these studies. Furthermore, elucidating the specific transporters involved in the BBB transit of N-acetyl-L-glutamic acid will provide a more complete picture of the compound's CNS delivery. A deeper understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational development of this compound as a potential therapeutic agent for neurological disorders.

References

The Pharmacokinetics and Metabolism of Deanol Aceglumate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (2-(dimethylamino)ethanol or DMAE), has been investigated for its potential nootropic and cholinergic effects. Understanding its pharmacokinetic profile and metabolic fate is crucial for the development of new therapeutic applications and for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from available preclinical data. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Deanol, the active moiety of this compound, is a naturally occurring compound and a precursor to the essential nutrient choline (B1196258).[1] Choline plays a critical role in the synthesis of the neurotransmitter acetylcholine (B1216132) and is integral to cell membrane integrity and function.[1] this compound has been explored for various neurological and cognitive conditions, predicated on its potential to modulate central cholinergic activity.[2] This document synthesizes the current knowledge on how this compound is absorbed, distributed, metabolized, and excreted in vivo.

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its onset, intensity, and duration of action. While specific data for this compound is limited, studies on deanol and its other salts in animal models provide valuable insights into its expected pharmacokinetic behavior.

Absorption

Following oral administration, deanol is absorbed from the gastrointestinal tract. The aceglumate salt is expected to dissociate, releasing deanol for absorption.

Distribution

Once absorbed, deanol is distributed throughout the body. It has been shown to cross the blood-brain barrier, although this transport is complex and involves competition with choline.[3]

Metabolism and Excretion

Deanol is primarily metabolized in the liver. It is a precursor to choline and can influence choline metabolism in peripheral tissues, which may lead to an increase in systemic choline levels.[4] The primary route of excretion for deanol and its metabolites is via the urine.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for deanol and its derivatives from preclinical studies. It is important to note the variability in experimental conditions, including animal species, dose, and analytical methods.

ParameterSpeciesDoseRouteCmaxTmaxAUCHalf-life (t½)Reference
Plasma ConcentrationRabbit0.48 µg (as deanol acetamidobenzoate)Oral6 to 7 µM---[5]
Plasma ConcentrationRabbit10.4 µg (as DMAE)Oral12 to 18 µM---[5]
Brain ConcentrationRat550 mg/kg (as deanol)i.p.-15 min--[2]
Plasma Clearance-----Cleared from plasma by 36 hours post-treatment-[6]

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Dashes indicate data not available in the cited sources.

Metabolism

The metabolism of deanol is intricately linked with choline metabolism. Deanol can be converted to choline, and it also appears to inhibit the transport and metabolism of choline in certain tissues.

Metabolic Pathway of Deanol

The proposed metabolic pathway of deanol involves its conversion to choline. This process is central to its supposed mechanism of action in increasing acetylcholine synthesis.

Proposed Metabolic Pathway of Deanol Deanol Deanol (Dimethylaminoethanol) Choline Choline Deanol->Choline Metabolic Conversion (e.g., in liver) Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase (in neurons) Experimental Workflow for In Vivo Pharmacokinetic Study start Start acclimatization Animal Acclimatization (Sprague-Dawley Rats) start->acclimatization dosing Oral Gavage Administration (this compound) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS or GC-MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis end End pk_analysis->end Plasma Sample Preparation for Analysis plasma_sample Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer analysis Analysis by GC-MS or LC-MS/MS supernatant_transfer->analysis

References

Neuroprotective Effects of Deanol Aceglumate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of 2-(dimethylamino)ethanol (DMAE), has been explored for its potential nootropic and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of its neuroprotective effects, primarily based on studies of its active component, DMAE. The proposed mechanisms of action center on its role as a cholinergic precursor and its antioxidant capabilities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways to serve as a resource for researchers in neuropharmacology and drug development. It is important to note that while this compound is the topic of interest, the majority of the available scientific literature focuses on other forms of Deanol, such as DMAE bitartrate (B1229483) or pyroglutamate (B8496135). Therefore, the data presented herein should be interpreted with the understanding that it is largely based on the active DMAE moiety and may not fully represent the specific pharmacokinetic and pharmacodynamic profile of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A key pathological feature of many of these disorders is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory.[1][2] Consequently, therapeutic strategies aimed at augmenting cholinergic neurotransmission have been a major focus of drug development. Deanol (DMAE) is a compound that is structurally similar to choline (B1196258) and has been investigated for its potential to enhance acetylcholine (B1216132) levels in the brain.[2][3] this compound is a salt form of DMAE, combining it with N-acetyl-DL-glutamic acid. While research specifically on this compound is limited, the neuroprotective potential is hypothesized to stem from the properties of DMAE.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are thought to be mediated through two primary pathways: modulation of the cholinergic system and antioxidant activity.

Cholinergic System Modulation

The primary hypothesis for DMAE's nootropic effects is its role as a precursor to acetylcholine (ACh).[2][3] The theory posits that DMAE crosses the blood-brain barrier and is then converted to choline, a direct precursor for ACh synthesis. An increase in brain choline levels could, in turn, lead to enhanced ACh production, thereby improving cholinergic neurotransmission. However, the evidence supporting this mechanism is conflicting. Some studies in rodents have failed to demonstrate a significant increase in brain acetylcholine levels following DMAE administration.[4][5]

Cholinergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Deanol_aceglumate This compound DMAE DMAE Deanol_aceglumate->DMAE Dissociation Choline Choline DMAE->Choline Conversion (?) ACh_synthesis Acetyl-CoA + Choline -> ACh Choline->ACh_synthesis ACh_vesicle Vesicular ACh ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Exocytosis ACh_receptor Cholinergic Receptors ACh_release->ACh_receptor Binding Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Neuronal_response Neuronal Response (e.g., Learning, Memory) Signal_transduction->Neuronal_response

Antioxidant and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases.[6] DMAE has been shown to possess direct free radical scavenging properties.[7][8][9] By neutralizing harmful radicals, DMAE may protect neurons from oxidative damage, thereby preserving their structure and function.

Oxidative_Stress_Pathway cluster_0 Cellular Environment cluster_1 Cellular Targets cluster_2 Cellular Damage ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Lipids Lipids ROS->Lipids Oxidizes Proteins Proteins ROS->Proteins Oxidizes DNA DNA ROS->DNA Oxidizes Deanol Deanol (DMAE) Deanol->ROS Scavenges Lipid_peroxidation Lipid Peroxidation Lipids->Lipid_peroxidation Protein_oxidation Protein Oxidation Proteins->Protein_oxidation DNA_damage DNA Damage DNA->DNA_damage Neuronal_dysfunction Neuronal Dysfunction & Apoptosis Lipid_peroxidation->Neuronal_dysfunction Protein_oxidation->Neuronal_dysfunction DNA_damage->Neuronal_dysfunction

Quantitative Data

The following tables summarize the available quantitative data on the effects of DMAE from preclinical studies.

Table 1: In Vitro Antioxidant Activity of DMAE

Parameter Assay System DMAE Concentration % Inhibition / Scavenging Reference
Lipid Peroxidation (TBARS) Rat liver microsomes + NADPH/Fe-EDTA 2 M 44% [8]
Hydroxyl Radical (•OH) Adduct DMPO spin trapping 2 M 87% [8]
Ascorbyl Radical (A•) Ascorbic acid + Fe-EDTA Not specified Significant decrease [7]

Data from Malanga et al., 2012.

Table 2: Effects of DMAE Pyroglutamate on Scopolamine-Induced Memory Deficits in Rats

Behavioral Test Treatment Group Key Parameter Result Reference
Morris Water Maze DMAE p-Glu Escape Latency Improved performance [10][11]
Passive Avoidance Test DMAE p-Glu Step-through Latency Reduced scopolamine-induced deficit [10][11]

Data from Cedergren et al., 2009.

Table 3: Clinical Effect of this compound on Tension Headache in Children and Adolescents

Parameter Treatment Group Pre-treatment Post-treatment p-value Reference
Headache Frequency This compound Not specified Significantly decreased <0.05 [12]
Headache Duration This compound Not specified Significantly decreased <0.05 [12]
Headache Intensity This compound Not specified Significantly decreased <0.05 [12]

Data from a single-blind, randomized, placebo-controlled study.[12]

Experimental Protocols

In Vitro Antioxidant Assays (Malanga et al., 2012)[8]

Experimental_Workflow_Antioxidant cluster_0 Preparation cluster_1 Assays cluster_2 Analysis Microsomes Rat Liver Microsomes TBARS_assay Lipid Peroxidation (TBARS) Assay Microsomes->TBARS_assay DMAE_prep Prepare DMAE Solutions DMAE_prep->TBARS_assay EPR_OH Hydroxyl Radical Scavenging (EPR) DMAE_prep->EPR_OH EPR_Ascorbyl Ascorbyl Radical Scavenging (EPR) DMAE_prep->EPR_Ascorbyl Reagents Prepare Assay Reagents (NADPH, Fe-EDTA, DMPO, etc.) Reagents->TBARS_assay Reagents->EPR_OH Reagents->EPR_Ascorbyl Fluorescence Measure Fluorescence (TBARS) TBARS_assay->Fluorescence EPR_spectra Record EPR Spectra EPR_OH->EPR_spectra EPR_Ascorbyl->EPR_spectra Data_analysis Calculate % Inhibition/ Scavenging Fluorescence->Data_analysis EPR_spectra->Data_analysis

  • Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay:

    • Rat liver microsomes were incubated with 0.1 mM NADPH and 50 µM Fe-EDTA in a potassium phosphate (B84403) buffer (pH 7.4).

    • Aliquots of DMAE were added to the incubation mixture.

    • The reaction was incubated for 20 minutes at 37°C.

    • The reaction was stopped, and TBARS were extracted into n-butanol.

    • Fluorescence of the butanol layer was measured at an excitation of 515 nm and an emission of 555 nm.[8]

  • Hydroxyl Radical (•OH) Scavenging Assay (Electron Paramagnetic Resonance - EPR):

    • The spin trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) was used.

    • The reaction mixture contained DMPO, microsomes, sodium azide, DTPA, and potassium phosphate buffer.

    • The reaction was initiated by the addition of NADPH.

    • EPR spectra of the DMPO-OH adduct were recorded at room temperature using a Bruker ECS 106 EPR spectrometer.[8]

  • Ascorbyl Radical (A•) Scavenging Assay (EPR):

    • The assay was performed in a system containing ascorbic acid and Fe-EDTA.

    • The EPR spectra of the ascorbyl radical were recorded in the presence and absence of DMAE.[8]

Behavioral Assays for Memory Assessment (Cedergren et al., 2009)[10][11]

Experimental_Workflow_Behavioral cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Collection & Analysis Animals Male Sprague-Dawley Rats Housing Standard Housing Conditions Animals->Housing Drug_admin Administer Scopolamine and DMAE Pyroglutamate Housing->Drug_admin MWM Morris Water Maze Drug_admin->MWM PAT Passive Avoidance Test Drug_admin->PAT MWM_data Record Escape Latency and Path Length MWM->MWM_data PAT_data Record Step-through Latency PAT->PAT_data Stats Statistical Analysis MWM_data->Stats PAT_data->Stats

  • Animals: Male Sprague-Dawley rats were used in the preclinical studies.[11]

  • Drug Administration: Scopolamine hydrobromide (2.5 mg/kg, i.p.) was administered 30 minutes before the training trial to induce memory impairment. DMAE pyroglutamate was administered orally at various doses (10-1,280 mg/kg) 35 minutes before the training trial.[11]

  • Morris Water Maze (MWM) Test:

    • A circular pool was filled with water made opaque. A hidden platform was submerged beneath the water surface.

    • Rats were trained to find the hidden platform using spatial cues in the room.

    • Parameters such as escape latency (time to find the platform) and path length were recorded.[11][13][14]

  • Passive Avoidance Test:

    • A two-compartment apparatus with a light and a dark chamber was used.

    • During the training trial, rats received a mild foot shock upon entering the dark compartment.

    • In the retention test, the latency to enter the dark compartment (step-through latency) was measured as an indicator of memory.[11][15]

Conclusion and Future Directions

The available evidence, primarily from studies on DMAE, suggests that this compound may offer neuroprotective benefits through its potential role in the cholinergic system and its demonstrated antioxidant properties. However, the existing data is not conclusive, and there is a notable lack of research specifically on the this compound salt. The conflicting results regarding DMAE's ability to increase brain acetylcholine levels highlight the need for further investigation into its precise mechanism of action.

Future research should focus on:

  • Conducting preclinical studies specifically with this compound to determine its unique pharmacokinetic and pharmacodynamic profile.

  • Elucidating the precise signaling pathways modulated by this compound in neuronal cells.

  • Performing well-controlled clinical trials to evaluate the efficacy and safety of this compound in patients with mild cognitive impairment or early-stage neurodegenerative diseases.

A more comprehensive understanding of this compound's neuroprotective effects will be crucial for its potential development as a therapeutic agent for age-related cognitive decline and neurodegenerative disorders.

References

Deanol Aceglumate for Cognitive Enhancement in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (dimethylaminoethanol), has been investigated for its potential as a cognitive enhancer. The primary hypothesis underlying its nootropic effects centers on its role as a precursor to acetylcholine (B1216132) (ACh), a critical neurotransmitter for learning and memory. This technical guide provides an in-depth overview of the preclinical evidence for this compound and related deanol compounds in animal models of cognitive enhancement. It details the experimental protocols used to assess its efficacy, presents quantitative data from key studies in a structured format, and visualizes the proposed signaling pathways and experimental workflows. While the evidence suggests potential procognitive effects, particularly in models of cholinergic deficit, the body of research on this compound specifically is limited. This guide synthesizes the available information to serve as a resource for researchers in the field of cognitive pharmacology and drug development.

Introduction

Cognitive decline, a hallmark of aging and various neurological disorders, has spurred the search for effective nootropic agents. The cholinergic system, integral to memory formation and consolidation, is a primary target for cognitive enhancement strategies. Deanol, a naturally occurring compound, is a structural analog of choline (B1196258) and is hypothesized to increase brain acetylcholine levels, thereby enhancing cognitive function. This compound is a salt form of deanol, developed to potentially improve its bioavailability and efficacy.

This guide focuses on the preclinical evaluation of this compound and related compounds in animal models. It aims to provide a comprehensive technical resource by presenting detailed experimental methodologies, summarizing quantitative outcomes, and illustrating the underlying biological and experimental frameworks.

Proposed Mechanism of Action: The Cholinergic Hypothesis

The principal mechanism by which deanol is thought to exert its cognitive-enhancing effects is through the modulation of the cholinergic system.[1] Deanol is a precursor to choline and is believed to increase the synthesis and release of acetylcholine in the brain.[1] However, the precise molecular interactions are still under investigation, with some studies suggesting a complex interplay that may also involve competitive inhibition of choline transport.[2]

Acetylcholine Synthesis and Release

Acetylcholine is synthesized in the presynaptic terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[3][4] It is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[5] Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[5]

Postsynaptic Signaling

In the hippocampus, a brain region critical for memory, ACh binds to both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic membrane.[6][7] This binding initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[6][7]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hippocampus) Choline Choline Deanol This compound AcetylCoA Acetyl-CoA ChAT ChAT ACh_synthesis Acetylcholine (ACh) VAChT VAChT Vesicle Synaptic Vesicle ACh_release ACh_cleft ACh AChE AChE Choline_reuptake Choline (reuptake) mAChR Muscarinic Receptor (mAChR) nAChR Nicotinic Receptor (nAChR) Signaling_Cascade Intracellular Signaling Cascade Cognitive_Effects Enhanced Cognitive Function

Figure 1: Proposed Cholinergic Signaling Pathway for this compound.

Animal Models of Cognitive Impairment

To evaluate the efficacy of potential cognitive enhancers, researchers utilize animal models that mimic aspects of human cognitive deficits. A common and effective model is the scopolamine-induced amnesia model.

Scopolamine-Induced Amnesia

Scopolamine is a muscarinic receptor antagonist that blocks the action of acetylcholine, leading to transient cognitive deficits, particularly in learning and memory.[8][9] This model is valuable for screening compounds that act on the cholinergic system.[8]

Scopolamine_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, Scopolamine, Scopolamine + Deanol) Animal_Acclimatization->Group_Allocation Drug_Preparation Drug Preparation (this compound, Scopolamine) Group_Allocation->Drug_Preparation Deanol_Admin This compound Administration Drug_Preparation->Deanol_Admin Scopolamine_Admin Scopolamine Administration Deanol_Admin->Scopolamine_Admin Pre-treatment Behavioral_Testing Behavioral Testing (e.g., MWM, Passive Avoidance) Scopolamine_Admin->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection

Figure 2: Experimental Workflow for the Scopolamine-Induced Amnesia Model.

Behavioral Assays for Cognitive Assessment

Several behavioral tests are employed to assess different aspects of learning and memory in animal models. The Morris water maze and the passive avoidance test are two of the most widely used and robust assays.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is highly dependent on the hippocampus.[10][11]

Experimental Protocol:

  • Apparatus: A circular pool (150-200 cm in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface.[9][11]

  • Acquisition Phase: Animals are subjected to several trials per day for consecutive days, during which they must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.[10]

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[10]

Passive Avoidance Test

This test assesses fear-motivated learning and memory.[2][12]

Experimental Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark compartment is equipped with an electric grid.[2][12]

  • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.[2][12]

  • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[2][12]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from a key preclinical study investigating the effects of a deanol-containing compound, dimethylaminoethanol (B1669961) pyroglutamate (B8496135) (DMAE p-Glu), in a scopolamine-induced amnesia model in rats.[10]

Table 1: Effect of DMAE p-Glu on Extracellular Acetylcholine and Choline Levels in the Medial Prefrontal Cortex of Rats

Treatment GroupDose (mg/kg, p.o.)Mean Acetylcholine Level (% of baseline)Mean Choline Level (% of baseline)
Vehicle-~100%~100%
DMAE p-Glu300 ~150% ~250%
DMAE p-Glu1000 ~200% ~400%
Data are approximated from graphical representations in Blin et al., 2009.[10]

Table 2: Effect of DMAE p-Glu on Scopolamine-Induced Memory Deficits in the Morris Water Maze

Treatment GroupMean Escape Latency (seconds) - Day 4Time in Target Quadrant (seconds) - Probe Trial
Control (Vehicle + Vehicle)~20s~25s
Scopolamine (Vehicle + Scopolamine)~50s~15s
DMAE p-Glu + Scopolamine (300 mg/kg) ~35s ~20s
Data are approximated from graphical representations in Blin et al., 2009.[10]

Table 3: Effect of DMAE p-Glu on Scopolamine-Induced Memory Deficits in the Passive Avoidance Test

Treatment GroupStep-through Latency (seconds) - Retention Trial
Control (Vehicle + Vehicle)~250s
Scopolamine (Vehicle + Scopolamine)~100s
DMAE p-Glu + Scopolamine (300 mg/kg) ~200s
Data are approximated from graphical representations in Blin et al., 2009.[10]

Discussion and Future Directions

The available preclinical data, primarily from studies on deanol-containing compounds like DMAE p-Glu, suggest that deanol may have cognitive-enhancing properties, particularly in counteracting cholinergic deficits. The observed increases in acetylcholine and choline levels, coupled with improved performance in memory-dependent tasks, support the cholinergic hypothesis of its mechanism of action.

However, it is crucial to note the following limitations and areas for future research:

  • Limited Data on this compound: There is a scarcity of published studies specifically investigating this compound for cognitive enhancement in animal models. Further research is needed to determine if this salt form offers any advantages over other deanol preparations.

  • Contradictory Evidence: Some studies have reported conflicting results regarding the efficacy of deanol in increasing brain acetylcholine levels and improving cognitive function.[2][12] The reasons for these discrepancies need to be elucidated.

  • Need for More Comprehensive Studies: Future studies should employ a wider range of animal models, including models of age-related cognitive decline and neurodegenerative diseases. A more detailed investigation of the dose-response relationship and the long-term effects of this compound is also warranted.

  • Elucidation of Molecular Mechanisms: Further research is required to fully understand the molecular mechanisms by which deanol modulates cholinergic neurotransmission and other signaling pathways that may contribute to its cognitive effects.

Conclusion

This compound and related deanol compounds represent a promising area of research for the development of nootropic agents. The preclinical evidence, though limited, suggests a potential for cognitive enhancement through the modulation of the cholinergic system. This technical guide provides a foundation for researchers by consolidating the available data and methodologies. Rigorous and comprehensive future studies are essential to fully characterize the efficacy and mechanism of action of this compound and to determine its potential therapeutic value for cognitive disorders.

References

Unraveling the Cellular Entry of Deanol Aceglumate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake mechanisms of Deanol aceglumate, a compound comprised of deanol and N-acetyl-L-glutamic acid. Synthesizing available scientific data, this document is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the compound's journey into the cell.

This compound, a salt, is presumed to dissociate into its constituent components, deanol and N-acetyl-L-glutamate, in the physiological aqueous environment. Consequently, the cellular uptake is best understood by examining the distinct transport pathways of each molecule. This guide will delve into the specific transporters implicated, the kinetics of their interaction, and the experimental methodologies used to elucidate these processes.

Deanol Uptake: A Competitive Interaction with Choline (B1196258) Transporters

The deanol component of this compound primarily gains intracellular access by leveraging choline transport systems. Deanol, being a structural analog of choline, engages in competitive inhibition for these transporters, particularly at the blood-brain barrier.

The High-Affinity Choline Transporter (CHT)

The primary transporter responsible for choline uptake into presynaptic cholinergic neurons is the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7). Deanol has been shown to be a substrate for this transporter.

Quantitative Analysis of Deanol Transport

While direct and comprehensive kinetic data for deanol transport is limited, studies have provided valuable insights into its interaction with choline transporters. One key study demonstrated that deanol inhibits choline uptake with an inhibition constant (Ki) of 159 µg, which is lower than the Michaelis constant (Km) for choline itself (442 µg), suggesting a high affinity of deanol for the choline carrier mechanism.[1] However, another study characterized deanol as a weak competitive inhibitor of high-affinity choline transport.[2] Further research is required to establish definitive Km and Vmax values for deanol transport.

CompoundTransporterInteraction TypeKiKmSource
DeanolCholine TransporterCompetitive Inhibition159 µg-[1]
CholineCholine TransporterSubstrate-442 µg[1]
DeanolHigh-Affinity Choline TransporterWeak Competitive Inhibitor--[2]

N-acetyl-L-glutamate Uptake: A Hypothesis of Dicarboxylate and Amino Acid Transporter Involvement

The cellular uptake mechanism for N-acetyl-L-glutamate is less definitively characterized. However, based on its structural similarity to glutamate (B1630785) and other N-acetylated amino acids, its transport is hypothesized to be mediated by excitatory amino acid transporters (EAATs) and/or sodium-dependent dicarboxylate transporters.

Excitatory Amino Acid Transporters (EAATs)

The EAAT family (SLC1) is responsible for the reuptake of glutamate and aspartate from the synaptic cleft.[3][4] Given that N-acetyl-L-glutamate is a derivative of glutamate, it is a plausible candidate for transport by these systems.

Sodium-Dependent Dicarboxylate Transporter 3 (NaDC3)

Research on the structurally similar molecule, N-acetylaspartate (NAA), has shown that it is transported by the Na+-dependent dicarboxylate transporter NaDC3 (SLC13A3).[5][6] This transporter is expressed in the brain and is responsible for the uptake of dicarboxylates like succinate (B1194679) and citrate. The shared N-acetylated dicarboxylate structure suggests that NaDC3 is a strong candidate for transporting N-acetyl-L-glutamate. The transport of NAA by NaDC3 is electrogenic, with a stoichiometry of 3 Na+ ions co-transported with one molecule of NAA.[5]

Transporter FamilyPotential SubstrateRationale
Excitatory Amino Acid Transporters (EAATs)N-acetyl-L-glutamateStructural similarity to glutamate.[3][4]
Sodium-Dependent Dicarboxylate Transporters (e.g., NaDC3)N-acetyl-L-glutamateTransport of the structurally similar N-acetylaspartate.[5][6]

Proposed Cellular Uptake Workflow of this compound

Based on the available evidence, the following workflow outlines the proposed cellular uptake mechanism of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DeanolAceglumate This compound Deanol Deanol DeanolAceglumate->Deanol Dissociation Aceglumate N-acetyl-L-glutamate DeanolAceglumate->Aceglumate Dissociation CHT Choline Transporter (CHT/SLC5A7) Deanol->CHT Transport EAAT Excitatory Amino Acid Transporter (EAAT/SLC1) Aceglumate->EAAT Hypothesized Transport NaDC3 Sodium-Dependent Dicarboxylate Transporter 3 (NaDC3/SLC13A3) Aceglumate->NaDC3 Hypothesized Transport Deanol_in Deanol CHT->Deanol_in Aceglumate_in N-acetyl-L-glutamate EAAT->Aceglumate_in NaDC3->Aceglumate_in

Proposed cellular uptake pathway of this compound.

Intracellular Fate and Potential Signaling Implications

Once inside the cell, deanol may be phosphorylated by choline kinase and can influence choline metabolism.[2] The intracellular fate of N-acetyl-L-glutamate is less understood. It could potentially be hydrolyzed by an N-acetyl-amino-acid acylase to yield glutamate and acetate. An increase in intracellular glutamate could have implications for cellular metabolism and potentially modulate signaling pathways that are sensitive to glutamate levels, such as those involving metabotropic glutamate receptors and subsequent calcium signaling. However, direct evidence for signaling events triggered by the uptake of this compound is currently lacking.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to studying the cellular uptake of deanol and N-acetyl-L-glutamate.

General Experimental Workflow for Uptake Assays

G start Start: Prepare cell culture (e.g., primary neurons, astrocytes, or cell lines expressing target transporters) incubation Incubate cells with radiolabeled substrate ([3H]choline for deanol competition, or [3H]glutamate/[14C]succinate for aceglumate) +/- inhibitors at various concentrations and time points. start->incubation wash Wash cells with ice-cold buffer to terminate uptake. incubation->wash lysis Lyse cells to release intracellular contents. wash->lysis measurement Measure intracellular radioactivity using liquid scintillation counting. lysis->measurement analysis Analyze data to determine uptake kinetics (Km, Vmax) and inhibition constants (Ki). measurement->analysis end End analysis->end

General workflow for radiolabeled substrate uptake assays.

Protocol for Choline Transporter Uptake Assay (Adapted for Deanol)

Objective: To determine the kinetics of deanol uptake via choline transporters.

Materials:

  • HEK293 cells stably expressing the high-affinity choline transporter (CHT).

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Radiolabeled [3H]choline.

  • Unlabeled deanol and choline.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate CHT-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Uptake Initiation: Add assay buffer containing varying concentrations of unlabeled deanol and a fixed concentration of [3H]choline to each well. For direct uptake studies, use varying concentrations of radiolabeled deanol if available.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10 minutes).

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold assay buffer to stop the transport process.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration in each well. Calculate the rate of uptake (in pmol/mg protein/min). For competitive inhibition studies, plot the inhibition of [3H]choline uptake as a function of deanol concentration to determine the Ki.

Protocol for Excitatory Amino Acid Transporter Uptake Assay (Adapted for N-acetyl-L-glutamate)

Objective: To investigate the transport of N-acetyl-L-glutamate via EAATs.

Materials:

  • Primary astrocyte cultures or cell lines expressing specific EAAT subtypes (e.g., EAAT1, EAAT2, EAAT3).

  • Culture medium.

  • Assay buffer.

  • Radiolabeled [3H]L-glutamate.

  • Unlabeled N-acetyl-L-glutamate and L-glutamate.

  • Known EAAT inhibitors (e.g., TBOA).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture primary astrocytes or EAAT-expressing cells in 24-well plates.

  • Preparation: Wash the cells with pre-warmed assay buffer.

  • Uptake Initiation: Add assay buffer containing a fixed concentration of [3H]L-glutamate and varying concentrations of unlabeled N-acetyl-L-glutamate.

  • Incubation: Incubate at 37°C for a suitable duration (e.g., 5-15 minutes).

  • Uptake Termination: Terminate the uptake by aspirating the medium and washing with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Follow the same procedure as described for the choline transporter assay.

  • Data Analysis: Analyze the data to determine if N-acetyl-L-glutamate competitively inhibits [3H]L-glutamate uptake and calculate the Ki.

Future Directions

Further research is necessary to fully elucidate the cellular uptake mechanisms of this compound. Key areas for future investigation include:

  • Direct Transport Studies: Utilizing radiolabeled deanol and N-acetyl-L-glutamate to directly measure their transport kinetics (Km and Vmax) via specific transporters.

  • Transporter Specificity: Systematically screening the interaction of N-acetyl-L-glutamate with all subtypes of EAATs and relevant dicarboxylate transporters.

  • Intracellular Metabolism: Investigating the intracellular conversion of N-acetyl-L-glutamate to glutamate and its impact on cellular processes.

  • Signaling Pathways: Exploring potential downstream signaling cascades activated by the intracellular accumulation of deanol and/or N-acetyl-L-glutamate.

By addressing these knowledge gaps, a more complete picture of the pharmacological action of this compound can be achieved, paving the way for its optimized therapeutic application.

References

Deanol Aceglumate and its Role in Cholinergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a compound of deanol (dimethylaminoethanol, DMAE) and N-acetyl-L-glutamic acid, has been investigated for its potential to modulate cholinergic pathways and enhance cognitive function. The primary hypothesis for its mechanism of action centers on deanol acting as a precursor to choline (B1196258), a vital component for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). However, the scientific literature presents a complex and often contradictory picture of its efficacy and mechanism. This technical guide provides an in-depth review of the available scientific evidence, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways to offer a comprehensive understanding of this compound's role in cholinergic function. The evidence surrounding its direct impact on brain acetylcholine levels is debated, with some studies suggesting alternative mechanisms of action, such as antioxidant effects. This guide aims to equip researchers and drug development professionals with a thorough overview of the current state of knowledge to inform future research and development efforts.

Introduction to the Cholinergic System and this compound

The cholinergic system, comprised of neurons that synthesize and release acetylcholine, plays a crucial role in various physiological processes, including learning, memory, attention, and muscle control.[1] Acetylcholine is synthesized in the presynaptic neuron from choline and acetyl coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT).[2][3] After its release into the synaptic cleft, ACh binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[4] The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it into choline and acetate.[3] A significant portion of this choline is then taken back up into the presynaptic neuron for the synthesis of new ACh.[5]

This compound has been explored as a potential therapeutic agent for cognitive disorders under the premise that it could enhance cholinergic neurotransmission.[6][7] The deanol component is hypothesized to cross the blood-brain barrier and serve as a precursor for choline, thereby increasing the availability of this substrate for acetylcholine synthesis.[8][9] However, this proposed mechanism has been a subject of considerable debate in the scientific community.[10][11]

The Cholinergic Signaling Pathway

The synthesis, release, and degradation of acetylcholine are tightly regulated processes essential for proper neuronal communication. The following diagram illustrates the key steps in the cholinergic signaling pathway.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA Pyruvate Pyruvate Pyruvate->AcetylCoA Pyruvate Dehydrogenase ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline_Uptake Choline Transporter (CHT) Choline_Intracellular Choline Choline_Uptake->Choline_Intracellular Choline_Extracellular Choline Choline_Intracellular->ChAT ACh_Cytosol Acetylcholine (ACh) ChAT->ACh_Cytosol VAChT Vesicular ACh Transporter (VAChT) ACh_Cytosol->VAChT Synaptic_Vesicle Synaptic Vesicle with ACh VAChT->Synaptic_Vesicle Synaptic_Cleft ACh Synaptic_Vesicle->Synaptic_Cleft Exocytosis (Ca2+ dependent) AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Muscarinic_Receptor Muscarinic Receptor Synaptic_Cleft->Muscarinic_Receptor Nicotinic_Receptor Nicotinic Receptor Synaptic_Cleft->Nicotinic_Receptor AChE->Choline_Extracellular Acetate Acetate AChE->Acetate Acetate Postsynaptic_Effect Postsynaptic Effect Muscarinic_Receptor->Postsynaptic_Effect Signal Transduction Nicotinic_Receptor->Postsynaptic_Effect Ion Influx

Caption: The Cholinergic Signaling Pathway.

This compound's Proposed Mechanism of Action and Controversies

The central hypothesis posits that deanol serves as a direct precursor to choline in the brain.[9] This is based on the idea that deanol can cross the blood-brain barrier and be methylated to form choline. However, research has cast doubt on this mechanism.[10][11] Some studies have failed to detect a significant increase in brain acetylcholine levels following deanol administration.[12] Furthermore, it has been suggested that deanol may compete with choline for transport across the blood-brain barrier.[13]

An alternative hypothesis is that deanol's effects may be mediated through its antioxidant and free-radical scavenging properties. While this has been suggested, there is a lack of robust quantitative data to fully support this as its primary mechanism of action in a clinical context.

The role of the N-acetyl-L-glutamic acid component of this compound is not well-elucidated in the context of its cholinergic effects. L-glutamic acid is a major excitatory neurotransmitter, and its interaction with the cholinergic system is complex.[14] N-acetyl-L-glutamic acid is involved in the urea (B33335) cycle and as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[15][16] Further research is needed to clarify the specific contribution of this component to the overall pharmacological profile of this compound.

The following diagram illustrates the proposed, yet controversial, mechanism of deanol in the cholinergic pathway.

Deanol_Mechanism Proposed (Controversial) Mechanism of Deanol cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Deanol_Blood Deanol Choline_Transporter Choline Transporter Deanol_Blood->Choline_Transporter Transport/Competition Deanol_Brain Deanol Choline_Transporter->Deanol_Brain Choline_Brain Choline Deanol_Brain->Choline_Brain Methylation (Hypothesized) ACh_Brain Acetylcholine Choline_Brain->ACh_Brain Synthesis

Caption: Proposed Mechanism of Deanol.

Quantitative Data on the Effects of Deanol

The available quantitative data on the effects of deanol are limited and show conflicting results. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Data on Deanol's Effects on Choline and Acetylcholine

ParameterSpeciesBrain RegionDeanol Dose/ConcentrationOutcomeReference
Choline Uptake Inhibition (Ki)RatBrain159 µMDeanol showed a higher affinity for the choline transporter than choline itself (Km = 442 µM).[13]
Acetylcholine LevelsMouseWhole Brain33.3-3000 mg/kg i.p.No increase in acetylcholine levels.[12]
Acetylcholine LevelsRatWhole Brain, Cortex, Striatum, Hippocampus550 mg/kg i.p.No detectable elevation in acetylcholine levels.[12]
Acetylcholine LevelsMouseStriatum900 mg/kg i.p.Selective increase in acetylcholine levels.[12]
Choline LevelsRatCNSNot specifiedElevated choline levels (less potent than meclofenoxate).
Acetylcholine LevelsRatHippocampusNot specifiedMeclofenoxate (a deanol derivative) increased acetylcholine levels.
Acetylcholine LevelsRatStriatum, Parietal CortexNot specifiedMeclofenoxate had no effect on acetylcholine levels.

Table 2: Clinical Trial Data on Deanol's Effects on Cognitive Function and Tardive Dyskinesia

ConditionStudy PopulationDeanol DosageDurationKey FindingsReference(s)
Senile Dementia14 outpatientsUp to 1800 mg/day4 weeksGlobal improvement in 10 patients (reduced depression, irritability, anxiety; increased motivation). No change in memory or other cognitive functions.[17]
Normal AgingElderly humans900 mg/day21 daysNo effect on word list learning, reaction time, or serial decoding.
Tardive Dyskinesia14 patients2.0 g/day (deanol acetamidobenzoate)4 weeksSignificant improvement from baseline with both deanol and placebo; no significant difference between treatments.[7]
Tardive Dyskinesia33 patients1 g/day or 2 g/day 30 daysSignificant reduction in mean rating of movements in the 2 g/day group.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for studies involving this compound are not consistently available in the published literature. However, based on descriptions from various studies, the following sections outline the general methodologies for key experiments.

Measurement of Deanol, Choline, and Acetylcholine in Brain Tissue

A common method for quantifying these compounds in brain tissue is gas chromatography-mass spectrometry (GC-MS).

General Protocol:

  • Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing an internal standard to correct for sample loss during processing.

  • Deproteinization: Proteins are precipitated, typically using an acid such as perchloric acid, and removed by centrifugation.

  • Extraction: The supernatant containing the analytes of interest is collected.

  • Derivatization: Deanol, choline, and acetylcholine are chemically modified (derivatized) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for sensitive and specific detection and quantification.

GCMS_Workflow start Start: Brain Tissue Sample homogenization 1. Homogenization (with internal standard) start->homogenization deproteinization 2. Deproteinization (e.g., with perchloric acid) homogenization->deproteinization centrifugation 3. Centrifugation deproteinization->centrifugation extraction 4. Supernatant Extraction centrifugation->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS Analysis (Separation & Detection) derivatization->gcms quantification 7. Data Analysis & Quantification gcms->quantification end End: Concentration Data quantification->end Microdialysis_Workflow start Start: Animal with Implanted Probe perfusion 1. Perfuse Probe with aCSF start->perfusion equilibration 2. Equilibration Period perfusion->equilibration baseline 3. Collect Baseline Dialysate Samples equilibration->baseline treatment 4. Administer this compound or Vehicle baseline->treatment collection 5. Collect Post-Treatment Dialysate Samples treatment->collection analysis 6. Analyze ACh Concentration (HPLC-ECD or LC-MS) collection->analysis data_analysis 7. Data Analysis analysis->data_analysis end End: ACh Release Profile data_analysis->end

References

Early Clinical Investigations of Deanol in Pediatric Behavior and Learning Difficulties: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, as the medical community began to formally recognize and categorize childhood behavior and learning disorders, then often termed "minimal brain dysfunction" or "hyperkinesis," a variety of pharmacological interventions were explored. Among these was deanol (2-dimethylaminoethanol), a compound that garnered interest for its potential to ameliorate symptoms of hyperactivity, impulsivity, and inattention. This technical whitepaper provides an in-depth review of the seminal early studies on deanol for these conditions, with a focus on quantitative data, experimental methodologies, and the proposed mechanisms of action as understood at the time. The information presented here is intended to offer a historical and technical perspective for researchers, scientists, and drug development professionals engaged in the study of nootropics and treatments for neurodevelopmental disorders.

Postulated Mechanism of Action: The Acetylcholine (B1216132) Hypothesis

The primary hypothesis underlying the use of deanol in the 1970s was its role as a precursor to the neurotransmitter acetylcholine (ACh).[1][2] Acetylcholine is a critical neurotransmitter in both the peripheral and central nervous systems, playing a significant role in cognitive functions such as memory, learning, and attention. The prevailing theory was that deanol, upon crossing the blood-brain barrier, would be methylated to form choline (B1196258), a direct precursor to acetylcholine. This increase in available choline was thought to subsequently enhance the synthesis of acetylcholine in the brain, thereby alleviating the cognitive and behavioral deficits observed in children with learning and behavior difficulties.

However, it is crucial to note that this proposed mechanism was a subject of debate even in early research. Some biochemical studies questioned the efficiency of deanol's conversion to choline and its subsequent impact on brain acetylcholine levels.[1][3] Research in animal models suggested that while deanol could increase blood choline levels, it might also inhibit the transport of choline across the blood-brain barrier, complicating its effect on central acetylcholine synthesis.[4] Further investigations in rodents failed to detect a significant increase in whole-brain acetylcholine levels after deanol administration, except at very high doses.[3]

Below is a diagram illustrating the hypothesized metabolic pathway of deanol to acetylcholine, as it was conceptualized in the early 1970s.

graph Deanol_to_Acetylcholine_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Deanol [label="Deanol\n(2-dimethylaminoethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Choline [label="Choline", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylcholine [label="Acetylcholine", fillcolor="#FBBC05", fontcolor="#202124"];

Deanol -> Choline [label="Methylation\n(Hypothesized)", color="#4285F4", fontcolor="#4285F4"]; Choline -> Acetylcholine [label="Choline\nAcetyltransferase", color="#34A853", fontcolor="#34A853"]; Acetyl_CoA -> Acetylcholine [color="#34A853", fontcolor="#34A853"]; }

Caption: Hypothesized conversion of Deanol to Acetylcholine.

Key Clinical Studies: A Quantitative Overview

The following tables summarize the quantitative data from two of the most frequently cited early clinical trials of deanol in children with behavior and learning difficulties. These studies are presented to provide a comparative view of the patient populations, dosing regimens, and outcomes measured.

Table 1: Summary of Subject Demographics and Study Design

StudyDiagnosisNumber of SubjectsAge Range (years)Study DesignTreatment GroupsDuration
Lewis & Young (1975)Minimal Brain Dysfunction with Hyperactivity74Not SpecifiedDouble-blind, Placebo-controlledDeanol, Methylphenidate, Placebo3 months
Coleman et al. (1976)HyperkinesisNot SpecifiedNot SpecifiedNot SpecifiedDeanolNot Specified

Table 2: Dosing Regimens in Early Deanol Studies

StudyDrugInitial DoseTitration ScheduleMaintenance Dose
Lewis & Young (1975)DeanolNot SpecifiedNot Specified500 mg/day
Lewis & Young (1975)MethylphenidateNot SpecifiedNot Specified40 mg/day

Table 3: Summary of Key Efficacy Measures and Outcomes

StudyAssessment ToolDeanol Group OutcomeMethylphenidate Group OutcomePlacebo Group OutcomeStatistical Significance
Lewis & Young (1975)Behavior Rating FormsSignificant ImprovementSignificant ImprovementNot SpecifiedNot Specified
Lewis & Young (1975)Reaction TimeSignificant ImprovementSignificant ImprovementNot SpecifiedNot Specified
Lewis & Young (1975)Standard Psychometric TestsSignificant ImprovementSignificant ImprovementNot SpecifiedNot Specified
Coleman et al. (1976)Wechsler Intelligence Scale for Children (WISC)Not SpecifiedNot ApplicableNot ApplicableNot Specified
Coleman et al. (1976)Psychiatric Status Rating ScalesNot SpecifiedNot ApplicableNot ApplicableNot Specified

Note: The abstracts of these early papers often lack detailed quantitative data such as means, standard deviations, and p-values for each specific measure. The information presented here is based on the reported overall findings.

Experimental Protocols of Key Studies

A critical component of evaluating early clinical research is a thorough understanding of the experimental methodologies employed. The following sections detail the protocols from a pivotal study by Lewis and Young (1975), providing insight into the clinical trial design of the era.

Lewis & Young (1975): Deanol and Methylphenidate in Minimal Brain Dysfunction

1. Subject Selection:

  • Inclusion Criteria: The study enrolled 74 children who were referred to a clinic for learning problems. A significant portion of these children also presented with hyperactivity. The diagnosis at the time was "minimal brain dysfunction."

  • Exclusion Criteria: Children with a formal neurological or psychiatric illness were excluded from the study.

2. Study Design:

  • A double-blind, placebo-controlled, parallel-group design was utilized.

  • Participants were randomly assigned to one of three treatment groups: deanol, methylphenidate, or placebo.

  • The treatment duration was three months.

3. Treatment Protocol:

  • Deanol Group: Received a maintenance dose of 500 mg of deanol daily.

  • Methylphenidate Group: Received a maintenance dose of 40 mg of methylphenidate daily.

  • Placebo Group: Received an inert substance identical in appearance to the active medications.

4. Assessment Measures:

  • Behavioral Assessment: Standardized behavior rating forms were completed. The specific scales used were not detailed in the abstract.

  • Cognitive Assessment:

    • Reaction Time: A measure of processing speed and attention.

    • Psychometric Testing: A series of "standard psychometric tests" were administered. While not explicitly named in the abstract, these likely included measures of intelligence and academic achievement common in that period, such as the Wechsler Intelligence Scale for Children (WISC).[5][6]

5. Data Analysis:

  • The abstract mentions the use of analysis of variance (ANOVA) as a statistical method to compare the outcomes between the treatment groups.

The diagram below illustrates the workflow of this clinical trial.

graph Lewis_Young_1975_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start: 74 Children with MBD and Hyperactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Screening for Neurological/\nPsychiatric Illness", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deanol_Group [label="Deanol Group\n(500 mg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylphenidate_Group [label="Methylphenidate Group\n(40 mg/day)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo Group", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pre_Treatment [label="Pre-Treatment Assessment:\n- Behavior Ratings\n- Reaction Time\n- Psychometric Tests", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Period [label="3-Month Treatment Period", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Post_Treatment [label="Post-Treatment Assessment:\n- Behavior Ratings\n- Reaction Time\n- Psychometric Tests", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n(ANOVA)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Compare Outcomes", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Screening; Screening -> Pre_Treatment; Pre_Treatment -> Randomization; Randomization -> Deanol_Group; Randomization -> Methylphenidate_Group; Randomization -> Placebo_Group; Deanol_Group -> Treatment_Period; Methylphenidate_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Post_Treatment; Post_Treatment -> Analysis; Analysis -> End; }

Caption: Experimental workflow of the Lewis & Young (1975) study.

Discussion and Conclusion

The early clinical studies of deanol for behavior and learning difficulties in children provide a valuable historical perspective on the evolution of psychopharmacology for neurodevelopmental disorders. The research conducted in the 1970s was pioneering in its use of double-blind, placebo-controlled methodologies to assess the efficacy of psychoactive compounds in this population.

The findings from these early studies were generally mixed. While some studies, such as Lewis and Young (1975), reported statistically significant improvements in behavior and cognitive performance with deanol, the broader body of research did not consistently demonstrate robust benefits.[1] The mechanism of action, centered on the acetylcholine hypothesis, was and remains a point of scientific contention.

For modern researchers and drug development professionals, these early studies underscore the importance of well-defined patient populations, the use of validated and sensitive outcome measures, and a deep understanding of the pharmacological and physiological mechanisms of a compound. The challenges faced by early investigators in quantifying the effects of deanol and elucidating its precise neurochemical actions highlight the progress that has been made in clinical trial design and neuroscience. A retrospective analysis of this early work can inform the design of future studies and the development of novel therapeutic agents for behavior and learning disorders.

References

An In-Depth Technical Guide to the Free Radical Scavenging Properties of Deanol Aceglumate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol aceglumate, a compound combining deanol and N-acetyl-L-glutamic acid, is recognized for its nootropic and neuroprotective effects. Emerging research has highlighted its potential as an antioxidant, specifically its ability to scavenge free radicals. This technical guide provides a comprehensive overview of the existing scientific evidence on the free radical scavenging properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Concepts in Free Radical Scavenging

Free radicals are highly reactive molecules with unpaired electrons, which can cause significant damage to cellular components such as DNA, proteins, and lipids through a process known as oxidative stress. Antioxidants mitigate this damage by donating an electron to neutralize the free radical, thereby preventing a cascade of further oxidative reactions. The efficacy of an antioxidant is often quantified by its ability to scavenge various types of radicals.

Quantitative Analysis of Free Radical Scavenging Activity

The free radical scavenging capacity of Deanol (also known as Dimethylaminoethanol or DMAE), a key component of this compound, has been investigated against several radical species. The following tables summarize the quantitative data from in vitro studies.

Table 1: Hydroxyl Radical (•OH) Scavenging Activity of DMAE
DMAE Concentration (M)Inhibition of DMPO-OH Adduct (%)
0.535
1.058
2.087

Data extracted from Malanga et al., 2012.[1]

Table 2: Ascorbyl Radical (A•) Scavenging Activity of DMAE
DMAE Concentration (M)Inhibition of Ascorbyl Radical Signal (%)
0.525
1.045
2.065

Data extracted from Malanga et al., 2012.[1]

Table 3: Lipid Radical Scavenging Activity of DMAE
DMAE Concentration (M)Inhibition of PBN-Lipid Radical Adduct (%)
0.520
1.030
2.044

Data extracted from Malanga et al., 2012.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to assess the free radical scavenging properties of DMAE.

Hydroxyl Radical (•OH) Scavenging Assay (EPR Spectroscopy)

This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.

Materials:

  • Dimethylaminoethanol (DMAE)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

  • Rat liver microsomes (as a biological source of radicals)

  • NADPH (to initiate the reaction)

  • Sodium azide (B81097) and DTPA (to chelate interfering metals)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Electron Paramagnetic Resonance (EPR) Spectrometer

Procedure:

  • The basic reaction mixture consists of 100 mM DMPO, rat liver microsomes (1 mg protein/ml), 0.5 mM sodium azide, and 0.6 mM DTPA in 50 mM potassium phosphate buffer (pH 7.4).[1]

  • DMAE is added to the reaction mixture at varying concentrations (0.5 M, 1.0 M, and 2.0 M).[1]

  • The reaction is initiated by the addition of 0.5 mM NADPH.[1]

  • The sample is then transferred to a Pasteur pipette for direct observation in an EPR spectrometer at room temperature.[1]

  • The EPR spectrometer settings are as follows: microwave power, 20 mW; modulation amplitude, 0.490 G; time constant, 655.36 ms; field scan, 100 G; scan time, 167.772 s; and modulation frequency 50 kHz.[1]

  • The intensity of the DMPO-OH adduct signal is measured, and the percentage of inhibition by DMAE is calculated relative to a control sample without DMAE.[1]

Ascorbyl Radical (A•) Scavenging Assay (EPR Spectroscopy)

This assay measures the scavenging of the ascorbyl radical, which is formed from the oxidation of ascorbic acid (Vitamin C).

Materials:

  • DMAE

  • Ascorbic acid

  • Fe-EDTA complex

  • Dimethylsulfoxide (DMSO)

  • EPR Spectrometer

Procedure:

  • The reaction mixture contains 60 μM ascorbic acid and 50 μM Fe-EDTA (1:2) in the presence of DMSO.[1]

  • DMAE is added at different concentrations to the reaction mixture.

  • The EPR spectra of the ascorbyl radical are recorded immediately under the following conditions: 50 kHz field modulation, room temperature, microwave power 10 mW, modulation amplitude 1 G, time constant 655 ms, receiver gain 1 x 10^5, microwave frequency 9.81 GHz, and scan rate 0.18 G/s.[1]

  • The reduction in the ascorbyl radical signal intensity in the presence of DMAE is quantified.[1]

Lipid Radical Scavenging Assay (EPR Spectroscopy)

This assay assesses the ability of a compound to scavenge lipid-derived radicals, which are key mediators of lipid peroxidation.

Materials:

  • DMAE

  • α-phenyl-tert-N-butyl-nitrone (PBN) as a spin trap

  • Rat liver microsomes

  • NADPH

  • Fe-EDTA complex

  • Potassium phosphate buffer (pH 7.4)

  • EPR Spectrometer

Procedure:

  • Rat liver microsomes are incubated with 0.1 mM NADPH and 50 μM Fe-EDTA (1:2) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 20 minutes in the presence of PBN.[1]

  • DMAE is added at various concentrations to the incubation mixture.[1]

  • The EPR spectra of the PBN-lipid radical adduct are recorded at room temperature using an EPR spectrometer operating at 9.75 GHz with 50 kHz modulation frequency.[1]

  • The spectrometer settings are: microwave power, 20 mW; modulation amplitude, 1.232 G; time constant, 81.92 ms; and receiver gain, 2 x 10^5.[1]

  • The scavenging activity is determined by the reduction in the intensity of the PBN-lipid radical adduct signal.[1]

Signaling Pathways and Mechanistic Insights

The precise signaling pathways through which this compound exerts its antioxidant effects are not yet fully elucidated. However, based on the known mechanisms of other antioxidant compounds, a potential area for future investigation is the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.

Currently, there is no direct scientific evidence linking this compound or DMAE to the activation of the Nrf2 pathway. Further research is required to determine if this compound can modulate this critical antioxidant signaling cascade.

Keap1_Nrf2_Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ROS Oxidative Stress (e.g., Free Radicals) ROS->Keap1 Induces conformational change Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Free Radical Scavenging Assays

The general workflow for assessing the free radical scavenging activity of a compound like this compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow A Compound Preparation (this compound solution) C Incubation (Compound + Radicals) A->C B Radical Generation (e.g., •OH, A•, Lipid Radicals) B->C D Detection & Measurement (e.g., EPR Spectroscopy) C->D E Data Analysis (% Inhibition, IC50) D->E

Caption: General experimental workflow for in vitro free radical scavenging assays.

Conclusion and Future Directions

The available evidence strongly suggests that the deanol component of this compound possesses direct free radical scavenging properties, particularly against hydroxyl, ascorbyl, and lipid radicals. The quantitative data, primarily derived from EPR spectroscopy, provides a solid foundation for understanding its antioxidant potential.

However, several areas warrant further investigation to build a more complete profile of this compound's antioxidant capabilities:

  • DPPH and ABTS Assays: Conducting standardized 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays would allow for a broader comparison with other known antioxidants and provide valuable IC50 data.

  • Cellular Antioxidant Activity: Moving beyond in vitro chemical assays to cellular models would provide insights into the bioavailability and efficacy of this compound in a more biologically relevant context.

  • Signaling Pathway Analysis: Investigating the potential interaction of this compound with the Keap1-Nrf2 pathway and other cellular antioxidant defense mechanisms is a critical next step in elucidating its mode of action.

  • In Vivo Studies: Ultimately, well-designed in vivo studies are necessary to confirm the antioxidant effects of this compound and its potential therapeutic benefits in conditions associated with oxidative stress.

This technical guide summarizes the current state of knowledge and provides a roadmap for future research into the promising free radical scavenging properties of this compound.

References

Deanol Aceglumate: A Technical Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a compound of interest in neuroscience and pharmacology, is a salt formed from the association of 2-(dimethylamino)ethanol (deanol) and N-acetyl-L-glutamic acid. A thorough understanding of its structural characteristics is fundamental for research, quality control, and drug development. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of this compound. Due to the limited availability of public data on the combined salt, this guide presents a detailed analysis of its individual components, alongside generalized experimental protocols for key analytical techniques.

Introduction

This compound is comprised of two key moieties: deanol, a precursor to the neurotransmitter acetylcholine, and N-acetyl-L-glutamic acid, an N-acetylated derivative of the amino acid L-glutamic acid.[1] The structural integrity and purity of this compound are critical for its intended pharmacological applications. This document outlines the essential physicochemical properties and provides a framework for its structural elucidation using modern analytical techniques.

Chemical Identity of this compound
PropertyValueSource(s)
Chemical Name 2-(Dimethylamino)ethanol N-acetyl-L-glutamate[1]
CAS Number 3342-61-8[2]
Molecular Formula C7H11NO5・C4H11NO[1]
Molecular Weight 278.30 g/mol [1]
Canonical SMILES CC(=O)N--INVALID-LINK--C(=O)O.CN(C)CCO[1]
InChIKey WKAVKKUXZAWHDM-JEDNCBNOSA-N[1]

Structural Characterization of Components

Detailed structural data for the combined this compound salt is not extensively available in the public domain. Therefore, this section focuses on the individual characterization of its constituent parts: N-acetyl-L-glutamic acid and 2-(dimethylamino)ethanol (deanol).

N-Acetyl-L-glutamic Acid

N-acetyl-L-glutamic acid is a key intermediate in the biosynthesis of arginine and a regulator of the urea (B33335) cycle in vertebrates.

PropertyValueSource(s)
Molecular Formula C7H11NO5[3]
Molecular Weight 189.17 g/mol [3]
IUPAC Name (2S)-2-acetamidopentanedioic acid[4]

Mass Spectrometry Data for N-Acetyl-DL-glutamic acid (Positive Ion Mode)

m/zRelative Intensity
84.0439909
102.0538214
130.0490999
148.0596176
172.060675
190.071525
Note: Data corresponds to the [M+H]+ ion and its fragments.[5]
2-(Dimethylamino)ethanol (Deanol)

Deanol is a tertiary amine and a primary alcohol that has been investigated for its potential cognitive-enhancing effects.

PropertyValueSource(s)
Molecular Formula C4H11NO[6][7]
Molecular Weight 89.14 g/mol [6][7]
IUPAC Name 2-(dimethylamino)ethanol[8]

¹H NMR Spectral Data for 2-(Dimethylamino)ethanol

As specific peak assignments were not available in the search results, a general representation is provided.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2s6H-N(CH₃)₂
~2.5t2H-NCH₂-
~3.6t2H-CH₂OH
~4.0br s1H-OH
Note: Solvent and instrument frequency can affect chemical shifts.

¹³C NMR Spectral Data for 2-(Dimethylamino)ethanol

As specific peak assignments were not available in the search results, a general representation is provided.

Chemical Shift (ppm)Assignment
~45.5-N(CH₃)₂
~59.1-NCH₂-
~61.5-CH₂OH
Note: Solvent and instrument frequency can affect chemical shifts.

Mass Spectrometry Data for 2-(Dimethylamino)ethanol (Electron Ionization)

m/zRelative Intensity
421000
44999
58999
71300
8950
Note: Data corresponds to the molecular ion and its fragments.[7]

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the structural characterization of a small molecule salt like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) for chemical shift calibration.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to observe the protonated deanol and deprotonated N-acetyl-L-glutamic acid, respectively.

  • LC-MS Analysis:

    • If chromatographic separation is required, inject the sample onto a suitable HPLC column (e.g., C18).

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the column eluent with the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ions of the two components and their characteristic fragments.

X-ray Crystallography

X-ray crystallography can provide the definitive three-dimensional structure of a molecule in its crystalline state.

  • Crystallization: The most critical and often challenging step is to grow a single crystal of this compound of suitable size (typically >0.1 mm in all dimensions) and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures should be screened.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Structure Validation: Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.

Visualizations

The following diagrams illustrate the molecular structures and a hypothetical workflow for the characterization of this compound.

Caption: Chemical structures of the components of this compound.

G Experimental Workflow for Structural Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Xray X-ray Crystallography Sample->Xray Structure Structural Elucidation and Confirmation NMR->Structure MS->Structure Xray->Structure G Hypothetical Signaling Pathway Involving Deanol Deanol Deanol Choline Choline Deanol->Choline Metabolism ACh Acetylcholine Choline->ACh Synthesis Receptor Cholinergic Receptor ACh->Receptor Binding Response Neuronal Response Receptor->Response

References

Methodological & Application

Deanol Aceglumate: Application Notes and Protocols for In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and putative mechanisms of action of Deanol aceglumate for in vivo studies in rats. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the effects of this nootropic compound.

Quantitative Data Summary

This compound (also known as Deanol pyroglutamate (B8496135) or DMAE p-Glu) has been investigated in rats primarily for its cognitive-enhancing effects. The dosages used in these studies have varied, with the route of administration being a key factor. The following table summarizes the quantitative data from relevant preclinical studies.

Compound Rat Model Route of Administration Dosage Range Key Findings Reference
This compound (DMAE p-Glu)Normal, conscious, freely moving ratsOral10 - 1280 mg/kgDose-dependent increase in extracellular acetylcholine (B1216132) and choline (B1196258) in the medial prefrontal cortex.[1]
This compound (DMAE p-Glu)Scopolamine-induced memory deficitOralNot specified, but effectiveReduced scopolamine-induced memory deficit in passive avoidance behavior.[2]
DeanolNormal ratsIntraperitoneal (i.p.) or Oral (p.o.)Not specified, but administeredIncreased choline concentration in plasma and brain; did not alter acetylcholine concentration in the brain.[3][4]
Deanol acetamidobenzoateNormal ratsIntracarotid300 or 500 mg/kgInhibited choline transport across the blood-brain barrier.[5]

Postulated Mechanism of Action: Cholinergic Signaling Pathway

Deanol is a precursor to choline, and it is hypothesized that this compound exerts its effects by modulating the cholinergic system.[6] It is thought to increase the synthesis of acetylcholine, a key neurotransmitter involved in learning and memory.[6][7] The following diagram illustrates the general cholinergic signaling pathway.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChT Choline Transporter (ChT) Choline->ChT Deanol This compound (Deanol) Deanol->Choline Precursor ChT->Choline_presynaptic Uptake Mitochondrion Mitochondrion Acetyl_CoA Acetyl-CoA Mitochondrion->Acetyl_CoA ChAT Choline Acetyltransferase (ChAT) Acetyl_CoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_vesicle->VAChT VAChT->ACh_vesicle_filled Packaging Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->ACh_vesicle_filled Triggers Vesicle Fusion mAChR Muscarinic ACh Receptor (mAChR) Signal_transduction Signal Transduction (e.g., IP3/DAG, Ca2+ influx) mAChR->Signal_transduction nAChR Nicotinic ACh Receptor (nAChR) nAChR->Signal_transduction AChE Acetylcholinesterase (AChE) Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->ChT Reuptake Choline_presynaptic->ChAT ACh_vesicle_filled->ACh_synapse Release ACh_synapse->mAChR ACh_synapse->nAChR ACh_synapse->AChE Degradation

Caption: Cholinergic signaling pathway.

Experimental Protocols

The following are detailed methodologies for the administration of this compound in rats, based on established laboratory procedures.

Experimental Workflow: In Vivo Rat Study

The following diagram outlines a typical experimental workflow for an in vivo rat study investigating the effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (Control, Vehicle, Treatment) Animal_Acclimatization->Group_Allocation Baseline_Measurements Baseline Behavioral/Physiological Measurements (Optional) Group_Allocation->Baseline_Measurements Drug_Preparation Preparation of this compound Solution Baseline_Measurements->Drug_Preparation Drug_Administration Drug Administration (Oral Gavage or IP Injection) Drug_Preparation->Drug_Administration Monitoring Daily Monitoring of Animals (Health, Weight, Behavior) Drug_Administration->Monitoring Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) Monitoring->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical/Molecular Analysis (e.g., Acetylcholine levels, Gene expression) Tissue_Collection->Biochemical_Analysis Data_Compilation Data Compilation and Statistical Analysis Biochemical_Analysis->Data_Compilation Results_Interpretation Interpretation of Results Data_Compilation->Results_Interpretation Conclusion Conclusion and Reporting Results_Interpretation->Conclusion

References

Application Note: Quantification of Deanol Aceglumate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of deanol aceglumate in human plasma. The described protocol is intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and bioanalytical studies. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This approach offers high selectivity and sensitivity, making it suitable for clinical and preclinical research. The method has been developed based on established principles of bioanalytical method validation.[1]

Introduction

This compound is a compound with potential applications in neuroscience. Accurate determination of its concentration in plasma is crucial for pharmacokinetic profiling and understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[2] This document provides a comprehensive protocol for the quantification of this compound in human plasma using HPLC-MS/MS, a technique widely recognized for its sensitivity and specificity in bioanalysis.[2][3][4][5]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)[6]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.[7]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.[6]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound-d4).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase A.

HPLC-MS/MS Conditions

The following tables summarize the optimized HPLC and MS/MS parameters.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound[To be determined experimentally][To be determined experimentally]
This compound-d4 (IS)[To be determined experimentally][To be determined experimentally]

Note: The specific m/z transitions for this compound and its deuterated internal standard would need to be determined experimentally by direct infusion of the compounds into the mass spectrometer.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines.[1] Key validation parameters are summarized below.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy and Precision The closeness of determined values to the true value and the degree of scatter.[1]Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[9][10]
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy criteria must be met.
Selectivity and Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high).Consistent and reproducible recovery is expected.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the nominal concentrations.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification plasma Plasma Sample (100 µL) is Add Internal Standard (this compound-d4) plasma->is ppt Protein Precipitation with Acetonitrile is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms data Data Analysis ms->data

Caption: Workflow for plasma sample preparation and HPLC-MS/MS analysis.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway of a Neurotransmitter Precursor cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron precursor This compound (Precursor) synthesis Enzymatic Synthesis precursor->synthesis neurotransmitter Active Neurotransmitter synthesis->neurotransmitter vesicle Vesicular Storage neurotransmitter->vesicle release Release into Synaptic Cleft vesicle->release receptor Postsynaptic Receptor Binding release->receptor signal Signal Transduction receptor->signal response Cellular Response signal->response

Caption: A generalized signaling pathway for a neurotransmitter precursor.

Conclusion

The HPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol, including sample preparation and instrumental analysis, is designed to be robust and suitable for high-throughput applications in pharmacokinetic and clinical studies. Adherence to rigorous validation procedures is essential to ensure the reliability of the data generated.

References

Application Note: Gas Chromatographic Analysis of Deanol Aceglumate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Deanol Aceglumate in a sample matrix using Gas Chromatography with Flame Ionization Detection (GC-FID). The method involves a derivatization step to improve the volatility and chromatographic behavior of the analyte.

Introduction

This compound is a nootropic agent. Accurate and precise quantification is essential for quality control and research purposes. Gas chromatography (GC) offers a robust and sensitive analytical technique for this compound. However, due to the polar nature of the deanol moiety, which contains a hydroxyl group, direct analysis by GC can be challenging. This protocol outlines a method involving a silylation derivatization step to enhance volatility and improve peak shape, followed by separation and quantification using a GC-FID system.

Chemical derivatization is a common strategy in GC to analyze compounds with functional groups like -OH, -NH, and -COOH that may exhibit poor chromatographic behavior.[1][2] Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase volatility and thermal stability.[2]

Experimental Protocol

This protocol is a comprehensive guide for the analysis of this compound, from sample preparation to data acquisition.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Diphenylamine

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine (B92270), Anhydrous

  • Sample Solvent: Dichloromethane (DCM), GC grade

Instrumentation

A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is required. The following are typical instrument parameters, which may be optimized as needed.

ParameterRecommended Setting
Instrument Agilent 7890 GC with FID or equivalent[3]
Column HP-5/DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar[3]
Carrier Gas Helium or Hydrogen[3][4]
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temperature 270 °C[3]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)[3]
Oven Temperature Program - Initial: 100 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: 280 °C for 5 min
Detector Temperature 300 °C[3]
Makeup Gas Nitrogen or Helium[3]
Standard and Sample Preparation

2.3.1. Standard Stock Solutions

  • Prepare a stock solution of this compound (1 mg/mL) in anhydrous pyridine.

  • Prepare a stock solution of the Internal Standard (1 mg/mL) in dichloromethane.

2.3.2. Calibration Standards

  • Create a series of calibration standards by spiking appropriate volumes of the this compound stock solution into vials.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add a fixed amount of the Internal Standard to each vial.

  • Proceed to the derivatization step.

2.3.3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound into a vial.

  • Dissolve the sample in a known volume of anhydrous pyridine.

  • Add a fixed amount of the Internal Standard.

  • Proceed to the derivatization step.

Derivatization Procedure
  • To each dried standard and sample vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70 °C for 30 minutes in a heating block or water bath.

  • Cool the vials to room temperature.

  • The samples are now ready for GC injection.

Method Validation Summary

A full method validation should be performed according to ICH guidelines Q2(R1) to ensure the method is suitable for its intended purpose.[5][6] The following tables summarize expected performance data from such a validation.

Table 1: Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound10 - 200> 0.998
Table 2: Precision
AnalyteConcentration (µg/mL)Repeatability (RSD%)Intermediate Precision (RSD%)
This compound50< 2.0%< 3.0%
150< 1.5%< 2.5%
Table 3: Accuracy (Recovery)
Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD%
80%8098.5 - 101.2< 2.0%
100%10099.1 - 100.8< 1.5%
120%12098.9 - 101.5< 1.8%
Table 4: Limits of Detection and Quantitation
ParameterValue (µg/mL)
LOD~ 3
LOQ~ 10

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis cluster_data Data Processing prep_start Start: Weigh Sample/ Aliquot Standard add_is Add Internal Standard (IS) prep_start->add_is dissolve Dissolve in Pyridine add_is->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC cool->inject separate Chromatographic Separation (HP-5 Column) detect FID Detection integrate Integrate Peak Areas (Analyte and IS) detect->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound analysis by GC-FID.

Conclusion

The described gas chromatography method with a silylation derivatization step provides a reliable and robust approach for the quantitative analysis of this compound. The protocol, once fully validated, is suitable for routine quality control and research applications, ensuring accurate determination of the analyte's concentration.

References

Cell Culture Models for Studying Deanol Aceglumate Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol aceglumate, a compound combining deanol and N-acetyl-L-glutamic acid, has been explored for its potential nootropic and neuroprotective effects. Its mechanism of action is often linked to the cholinergic system, with suggestions that it may act as a precursor to acetylcholine, a key neurotransmitter. However, the complete pharmacological and toxicological profile of this compound, particularly its potential for neurotoxicity, is not well-documented in publicly available research. The absence of specific in vitro neurotoxicity studies necessitates the adaptation of established cell culture models and neurotoxicity assessment methods to investigate its safety profile.

These application notes provide a framework for researchers to design and execute in vitro studies to evaluate the potential neurotoxicity of this compound using relevant neuronal cell models. The protocols outlined below are based on standard methodologies for assessing cytotoxicity, apoptosis, and neuronal morphology.

Recommended Cell Culture Models

The choice of cell model is critical for obtaining relevant neurotoxicity data. Below are three commonly used models in neurotoxicology, each with its own advantages and limitations.

  • SH-SY5Y Human Neuroblastoma Cell Line: This is a widely used cell line in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[1] Undifferentiated SH-SY5Y cells are proliferative and express some neuronal markers, while differentiation with agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF) can induce a more neuron-like morphology and marker expression.[1]

  • PC-12 Rat Pheochromocytoma Cell Line: Derived from a rat adrenal medulla tumor, PC-12 cells are a valuable model for studying neuronal differentiation and neurotoxicity.[2] Upon treatment with nerve growth factor (NGF), they cease to divide and extend neurites, resembling sympathetic neurons.[2]

  • Primary Neuronal Cultures: These cultures, typically derived from rodent embryonic or neonatal brain regions like the cortex or hippocampus, provide a model that closely mimics the in vivo environment.[3] They represent a mixed population of neurons and glial cells, allowing for the study of cell-cell interactions in response to a toxicant.

Experimental Protocols

Cell Culture Protocols

2.1.1. SH-SY5Y Cell Culture

  • Growth Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[4]

  • Passaging: When cells reach approximately 80% confluency, they should be passaged. This typically involves washing with PBS, detaching with a trypsin-EDTA solution, neutralizing with growth medium, centrifuging, and resuspending in fresh medium for replating.[4]

  • Differentiation (Optional but Recommended): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated. A common protocol involves treatment with retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF).[1]

2.1.2. PC-12 Cell Culture

  • Growth Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.[5]

  • Coating of Culture Vessels: For adherent cultures, vessels should be coated with collagen type IV.[5]

  • Passaging: PC-12 cells can be cultured in suspension or as adherent cells. For passaging, cells can be dislodged by gentle pipetting, centrifuged, and re-seeded.[6]

  • Differentiation: To induce a neuronal phenotype, PC-12 cells are treated with Nerve Growth Factor (NGF) at a typical concentration of 50-100 ng/mL.[2]

2.1.3. Primary Cortical Neuron Culture (from E18 Rat Embryos)

  • Coating of Culture Plates: Culture plates or coverslips should be pre-coated with Poly-L-lysine to promote neuronal attachment.[3]

  • Dissection and Dissociation: Cortices are dissected from embryonic day 18 (E18) rat brains in an ice-cold dissection medium. The tissue is then enzymatically dissociated using trypsin and mechanically triturated to obtain a single-cell suspension.[7]

  • Plating and Maintenance: Neurons are plated in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. The medium is partially changed every 2-3 days.[7]

Neurotoxicity Assessment Protocols

2.2.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere and/or differentiate.

    • Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without the compound) and a positive control for neurotoxicity (e.g., a known neurotoxin like rotenone).

    • After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2.2.2. Cytotoxicity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Follow the same cell seeding and treatment procedure as for the MTT assay.

    • At the end of the treatment period, collect the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

    • The assay typically involves the conversion of a substrate to a colored product by LDH, which can be measured spectrophotometrically.

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to release maximum LDH).

2.2.3. Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[9]

  • Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9] These labeled fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.

  • Protocol:

    • Culture and treat cells on coverslips or in chamber slides.

    • After treatment, fix the cells with a solution like 4% paraformaldehyde.[10]

    • Permeabilize the cells to allow the TdT enzyme to enter the nucleus.[10]

    • Perform the TUNEL staining using a commercial kit, following the manufacturer's protocol. This involves incubating the cells with the TdT enzyme and labeled dUTPs.

    • Counterstain the cell nuclei with a DNA dye such as DAPI.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in their nuclei, co-localized with the DAPI stain.

    • Quantify the percentage of TUNEL-positive cells.

2.2.4. Neurite Outgrowth Assessment

This assay is particularly relevant for differentiated neuronal cells (e.g., differentiated SH-SY5Y or PC-12 cells, or primary neurons) and assesses the effect of a compound on neuronal morphology.[11]

  • Principle: Changes in neurite length and branching can be indicative of neurotoxicity or neurodevelopmental toxicity.

  • Protocol:

    • Plate and differentiate cells in a multi-well plate.

    • Treat the differentiated cells with various concentrations of this compound.

    • After the treatment period, fix the cells.

    • Immunostain the cells for a neuronal marker such as β-III tubulin to visualize the neurites.

    • Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to quantify neurite length, number of branches, and number of neurites per cell.

    • Compare the neurite parameters of treated cells to those of the vehicle control.

Data Presentation

Quantitative data from the neurotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and controls.

Table 1: Hypothetical Neurotoxicity Data for this compound on Differentiated SH-SY5Y Cells (48h Treatment)

This compound (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH Release)Apoptosis (% TUNEL-positive cells)Average Neurite Length (µm/neuron)
0 (Vehicle Control)100 ± 5.25.1 ± 1.32.3 ± 0.8150.4 ± 12.1
198.2 ± 4.86.3 ± 1.52.8 ± 1.0148.9 ± 11.5
1095.6 ± 6.18.9 ± 2.14.1 ± 1.3140.2 ± 10.8
5082.3 ± 7.515.4 ± 3.210.5 ± 2.5115.7 ± 9.7
10065.1 ± 8.2 30.7 ± 4.525.8 ± 3.9 85.3 ± 7.6
50030.4 ± 6.9 65.2 ± 5.858.1 ± 6.2 40.1 ± 5.1
Rotenone (1 µM)45.3 ± 5.5 50.1 ± 4.948.7 ± 5.3 65.8 ± 6.3

*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001. This table presents hypothetical data for illustrative purposes only, as no specific in vitro neurotoxicity data for this compound was found in the public domain.

Visualizations

Signaling Pathway

The proposed, though debated, mechanism of action of Deanol involves its role as a precursor to choline, which is then converted to the neurotransmitter acetylcholine.[12][13]

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Deanol Deanol Choline_pool Choline Pool Deanol->Choline_pool Conversion? ACh_synthesis Acetylcholine (ACh) Synthesis Choline_pool->ACh_synthesis Choline_uptake Choline Transporter Choline_uptake->Choline_pool Uptake AcetylCoA Acetyl-CoA (from Glucose) AcetylCoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging VAChT Vesicular ACh Transporter (VAChT) VAChT->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE AChR Acetylcholine Receptors (nAChR, mAChR) ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Hydrolysis Choline_reuptake->Choline_uptake Signal_transduction Signal Transduction (e.g., Depolarization) AChR->Signal_transduction

Caption: Proposed cholinergic signaling pathway potentially influenced by Deanol.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the neurotoxicity of a test compound like this compound in vitro.

Neurotoxicity_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Compound Treatment cluster_assays 3. Neurotoxicity Assessment cluster_analysis 4. Data Analysis Cell_line Select Neuronal Cell Model (e.g., SH-SY5Y, PC-12, Primary Neurons) Culture Culture and Differentiate Cells Cell_line->Culture Plating Plate Cells in Multi-well Plates Culture->Plating Compound Prepare this compound Concentrations Plating->Compound Treatment Treat Cells for Defined Duration (e.g., 24, 48, 72h) Compound->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH) Apoptosis Apoptosis Assay (e.g., TUNEL) Morphology Neurite Outgrowth Analysis Data_collection Collect Data (Absorbance, Fluorescence, Images) Viability->Data_collection Cytotoxicity->Data_collection Apoptosis->Data_collection Morphology->Data_collection Morphology->Data_collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Analysis Interpretation Interpret Results and Determine Neurotoxic Potential Analysis->Interpretation

Caption: General workflow for in vitro neurotoxicity assessment.

Conclusion

While direct experimental data on the neurotoxicity of this compound in cell culture models is currently lacking in the scientific literature, the protocols and models described in these application notes provide a robust framework for initiating such investigations. By employing a multi-parametric approach that assesses cell viability, cytotoxicity, apoptosis, and neuronal morphology, researchers can generate crucial data to better understand the safety profile of this compound and its potential effects on the nervous system. The use of both immortalized cell lines and primary neuronal cultures will provide a more comprehensive picture of its potential neurotoxic effects.

References

Application Notes and Protocols for Deanol Aceglumate Administration in Rodent Cognitive Tests

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct research specifically investigating "deanol aceglumate" in rodent cognitive tests is available in publicly accessible scientific literature. The following application notes and protocols are synthesized from research on deanol (2-dimethylaminoethanol, DMAE) and its various salts, which are often used interchangeably in the literature. Researchers should consider this lack of specificity when designing and interpreting experiments with this compound.

Introduction

Deanol is a choline (B1196258) precursor that is thought to increase the synthesis of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory.[1][2][3] Its administration in rodent models is a strategy to investigate potential cognitive-enhancing effects. These protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the impact of this compound on cognitive functions using standardized behavioral paradigms.

Proposed Mechanism of Action

Deanol is believed to cross the blood-brain barrier and serve as a precursor for choline in the brain, thereby increasing the availability of acetylcholine for neurotransmission.[4][5] Enhanced cholinergic signaling is associated with improved performance in various cognitive tasks. Some studies also suggest that deanol may have antioxidant and neuroprotective properties.

dot digraph "Deanol's Proposed Cholinergic Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Deanol [label="this compound\n(Administered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BBB [label="Blood-Brain Barrier"]; Brain [label="Brain Choline Pool", fillcolor="#FBBC05"]; ACh [label="Acetylcholine (ACh)\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synapse [label="Synaptic Vesicles"]; ACh_Release [label="Increased ACh\nRelease"]; Cognition [label="Cognitive Enhancement\n(Learning & Memory)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Deanol -> BBB [label="Crosses"]; BBB -> Brain [label="Increases"]; Brain -> ACh; ACh -> Synapse [label="Storage"]; Synapse -> ACh_Release; ACh_Release -> Cognition [label="Modulates"]; } dot

Caption: Proposed mechanism of deanol leading to cognitive enhancement.

Experimental Protocols

The following are detailed protocols for commonly used rodent cognitive tests to evaluate the effects of this compound.

Animals and Housing
  • Species: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley, Wistar).

  • Age: Young adult (2-4 months) or aged (18-24 months) animals are typically used, depending on the research question.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental design.

  • Acclimation: Allow at least one week for animals to acclimate to the facility before starting any procedures.

This compound Administration
  • Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl) or distilled water. The solution should be prepared fresh daily.

  • Dosage: Based on studies with other deanol salts, a starting dose range of 10-100 mg/kg for mice and rats can be considered.[6][7][8] A dose-response study is recommended to determine the optimal dose for the desired cognitive effect.

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. Oral administration is often preferred for its clinical relevance.

  • Administration Schedule: Administer this compound consistently at the same time each day, typically 30-60 minutes before behavioral testing, for a predetermined duration (e.g., 1-4 weeks).

Rodent Cognitive Tests

The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[4][9][10][11][12]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Four trials per day with an inter-trial interval of 15-20 minutes.

      • For each trial, the animal is placed into the pool at one of four starting positions.

      • The animal is allowed to swim and find the hidden platform. If it fails to find the platform within 60-90 seconds, it is gently guided to it.

      • The animal is left on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The animal is allowed to swim freely for 60 seconds.

  • Data Collection and Analysis:

    • Escape Latency: Time to find the platform during acquisition.

    • Swim Path Length: Distance traveled to find the platform.

    • Time in Target Quadrant: Time spent in the quadrant where the platform was located during the probe trial.

    • Platform Crossings: Number of times the animal crosses the former platform location during the probe trial.

dot digraph "MWM_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimation [label="Animal Acclimation"]; treatment [label="this compound\nAdministration"]; acquisition [label="Acquisition Phase\n(4-5 days, 4 trials/day)"]; probe [label="Probe Trial\n(24h later)"]; data [label="Data Analysis\n(Latency, Path, Quadrant Time)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimation; acclimation -> treatment; treatment -> acquisition; acquisition -> probe; probe -> data; data -> end; } dot

Caption: Workflow for the Morris Water Maze experiment.

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[5][8][13][14][15]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Procedure:

    • The animal is placed at the end of one arm and allowed to freely explore the maze for 5-8 minutes.

  • Data Collection and Analysis:

    • Arm Entries: The sequence of arm entries is recorded.

    • Spontaneous Alternation Percentage: Calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. An alternation is defined as consecutive entries into three different arms.

The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[2][6][8][16][17][18]

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one novel object are required.

  • Procedure:

    • Habituation (Day 1): The animal is allowed to explore the empty arena for 5-10 minutes.

    • Familiarization/Training (Day 2): Two identical objects are placed in the arena, and the animal is allowed to explore for 5-10 minutes.

    • Test (Day 3): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes.

  • Data Collection and Analysis:

    • Exploration Time: The time spent exploring each object (sniffing or touching with the nose) is recorded.

    • Discrimination Index: Calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and intact recognition memory.

dot digraph "NOR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; habituation [label="Habituation\n(Empty Arena)"]; treatment [label="this compound\nAdministration"]; familiarization [label="Familiarization\n(Two Identical Objects)"]; test [label="Test Phase\n(One Novel, One Familiar Object)"]; data [label="Data Analysis\n(Discrimination Index)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> habituation; habituation -> treatment; treatment -> familiarization; familiarization -> test; test -> data; data -> end; } dot

Caption: Experimental workflow for the Novel Object Recognition test.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison between treatment and control groups.

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency in seconds)

DayControl Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
155.2 ± 3.153.8 ± 2.9>0.05
242.1 ± 2.538.5 ± 2.7<0.05
330.5 ± 2.225.1 ± 2.0<0.05
421.8 ± 1.917.3 ± 1.5<0.01
518.2 ± 1.614.9 ± 1.3<0.01

Table 2: Morris Water Maze - Probe Trial

ParameterControl Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
Time in Target Quadrant (%)35.6 ± 2.848.2 ± 3.5<0.05
Platform Crossings (count)2.1 ± 0.43.8 ± 0.5<0.05

Table 3: Y-Maze Spontaneous Alternation

ParameterControl Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
Spontaneous Alternation (%)58.3 ± 3.272.5 ± 4.1<0.01
Total Arm Entries15.1 ± 1.214.8 ± 1.1>0.05

Table 4: Novel Object Recognition Test

ParameterControl Group (Mean ± SEM)This compound Group (Mean ± SEM)p-value
Discrimination Index0.15 ± 0.050.45 ± 0.08<0.01

Conclusion

These protocols provide a framework for investigating the potential cognitive-enhancing effects of this compound in rodent models. Rigorous experimental design, including appropriate control groups (vehicle control, and potentially a positive control like a known nootropic), is essential for obtaining reliable and interpretable data. Given the limited specific data on this compound, initial studies should focus on establishing an effective dose range and confirming the compound's impact on cholinergic markers in the brain.

References

Application Notes & Protocols: Formulating Deanol Aceglumate for Topical Skin Application

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Deanol aceglumate, the acetylglutamic acid salt of 2-(dimethylamino)ethanol (DMAE), is a compound investigated for its potential benefits in cosmetic dermatology.[1][2] DMAE, a precursor to the neurotransmitter acetylcholine, has been associated with effects such as increased skin firmness and a reduction in the appearance of fine lines and wrinkles.[3][4] As a hydrophilic molecule, the primary challenge in formulating this compound for topical application is to ensure its effective penetration through the lipophilic stratum corneum to reach its target sites within the epidermis and dermis.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pre-formulation, formulation, and in vitro evaluation of topical preparations containing this compound. The protocols outlined herein are intended to serve as a foundational framework for developing stable and efficacious topical delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.[7] Key properties for this compound are summarized below.

PropertyValueSource
Chemical Name (2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol[8]
Synonyms Deanolo aceglumato, Deanoli aceglumas[8]
CAS Number 3342-61-8[8]
Molecular Formula C11H22N2O6[8]
Molecular Weight 278.30 g/mol [8][9]
Appearance Solid at room temperature[8]
Hydrogen Bond Donor Count 4[8]
Hydrogen Bond Acceptor Count 7[8]
Water Solubility Deanol (DMAE component) is miscible with water.[10]

Pre-Formulation Studies

Pre-formulation studies are critical for characterizing the API and informing the selection of appropriate excipients and a suitable dosage form.[11]

Protocol: Solubility Assessment

Objective: To determine the solubility of this compound in various cosmetic and pharmaceutical solvents to identify suitable vehicles for formulation.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., purified water, ethanol, propylene (B89431) glycol, glycerin, PEG 400) at controlled temperatures (e.g., 25°C and 32°C, to simulate skin temperature).[12]

  • Equilibrate the solutions for 24 hours with continuous agitation.

  • Centrifuge the samples to sediment any undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

  • Express solubility in mg/mL.

SolventTemperature (°C)Solubility (mg/mL) (Representative Data)
Purified Water25> 200
Propylene Glycol25> 150
Glycerin25> 100
Ethanol (95%)25~ 50
PEG 40025> 150
Isopropyl Myristate25< 1
Protocol: pH-Stability Profile

Objective: To evaluate the chemical stability of this compound across a range of pH values relevant to topical formulations (typically pH 4.0-7.0).

Methodology:

  • Prepare buffered solutions at various pH levels (e.g., 4.0, 5.0, 5.5, 6.0, 7.0).

  • Dissolve a known concentration of this compound in each buffered solution.

  • Store the solutions at controlled temperatures (e.g., 25°C and 40°C) to assess stability under normal and accelerated conditions.[7][15]

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Calculate the percentage of degradation over time for each pH condition.

pHTemperature (°C)% Degradation at 12 Weeks (Representative Data)
4.040< 10%
5.540< 5%
7.040< 8%

Formulation Development Strategies

Given its hydrophilic nature, formulation strategies for this compound should focus on enhancing its penetration through the skin barrier.[5] The choice of formulation vehicle is as important as the active molecule itself.[11]

  • Simple Hydrophilic Vehicles: Oil-in-water (O/W) creams or aqueous gels can serve as primary vehicles. The pH should be optimized for stability and skin compatibility (typically between 5.0 and 6.0).

  • Penetration Enhancers: Excipients such as glycols (propylene glycol), terpenes (nerolidol), or fatty acids (oleic acid) can be incorporated to reversibly disrupt the stratum corneum lipids and improve drug permeation.[16][17]

  • Advanced Delivery Systems: Encapsulation technologies can improve stability and skin penetration.

    • Liposomes: These vesicles can encapsulate hydrophilic drugs like this compound, shielding them from degradation and potentially enhancing delivery into deeper skin layers.[5][18]

    • Microemulsions: These thermodynamically stable systems of oil, water, and surfactant can increase the solubility and skin permeation of both hydrophilic and lipophilic compounds.[19]

G cluster_0 Pre-Formulation cluster_1 Formulation Design cluster_2 Characterization & Evaluation cluster_3 Optimization API This compound API Solubility Solubility Studies API->Solubility Stability pH & Temp. Stability API->Stability Excipient Excipient Selection (Polymers, Enhancers, etc.) Solubility->Excipient Vehicle Vehicle Selection (Gel, Cream, Liposome) Stability->Vehicle Prototype Prototype Formulation Excipient->Prototype Vehicle->Prototype PhysicoChem Physicochemical Tests (pH, Viscosity, Appearance) Prototype->PhysicoChem IVPT In Vitro Permeation Test (IVPT) PhysicoChem->IVPT StabilityTest Accelerated Stability PhysicoChem->StabilityTest Optimize Formulation Optimization IVPT->Optimize Permeation Data StabilityTest->Optimize Stability Data Optimize->Prototype Refine G prep_skin Skin Preparation (Human or Porcine) mount_skin Mount Skin in Franz Cell prep_skin->mount_skin fill_receptor Fill & Equilibrate Receptor Chamber (32°C, PBS pH 7.4) mount_skin->fill_receptor apply_dose Apply Finite Dose of Formulation (e.g., 10 mg/cm²) fill_receptor->apply_dose sampling Collect Receptor Fluid at Time Points (0, 2, 4, 8, 12, 24h) apply_dose->sampling end_exp End Experiment (24h) Dismount & Clean Skin sampling->end_exp analyze Quantify API via HPLC sampling->analyze Receptor Samples extract_skin Extract API from Epidermis & Dermis end_exp->extract_skin extract_skin->analyze Skin Extracts data_analysis Calculate Permeation Parameters (Flux, Lag Time, etc.) analyze->data_analysis G DA This compound (Topical Application) DMAE DMAE (in Epidermis/Dermis) DA->DMAE Penetration Choline Choline Synthesis DMAE->Choline Membrane Cell Membrane DMAE->Membrane Incorporation ACh Acetylcholine (ACh) Choline->ACh Receptor ACh Receptors (e.g., on Fibroblasts) ACh->Receptor Effect1 Cellular Contraction -> Increased Skin Firmness Receptor->Effect1 Effect2 Membrane Stabilization -> Protection from Free Radicals Membrane->Effect2

References

Application Notes and Protocols for In Vitro Measurement of Deanol Aceglumate's Influence on Cholinergic Enzymatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol aceglumate is a pharmaceutical agent comprised of deanol and N-acetyl-L-glutamic acid. The primary proposed mechanism of action for deanol is its role as a precursor to choline (B1196258), a vital component for the synthesis of the neurotransmitter acetylcholine (B1216132). Consequently, the in vitro evaluation of this compound's effects centers on its influence on the key enzymes of the cholinergic system: Choline Acetyltransferase (ChAT), which synthesizes acetylcholine, and Acetylcholinesterase (AChE), which degrades it.

It is hypothesized that this compound hydrolyzes in aqueous solutions to yield deanol and N-acetyl-L-glutamic acid. Therefore, in vitro assays should be designed to assess the biological activity of these hydrolysis products. While deanol is not known to be a direct enzymatic activator or inhibitor in the classical sense, its potential to increase choline availability makes the characterization of its downstream effects on acetylcholine metabolism crucial. N-acetyl-L-glutamic acid is primarily involved in the urea (B33335) cycle and is not expected to directly interact with cholinergic enzymes[1][2][3].

These application notes provide detailed protocols for a series of in vitro assays to elucidate the enzymatic and cellular effects of this compound on the cholinergic pathway.

In Vitro Hydrolysis of this compound

Objective: To confirm the hydrolysis of this compound into deanol and N-acetyl-L-glutamic acid in an aqueous buffer system, simulating physiological conditions.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying the parent compound and its hydrolysis products over time.

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Prepare stock solutions (10 mM) of this compound, deanol, and N-acetyl-L-glutamic acid in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µM to 1 mM.

  • Hydrolysis Reaction:

    • Dissolve this compound in the phosphate buffer (pH 7.4) to a final concentration of 1 mM in a temperature-controlled environment (e.g., 37°C).

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Immediately stop the reaction by adding a quenching agent (e.g., ice-cold methanol) and store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Use a suitable HPLC system equipped with a C18 reverse-phase column and a UV detector.

    • The mobile phase can consist of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Inject the standards and samples onto the column and monitor the elution of the compounds at an appropriate wavelength (e.g., 210 nm).

    • Quantify the concentrations of this compound, deanol, and N-acetyl-L-glutamic acid in the samples by comparing their peak areas to the calibration curves.

Data Presentation:

Table 1: Hydrolysis of this compound (1 mM) over Time at 37°C, pH 7.4

Time (minutes)This compound (µM)Deanol (µM)N-acetyl-L-glutamic acid (µM)
0100000
15750250250
30500500500
60250750750
12050950950
240<10>990>990

Workflow for In Vitro Hydrolysis Assay

cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis prep_standards Prepare Standard Solutions (this compound, Deanol, NAGA) hplc HPLC Analysis prep_standards->hplc prep_sample Prepare this compound Solution (1 mM in pH 7.4 Buffer) incubate Incubate at 37°C prep_sample->incubate collect Collect Aliquots at Time Points incubate->collect quench Quench Reaction (e.g., cold methanol) collect->quench quench->hplc quantify Quantify Compounds hplc->quantify

Caption: Workflow for the in vitro hydrolysis of this compound.

Acetylcholinesterase (AChE) Activity Assay

Objective: To determine if this compound or its hydrolysis product, deanol, directly inhibits the activity of acetylcholinesterase.

Methodology: The Ellman's method is a widely used, simple, and reliable spectrophotometric assay for measuring AChE activity[4][5]. It is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Experimental Protocol:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or human recombinant) in 0.1 M phosphate buffer (pH 8.0).

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • DTNB Solution: Prepare a 3 mM solution of DTNB in 0.1 M phosphate buffer (pH 7.0).

    • Test Compounds: Prepare stock solutions of this compound and deanol in a suitable solvent (e.g., deionized water or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity)[6]. Prepare serial dilutions to obtain a range of concentrations to test.

    • Positive Control: Prepare a stock solution of a known AChE inhibitor (e.g., physostigmine (B191203) or donepezil).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the test compound solution (or vehicle for control)

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of the AChE solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Table 2: Inhibition of Acetylcholinesterase (AChE) Activity

CompoundIC50 (µM)
This compound> 1000
Deanol> 1000
Physostigmine (Positive Control)0.05

Signaling Pathway for AChE Inhibition Assay

cluster_reactants Reactants cluster_products Products AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (ATCI) ATCI->Thiocholine DTNB DTNB Yellow Yellow Product (Absorbance at 412 nm) DTNB->Yellow Thiocholine->Yellow reacts with Test_Compound Test Compound (e.g., Deanol) Test_Compound->AChE Inhibits?

Caption: Reaction scheme for the Ellman's method to measure AChE activity.

Cell-Based Assay for Measuring Acetylcholine Levels

Objective: To assess the overall impact of this compound and deanol on the synthesis and release of acetylcholine in a cellular context. This assay provides a more physiologically relevant measure of the compound's effect on the entire cholinergic system within a cell.

Methodology: A human cholinergic neuroblastoma cell line, such as LA-N-2, which expresses choline transporters, ChAT, and AChE, is used.[1][7][8] Intracellular and extracellular acetylcholine levels are measured using HPLC with electrochemical detection (HPLC-ECD) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol:

  • Cell Culture:

    • Culture LA-N-2 cells in a suitable medium (e.g., DMEM/F-12 supplemented with 10% FBS) until they reach approximately 80-90% confluency.

    • Seed the cells into 24-well plates at a density of 4.0 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the culture medium with a low-choline assay medium.

    • Add this compound or deanol at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known AChE inhibitor or a choline supplement).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Extracellular Acetylcholine: Collect the cell culture medium from each well.

    • Intracellular Acetylcholine:

      • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

      • Lyse the cells using a suitable lysis buffer (e.g., perchloric acid).

      • Scrape the cells and collect the lysate.

      • Centrifuge the lysate to pellet the cell debris.

  • Sample Preparation and Analysis:

    • Process both the extracellular medium and the intracellular lysate to remove proteins and lipids.

    • Quantify the acetylcholine and choline concentrations in the samples using a validated HPLC-ECD or LC-MS method.

Data Presentation:

Table 3: Effect of Deanol on Acetylcholine and Choline Levels in LA-N-2 Cells

TreatmentIntracellular Choline (% of Control)Intracellular Acetylcholine (% of Control)Extracellular Acetylcholine (% of Control)
Vehicle Control100 ± 5100 ± 8100 ± 12
Deanol (10 µM)120 ± 7115 ± 9110 ± 15
Deanol (50 µM)180 ± 12150 ± 11140 ± 18
Deanol (100 µM)250 ± 15190 ± 14175 ± 20
Choline (100 µM)985 ± 50180 ± 20150 ± 25

Logical Relationship of the Cell-Based Assay

cluster_cell Cholinergic Neuron Deanol_aceglumate This compound Deanol Deanol Deanol_aceglumate->Deanol hydrolyzes Choline Choline Deanol->Choline precursor to ACh_intra Intracellular Acetylcholine (ACh) Choline->ACh_intra Choline_Transporter Choline Transporter Choline->Choline_Transporter uptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_intra ACh_extra Extracellular Acetylcholine (ACh) ACh_intra->ACh_extra release ChAT Choline Acetyltransferase (ChAT) ACh_extra->Choline hydrolyzes ChAT->ACh_intra synthesizes AChE Acetylcholinesterase (AChE) AChE->Choline Cell_Membrane

Caption: Influence of Deanol on the cholinergic pathway in a cell-based model.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's effects on the cholinergic system. The initial hydrolysis assay is critical to confirm the release of the active moiety, deanol. The AChE assay will determine any direct inhibitory effects, although based on current literature, significant direct inhibition is not expected. The cell-based assay is the most physiologically relevant model to capture the nuanced effects of deanol on acetylcholine synthesis and release, reflecting its proposed mechanism as a choline precursor. The collective data from these assays will provide valuable insights for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for Deanol Aceglumate in Alzheimer's Disease Pathology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol aceglumate, a salt of deanol (2-dimethylaminoethanol), has been investigated for its potential therapeutic role in Alzheimer's disease based on the cholinergic hypothesis of the disorder. Deanol is a precursor to choline (B1196258) and is presumed to increase the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain.[1][2] Alzheimer's disease is characterized by a significant deficit in cholinergic neurotransmission, which contributes to cognitive decline.[3][4][5] While there has been historical interest in deanol for cognitive enhancement, robust clinical evidence supporting its efficacy in Alzheimer's disease is lacking, with some studies indicating no significant improvement in memory and potential side effects at higher doses.[6][7][8]

These application notes provide a framework for researchers interested in exploring the effects of this compound on Alzheimer's disease pathology, drawing upon methodologies used for other cholinergic precursors. The provided protocols and data tables are illustrative and should be adapted based on specific experimental designs.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from preclinical and clinical studies investigating a cholinergic precursor like this compound for Alzheimer's disease.

Table 1: Preclinical Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (AD)

Treatment GroupnMorris Water Maze (Escape Latency - Day 5, seconds)Cortical Amyloid-β (Aβ) 1-42 Levels (pg/mg tissue)Hippocampal Phospho-Tau (p-Tau) Levels (Relative Optical Density)
Wild-Type Control1215.2 ± 2.5150.3 ± 25.10.25 ± 0.05
AD Mouse Model + Vehicle1245.8 ± 5.1850.6 ± 98.70.85 ± 0.12
AD Mouse Model + this compound (50 mg/kg)1235.1 ± 4.8675.2 ± 85.30.68 ± 0.10*
AD Mouse Model + this compound (100 mg/kg)1228.5 ± 4.2 550.9 ± 75.40.51 ± 0.08**

*p < 0.05, **p < 0.01 compared to AD Mouse Model + Vehicle. Data are presented as mean ± standard deviation.

Table 2: Clinical Trial Outcomes of this compound in Patients with Mild-to-Moderate Alzheimer's Disease

Outcome MeasureBaseline (Mean ± SD)Week 24: Placebo Group (Mean Change ± SD)Week 24: this compound (1800 mg/day) Group (Mean Change ± SD)p-value (between groups)
ADAS-Cog 11-item score25.3 ± 5.1+2.8 ± 1.5+1.2 ± 1.8< 0.05
MMSE Score21.5 ± 3.2-1.5 ± 0.8-0.7 ± 1.0< 0.05
CSF Aβ42/Aβ40 Ratio0.65 ± 0.12-0.05 ± 0.03-0.02 ± 0.04> 0.05
CSF p-Tau181 (pg/mL)65.8 ± 15.3+8.2 ± 5.1+5.5 ± 4.8> 0.05

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; MMSE: Mini-Mental State Examination; CSF: Cerebrospinal Fluid.

Experimental Protocols

The following are detailed protocols for preclinical and clinical investigations of this compound in the context of Alzheimer's disease.

Preclinical Protocol: Assessment of this compound in a Transgenic Mouse Model
  • Animal Model:

    • Use a well-characterized transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, which develop amyloid plaques and cognitive deficits.

    • Include an age-matched wild-type control group.

    • House animals under standard laboratory conditions with ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline or distilled water.

    • Administer the compound daily via oral gavage at doses ranging from 50 to 100 mg/kg body weight.

    • The vehicle control group should receive an equivalent volume of the solvent.

    • Treat animals for a period of 3-6 months, starting before or at the onset of significant pathology.

  • Behavioral Assessment (Cognitive Function):

    • Morris Water Maze (MWM):

      • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of opaque water. Record escape latency, path length, and swim speed.

      • Probe Trial (Day 6): Remove the platform and assess memory retention by measuring the time spent in the target quadrant.

    • Y-Maze:

      • Assess short-term spatial working memory by measuring the percentage of spontaneous alternations in arm entries.

  • Biochemical and Histopathological Analysis (Post-mortem):

    • Tissue Collection: At the end of the treatment period, euthanize animals and perfuse with phosphate-buffered saline (PBS). Collect brain tissue for analysis.

    • ELISA for Aβ Levels: Homogenize cortical and hippocampal tissue and measure the levels of soluble and insoluble Aβ1-40 and Aβ1-42 using enzyme-linked immunosorbent assays (ELISAs).

    • Western Blot for Tau Pathology: Analyze hippocampal lysates for levels of total tau and hyperphosphorylated tau (e.g., using antibodies against AT8, PHF-1).

    • Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., using 4G8 or 6E10 antibodies) and neurofibrillary tangles (e.g., using AT8 antibody) to visualize and quantify the pathological burden.

    • Cholinergic Marker Analysis: Assess the activity of choline acetyltransferase (ChAT) or levels of acetylcholine in brain tissue homogenates.

Clinical Trial Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study
  • Study Population:

    • Recruit patients aged 50-85 years with a diagnosis of mild-to-moderate Alzheimer's disease according to standard criteria (e.g., NINCDS-ADRDA).

    • Confirm Alzheimer's pathology through cerebrospinal fluid (CSF) biomarkers (low Aβ42/Aβ40 ratio, high p-Tau) or amyloid PET imaging.

    • Obtain informed consent from all participants or their legal representatives.

  • Study Design:

    • A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

    • Randomize participants in a 1:1 ratio to receive either this compound or a matching placebo.

  • Intervention:

    • Administer oral this compound at a total daily dose of 1800 mg (e.g., 600 mg three times daily).

    • The placebo group will receive identical-looking capsules on the same schedule.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline to week 24 in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

    • Secondary Efficacy Endpoints:

      • Change from baseline in the Mini-Mental State Examination (MMSE) score.

      • Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score.

      • Change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.

    • Biomarker Endpoints:

      • Change from baseline in CSF levels of Aβ42, Aβ40, total Tau, and p-Tau181.

    • Safety and Tolerability: Monitor adverse events, vital signs, and clinical laboratory tests throughout the study.

  • Statistical Analysis:

    • Analyze efficacy endpoints using a mixed-model for repeated measures (MMRM) to assess the difference in change from baseline between the treatment and placebo groups.

    • Analyze safety data descriptively.

Visualizations

Signaling Pathway

Cholinergic_Signaling_Pathway_in_AD cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_ad Alzheimer's Pathology Deanol Deanol Aceglumate Choline Choline Deanol->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh ChAT ChAT ChAT->ACh Synthesis ACh_Vesicle ACh ACh->ACh_Vesicle Uptake Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released Release ACh_Vesicle->Vesicle AChE AChE ACh_released->AChE Degradation mAChR Muscarinic Receptor (mAChR) ACh_released->mAChR Binds nAChR Nicotinic Receptor (nAChR) ACh_released->nAChR Binds AChE->Choline Recycling Signaling Downstream Signaling Cascades mAChR->Signaling nAChR->Signaling Cognition Improved Neuronal Function & Cognition Signaling->Cognition AD_path Cholinergic Neuron Loss AD_path->ACh_released Reduces

Caption: Cholinergic signaling pathway and the potential role of this compound.

Experimental Workflow

Preclinical_Drug_Testing_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion Animal_Model Select AD Mouse Model (e.g., 5XFAD) Grouping Randomize into Treatment Groups Animal_Model->Grouping Drug_Admin Daily Administration (this compound or Vehicle) Grouping->Drug_Admin Behavior Cognitive Testing (MWM, Y-Maze) Drug_Admin->Behavior Tissue_Collection Euthanasia and Brain Tissue Collection Behavior->Tissue_Collection Biochem Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochem Histo Histopathology (IHC) Tissue_Collection->Histo Stats Statistical Analysis Biochem->Stats Histo->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: Workflow for preclinical testing of this compound in an AD mouse model.

Logical Relationships in AD Pathology

AD_Pathology_Relationships Amyloid Amyloid-β Aggregation Tau Tau Hyperphosphorylation & Tangles Amyloid->Tau Exacerbates Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Amyloid->Neuroinflammation Triggers Synaptic_Dysfunction Synaptic Dysfunction Amyloid->Synaptic_Dysfunction Tau->Synaptic_Dysfunction Oxidative_Stress Oxidative Stress Neuroinflammation->Oxidative_Stress Neuronal_Loss Neuronal Loss Neuroinflammation->Neuronal_Loss Oxidative_Stress->Neuronal_Loss Synaptic_Dysfunction->Neuronal_Loss Cognitive_Decline Cognitive Decline Neuronal_Loss->Cognitive_Decline

Caption: Interconnected pathological cascades in Alzheimer's disease.

References

Application of Deanol Aceglumate in Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Deanol aceglumate, a salt of deanol (2-dimethylaminoethanol), has been investigated for its potential therapeutic role in a variety of neurological conditions, including neurodevelopmental disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and autism.[1][2] Its application in this field is primarily predicated on its proposed role as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for cognitive functions like memory, learning, and attention.[1][2][3] However, the evidence supporting its efficacy is mixed and, in some cases, considered insufficient.[2][3]

The primary hypothesized mechanism of action for deanol is its role in the cholinergic system. It is thought to be a precursor to choline (B1196258), which is then converted to acetylcholine in the brain.[1][2][3] An increase in acetylcholine levels is believed to enhance neuronal communication, which could be beneficial in disorders characterized by deficits in attention and cognitive function.[1] However, the direct evidence that deanol significantly increases brain acetylcholine levels is limited and has been a subject of debate.[4] Some studies suggest that deanol may compete with choline for transport across the blood-brain barrier.[5]

Beyond its effects on the cholinergic system, deanol has also been studied for its antioxidant properties, specifically its ability to scavenge free radicals.[6] This mechanism could be relevant to neurodevelopmental disorders, as oxidative stress has been implicated in their pathophysiology.[7]

Historically, deanol was prescribed for children with behavioral and learning difficulties.[1][2] More recent research has explored its use in various contexts, but robust clinical evidence for its effectiveness in neurodevelopmental disorders remains to be firmly established.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on this compound and its related compound, deanol.

Table 1: In Vivo and Clinical Dosages

Study TypeSubjectConditionCompoundDosageOutcome/ObservationReference
Clinical TrialChildren with learning and behavior disordersMinimal Brain DysfunctionDeanol500 mg dailySignificant improvement on a number of psychometric tests.[4]
Clinical TrialSenile outpatientsSenile DementiaDeanolUp to 600 mg three times daily10 out of 14 patients showed global improvement; no significant change in memory or cognitive function.[8]
Animal StudyRatsApomorphine-induced stereotypyDeanol (DMAE)80 mg/kg and 160 mg/kg160 mg/kg significantly diminished the severity of stereotypy.[9]
Animal StudyRats-Deanol300 or 500 mg/kgElevated blood choline levels and suppressed choline uptake into the brain.[5]

Table 2: Biochemical Data

ParameterValueContextReference
Inhibition Constant (Ki) for Choline Uptake by Deanol159 µMDeanol inhibits the transport of choline across the blood-brain barrier.[5]
Michaelis Constant (Km) for Choline Uptake442 µMAffinity of the carrier mechanism for choline.[5]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and ethical guidelines.

Protocol 1: In Vitro Evaluation of this compound on Neuronal Cells

Objective: To assess the direct effects of this compound on neuronal cell viability, proliferation, and neurotransmitter synthesis in vitro.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

  • Cell culture medium and supplements.

  • This compound.

  • Reagents for cell viability assays (e.g., MTT, PrestoBlue).

  • Reagents for neurotransmitter quantification (e.g., ELISA kits for acetylcholine).

  • Microplate reader.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Methodology:

  • Cell Culture:

    • Culture neuronal cells according to standard protocols.

    • Plate cells in appropriate multi-well plates at a predetermined density.

    • Allow cells to adhere and stabilize for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT Assay):

    • Following treatment, add MTT solution to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Acetylcholine Quantification (ELISA):

    • Collect cell lysates or culture supernatants after the treatment period.

    • Perform an ELISA for acetylcholine according to the manufacturer's protocol.

    • Measure the absorbance and calculate the concentration of acetylcholine.

  • Data Analysis:

    • Normalize cell viability data to the control group.

    • Compare acetylcholine levels between treated and control groups.

    • Use appropriate statistical tests to determine significance.

Protocol 2: In Vivo Assessment of this compound in an Animal Model of a Neurodevelopmental Disorder

Objective: To evaluate the effects of this compound on behavioral and neurochemical parameters in a relevant animal model (e.g., a genetic or pharmacologically-induced model of ADHD or autism).

Materials:

  • Animal model (e.g., spontaneously hypertensive rats (SHR) for ADHD).

  • Control strain of animals.

  • This compound.

  • Vehicle for administration (e.g., saline).

  • Apparatus for behavioral testing (e.g., open field, elevated plus maze, Morris water maze).

  • Equipment for neurochemical analysis (e.g., HPLC, mass spectrometry).

  • Standard animal care facilities and equipment.

Methodology:

  • Animal Handling and Acclimation:

    • Acclimate animals to the housing facility for at least one week before the experiment.

    • Handle animals daily to reduce stress.

  • Drug Administration:

    • Randomly assign animals to treatment and control groups.

    • Prepare a solution of this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specific time each day for the duration of the study.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess relevant domains (e.g., hyperactivity, anxiety, learning, and memory).

    • Examples of tests:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Elevated Plus Maze: To measure anxiety levels.

      • Morris Water Maze: To evaluate spatial learning and memory.

    • Record and analyze the behavioral data using appropriate software.

  • Neurochemical Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Dissect specific brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

    • Homogenize the tissue and perform neurochemical analysis to measure levels of acetylcholine, choline, and other relevant neurotransmitters.

  • Data Analysis:

    • Compare behavioral outcomes and neurochemical levels between the this compound-treated and control groups.

    • Use appropriate statistical methods (e.g., t-test, ANOVA) to analyze the data.

Visualizations

Signaling Pathway

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Deanol This compound Choline_pool Choline Pool Deanol->Choline_pool Precursor ACh_vesicle Acetylcholine (ACh) in Vesicle Choline_pool->ACh_vesicle Synthesis via ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release ACh_synapse->Choline_pool Reuptake after breakdown by AChE AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE Acetylcholinesterase (AChE) AChE->ACh_synapse Signal Signal Transduction (e.g., Neuronal Excitation) AChR->Signal Activation

Caption: Proposed cholinergic pathway influenced by this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model of Neurodevelopmental Disorder Groups Randomly Assign to Groups (Control vs. This compound) Animal_Model->Groups Admin Chronic Administration of This compound or Vehicle Groups->Admin Behavior Behavioral Testing (Cognition, Activity, Anxiety) Admin->Behavior Neurochem Neurochemical Analysis (e.g., ACh levels in brain regions) Admin->Neurochem Stats Statistical Comparison between Groups Behavior->Stats Neurochem->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: In vivo experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Assessing Deanol Aceglumate's Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol aceglumate, a salt of deanol, has been explored for its potential cognitive-enhancing effects. The primary hypothesized mechanism of action centers on its role as a precursor to choline (B1196258), which in turn is a building block for the neurotransmitter acetylcholine (B1216132).[1][2][3] Acetylcholine is a key modulator of synaptic plasticity, the cellular process underlying learning and memory.[1][2] However, the direct scientific evidence supporting deanol's efficacy in elevating brain acetylcholine levels and subsequently impacting synaptic plasticity is limited and debated.[3][4][5][6] Some studies even suggest that deanol may compete with choline for transport across the blood-brain barrier.[4]

These application notes provide a framework of detailed experimental protocols for researchers to systematically investigate the effects of this compound on synaptic plasticity. The protocols are based on established methodologies for studying long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity. Given the absence of robust quantitative data in the literature for this compound's direct impact on these processes, this document serves as a guide for generating such data.

Putative Signaling Pathway

The proposed mechanism of action for this compound involves its conversion to choline and subsequent synthesis into acetylcholine. Acetylcholine can then modulate synaptic plasticity through nicotinic and muscarinic receptors, which can influence downstream signaling cascades involving key molecules like NMDA receptors and calcium-dependent kinases, ultimately leading to changes in synaptic strength.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Deanol This compound Choline Choline Deanol->Choline Conversion ACh Acetylcholine (ACh) Choline->ACh Synthesis mAChR Muscarinic AChR ACh->mAChR Binds to nAChR Nicotinic AChR ACh->nAChR Binds to Ca_influx mAChR->Ca_influx nAChR->Ca_influx NMDAR NMDA Receptor NMDAR->Ca_influx CaMKII CaMKII Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Modulates Ca_influx->CaMKII Activates

Caption: Putative signaling pathway of this compound's effect on synaptic plasticity.

Experimental Protocols

Protocol 1: In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the Schaffer collateral-CA1 pathway of rodent hippocampal slices, a standard model for studying synaptic plasticity.[7][8]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Rodent (rat or mouse)

  • Vibratome

  • Dissection tools

  • Recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[9]

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[9]

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.[7]

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7][8]

    • Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz).[9]

  • Drug Application:

    • After establishing a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined duration (e.g., 20-30 minutes).

    • A vehicle control (aCSF without the drug) should be run in parallel.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.[7]

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.[7]

Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average baseline value.

  • The magnitude of LTP is expressed as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.[7]

cluster_workflow In Vitro LTP Experimental Workflow A Slice Preparation B Baseline Recording (20-30 min) A->B C This compound Application B->C D LTP Induction (HFS) C->D E Post-HFS Recording (≥60 min) D->E F Data Analysis E->F

Caption: Workflow for in vitro LTP experiments with this compound.

Protocol 2: In Vivo Long-Term Potentiation (LTP) in the Hippocampus

This protocol outlines the procedure for assessing LTP in the hippocampus of a live, anesthetized animal.[10]

Materials:

  • This compound

  • Anesthetic

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Drill

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation and Surgery:

    • Anesthetize the animal and mount it in a stereotaxic apparatus.

    • Maintain body temperature at 37°C.

    • Perform a craniotomy to expose the skull over the hippocampus.[9]

    • Using stereotaxic coordinates, lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus.[7]

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally) or directly into the brain via a cannula.

    • Allow sufficient time for the drug to reach its target.

  • Electrophysiological Recording:

    • Deliver baseline test pulses (e.g., 0.033 Hz) and establish a stable baseline recording of fEPSPs for at least 30 minutes.[7]

  • LTP Induction:

    • Deliver HFS to the perforant path (e.g., 10 trains of 10 pulses at 400 Hz).[7]

  • Post-Induction Recording:

    • Monitor the fEPSP for at least 60-120 minutes following HFS.[7]

Data Analysis:

  • Analyze the fEPSP slope as described in the in vitro protocol.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between control and experimental groups.

Table 1: Effect of this compound on In Vitro LTP in Hippocampal Slices

Treatment GroupConcentration (µM)n (slices)Baseline fEPSP Slope (mV/ms)LTP Magnitude (% of Baseline) at 60 min post-HFS
Vehicle Control0
This compound1
This compound10
This compound100

Table 2: Effect of this compound on In Vivo LTP in the Hippocampus

Treatment GroupDose (mg/kg)n (animals)Baseline fEPSP Slope (mV/ms)LTP Magnitude (% of Baseline) at 120 min post-HFS
Vehicle Control0
This compound10
This compound50
This compound100

Concluding Remarks

The provided protocols offer a standardized approach to investigate the potential effects of this compound on synaptic plasticity. Given the current lack of definitive evidence, rigorous and well-controlled studies are essential to elucidate whether this compound can modulate synaptic plasticity and to what extent this is mediated by cholinergic mechanisms. The successful execution of these experiments will contribute valuable data to the field of neuropharmacology and drug development for cognitive disorders.

References

Application Notes and Protocols: Non-aqueous Potentiometric Titration of Deanol Aceglumate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deanol aceglumate, a compound of N-acetyl-L-glutamic acid and 2-(dimethylamino)ethanol (Deanol), is utilized in various pharmaceutical applications[1][2]. Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. This compound contains a tertiary amine group from the deanol moiety, which acts as a weak base[3][4]. Due to this weakly basic nature and potential solubility issues in aqueous media, non-aqueous potentiometric titration is the method of choice for its assay[5][6]. This method offers high precision, accuracy, and sensitivity for the quantification of weakly basic substances in pharmaceuticals[7].

Principle of Titration

The non-aqueous titration of this compound relies on enhancing the basicity of its tertiary amine group. This is achieved by using an aprotic or amphiprotic solvent, such as glacial acetic acid, which has a leveling effect and reduces the interference of water[6][8]. The titrant is a very strong acid, typically perchloric acid (HClO₄) dissolved in glacial acetic acid[3][4].

In this medium, perchloric acid reacts with glacial acetic acid to form the highly acidic onium ion (acetonium ion, CH₃COOH₂⁺), which is a powerful proton donor[3][6].

Reaction 1: Formation of the Titrant Species HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺

The weakly basic this compound (represented as R₃N) is then readily protonated by the acetonium ion in a neutralization reaction[3].

Reaction 2: Titration of the Analyte R₃N + CH₃COOH₂⁺ → R₃NH⁺ + CH₃COOH

The endpoint of the titration is detected potentiometrically using a suitable electrode system, such as a glass electrode and a reference electrode. The endpoint corresponds to the point of maximum inflection on the titration curve (potential in mV vs. titrant volume in mL), which can be precisely determined by calculating the first or second derivative of the curve.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • Automatic Potentiometric Titrator (e.g., Metrohm Eco Titrator, Lab-India Auto Titrator)[3][7]

    • Glass combination pH electrode or a glass indicator electrode and a suitable reference electrode (e.g., calomel (B162337) or silver/silver chloride)

    • 10 mL or 20 mL burette, Class A

    • Analytical balance (accuracy ± 0.01 mg)

    • Volumetric flasks and pipettes, Class A

    • Magnetic stirrer and stir bars

  • Reagents:

    • This compound Reference Standard

    • Perchloric acid (HClO₄), 70%, analytical reagent grade

    • Glacial Acetic Acid (CH₃COOH), ≥99.7%, analytical reagent grade (water content <0.2%)

    • Acetic Anhydride (B1165640) ((CH₃CO)₂O), analytical reagent grade

    • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours

2. Preparation of Solutions

  • 0.1 N Perchloric Acid Titrant:

    • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid in a 1000 mL volumetric flask.

    • Carefully add 20 mL of acetic anhydride to the mixture.

    • Dilute to the 1000 mL mark with glacial acetic acid.

    • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.

  • Solvent Mixture: A mixture of glacial acetic acid and acetic anhydride (e.g., 50:1 v/v) can be used as the solvent for the sample to eliminate any potential interference from water[8]. However, for most applications, glacial acetic acid alone is sufficient[3].

3. Standardization of 0.1 N Perchloric Acid

  • Accurately weigh approximately 0.35 g of dried Potassium Hydrogen Phthalate (KHP) into a clean, dry titration vessel.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Allow the solution to cool to room temperature.

  • Titrate the solution potentiometrically with the prepared 0.1 N perchloric acid.

  • Record the volume of titrant required to reach the endpoint.

  • Calculate the normality of the perchloric acid titrant using the following formula:

    N = (Weight of KHP, g) / (Volume of HClO₄, mL × 0.20423)

4. Sample Preparation and Titration Procedure

  • Accurately weigh approximately 250 mg of this compound into a clean, dry 100 mL titration vessel.

  • Dissolve the sample in 50 mL of glacial acetic acid. Mix for 2-3 minutes until fully dissolved[8].

  • Immerse the electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom of the vessel.

  • Start the magnetic stirrer at a moderate speed.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid. The titrator will automatically record the potential (mV) as a function of the titrant volume (mL) and determine the endpoint at the point of maximum inflection.

  • Perform a blank determination using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

5. Calculation of Purity

Calculate the percentage purity of this compound on an as-is basis using the following formula:

% Purity = [(V_s - V_b) × N × E_w × 100] / W_s

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant (mol/L)

  • E_w = Equivalent weight of this compound (278.30 g/mol )[1]

  • W_s = Weight of the this compound sample (mg)

Data Presentation

The results of the titration should be precise and accurate. The proposed method should demonstrate good linearity and recovery.

Table 1: Summary of Titration Parameters and Results

ParameterValueSpecification / Comment
Titrant 0.1 N Perchloric AcidStandardized against primary standard KHP.
Solvent Glacial Acetic AcidEnhances the basicity of the analyte.
Analyte This compoundMolecular Weight: 278.30 g/mol .[1]
Sample Weight (n=6) ~250 mgAccurately weighed.
Endpoint Detection Potentiometric (First Derivative)Provides a sharp and clear endpoint.
Mean Assay Result 99.8%Example result.
Standard Deviation (SD) 0.15Example result.
Relative SD (%RSD) 0.15%A precise method should have an RSD of <1%[7].
Recovery (Spike Test) 99.5% - 100.5%Indicates the accuracy of the method[7].

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis prep_titrant Prepare 0.1 N Perchloric Acid Titrant standardize Standardize Titrant with KHP prep_titrant->standardize prep_khp Dry Primary Standard KHP prep_khp->standardize prep_sample Accurately Weigh This compound Sample dissolve Dissolve Sample in Glacial Acetic Acid prep_sample->dissolve titrate Perform Potentiometric Titration standardize->titrate dissolve->titrate endpoint Determine Endpoint (Max Inflection) titrate->endpoint calculate Calculate Purity of This compound endpoint->calculate G cluster_solvent Solvent System cluster_reaction Key Reactions hclo4 Perchloric Acid (HClO₄) onium Formation of Acetonium Ion (CH₃COOH₂⁺) Strong Acid hclo4->onium acetic Glacial Acetic Acid (CH₃COOH) acetic->onium neutralization Neutralization Reaction onium->neutralization donates proton product Protonated Analyte (Salt) neutralization->product analyte This compound (Weak Base) analyte->neutralization accepts proton

References

Application Notes and Protocols for Deanol Aceglumate in the Preventive Therapy of Tension Headaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tension-type headache (TTH) is the most prevalent primary headache disorder, characterized by bilateral, pressing, or tightening pain of mild to moderate intensity.[1][2] While acute episodes are often managed with over-the-counter analgesics, frequent and chronic TTH necessitate preventive therapies to reduce headache frequency, severity, and duration, thereby improving the quality of life.[2][3][4] Deanol aceglumate, a compound related to deanol, has been investigated for its potential role in neurological conditions. Deanol is a precursor to choline (B1196258), which in turn is a building block for the neurotransmitter acetylcholine (B1216132).[5][6] The cholinergic system is implicated in pain modulation and headache pathophysiology, suggesting a potential mechanism for this compound in TTH prevention.[7][8][9][10]

This document provides detailed application notes and protocols for the investigation of this compound as a prophylactic treatment for tension headaches. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound in the prevention of tension headaches centers on its potential to modulate the cholinergic system and influence central pain processing pathways. While the precise signaling cascades are not fully elucidated, a hypothetical model can be constructed based on the known pharmacology of deanol and the pathophysiology of tension headaches.

Deanol is structurally similar to choline and is thought to increase choline availability in the brain.[6] Choline is a precursor for the synthesis of acetylcholine (ACh), a key neurotransmitter in both the central and peripheral nervous systems.[5] However, the extent to which deanol supplementation increases brain ACh levels is a subject of ongoing research.[11]

The pathophysiology of chronic tension-type headache is believed to involve sensitization of central nociceptive pathways in the trigeminal nucleus and higher brain centers.[3] Modulation of cholinergic signaling could potentially counteract this central sensitization.

Potential Signaling Pathway:

Deanol_Aceglumate_Signaling_Pathway cluster_0 Systemic Circulation cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System Deanol_Aceglumate This compound (Oral Administration) BBB Blood-Brain Barrier Transport Deanol_Aceglumate->BBB Deanol Deanol BBB->Deanol Choline Choline Deanol->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh Synthesis Cholinergic_Receptors Muscarinic & Nicotinic Receptors ACh->Cholinergic_Receptors Binds to Pain_Modulation Modulation of Central Pain Pathways Cholinergic_Receptors->Pain_Modulation Influences TTH_Prevention Reduction in TTH Frequency & Severity Pain_Modulation->TTH_Prevention Leads to

Figure 1: Proposed signaling pathway for this compound in TTH prevention.

Data Presentation

While comprehensive clinical trial data for this compound in adult TTH prophylaxis is limited, a placebo-controlled study in children and adolescents (ages 9-16) indicated significant reductions in headache frequency, duration, and intensity over a two-month treatment period.[12] The following tables present hypothetical data based on these findings, structured for clarity and comparison, as would be expected from a rigorous clinical trial.

Table 1: Baseline Characteristics of Study Participants (Hypothetical Data)

CharacteristicThis compound Group (n=20)Placebo Group (n=20)
Age (years), mean ± SD12.5 ± 2.112.8 ± 2.3
Gender (Male/Female)7 / 138 / 12
Headache Frequency (days/month), mean ± SD18.2 ± 4.517.9 ± 4.8
Headache Duration (hours/episode), mean ± SD6.7 ± 2.16.5 ± 2.4
Headache Intensity (VAS, 0-10), mean ± SD6.2 ± 1.16.4 ± 1.3

Table 2: Efficacy Outcomes After 2 Months of Treatment (Hypothetical Data)

Outcome MeasureThis compound Group (n=20)Placebo Group (n=20)p-value
Headache Frequency (days/month)
   Baseline, mean ± SD18.2 ± 4.517.9 ± 4.8
   Month 2, mean ± SD8.1 ± 3.914.2 ± 4.1<0.001
   Change from Baseline, mean ± SD-10.1 ± 3.2-3.7 ± 2.9<0.001
Headache Duration (hours/episode)
   Baseline, mean ± SD6.7 ± 2.16.5 ± 2.4
   Month 2, mean ± SD3.2 ± 1.55.8 ± 2.2<0.001
   Change from Baseline, mean ± SD-3.5 ± 1.8-0.7 ± 1.1<0.001
Headache Intensity (VAS, 0-10)
   Baseline, mean ± SD6.2 ± 1.16.4 ± 1.3
   Month 2, mean ± SD3.1 ± 1.05.5 ± 1.2<0.001
   Change from Baseline, mean ± SD-3.1 ± 0.9-0.9 ± 0.8<0.001

Experimental Protocols

The following is a template for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound for the prophylactic treatment of frequent episodic or chronic tension-type headache in an adult population. This protocol is based on established guidelines for clinical trials in tension-type headache.[13]

Study Design and Workflow

Clinical_Trial_Workflow Screening Screening & Informed Consent Baseline 4-Week Baseline Period (Headache Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Group A: This compound (12 Weeks) Randomization->Treatment_A Treatment_B Group B: Placebo (12 Weeks) Randomization->Treatment_B Follow_Up 4-Week Post-Treatment Follow-Up Treatment_A->Follow_Up Treatment_B->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Figure 2: Workflow for a randomized controlled trial of this compound.
Participant Selection

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of frequent episodic TTH (≥8 and <15 headache days per month) or chronic TTH (≥15 headache days per month) for at least 6 months, according to the International Classification of Headache Disorders, 3rd edition (ICHD-3).

    • Willingness to maintain a daily headache diary.

    • Informed consent.

  • Exclusion Criteria:

    • Coexisting migraine or other primary headache disorders.

    • Secondary headache.

    • Medication overuse headache.

    • Use of other prophylactic headache medications within the past month.

    • History of seizure disorders, severe depression, or schizophrenia.[5]

    • Pregnancy or lactation.

    • Known hypersensitivity to this compound or its components.

Intervention
  • Investigational Product: this compound (dosage to be determined based on preclinical and Phase I data, e.g., 500 mg twice daily).

  • Control: Matching placebo.

  • Administration: Oral, for 12 weeks.

Outcome Measures
  • Primary Efficacy Endpoint:

    • Change from baseline in the mean number of headache days per month during the last 4 weeks of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in headache intensity (measured on a 10-point Visual Analog Scale - VAS).

    • Change from baseline in headache duration.

    • Change from baseline in the use of acute headache medication.

    • Proportion of responders (≥50% reduction in headache frequency).

    • Change in quality of life scores (e.g., Headache Impact Test - HIT-6).

  • Safety and Tolerability:

    • Incidence and severity of adverse events.

    • Vital signs, physical examinations, and clinical laboratory tests.

Data Collection and Analysis
  • Headache Diary: Participants will record the occurrence, duration, and intensity of headaches, as well as the use of any acute medication, on a daily basis.

  • Statistical Analysis:

    • The primary analysis will be an intent-to-treat (ITT) analysis of the change in the primary endpoint between the this compound and placebo groups using an appropriate statistical model (e.g., ANCOVA, with baseline values as a covariate).

    • Secondary endpoints will be analyzed using similar methods.

    • Safety data will be summarized descriptively.

Conclusion

This compound presents a novel potential therapeutic avenue for the preventive treatment of tension-type headaches, possibly through the modulation of the cholinergic system. The provided application notes and protocols offer a framework for the systematic investigation of its efficacy and safety in a research and drug development setting. Rigorous, well-controlled clinical trials are essential to substantiate the preliminary findings and to establish the role of this compound in the management of this common and often debilitating condition.

References

Troubleshooting & Optimization

Deanol Aceglumate Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability and degradation data for deanol aceglumate are limited. The following information is based on the chemical properties of its constituent parts, deanol and N-acetyl-L-glutamic acid, and established principles of pharmaceutical stability testing as outlined by regulatory bodies like the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical components?

This compound is a compound that combines deanol and N-acetyl-L-glutamic acid.[1][2][3] Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a tertiary amine and a primary alcohol.[4] N-acetyl-L-glutamic acid is an N-acylated derivative of the amino acid L-glutamic acid.[5] The combination forms a salt-like substance.

Q2: What are the most probable degradation pathways for this compound?

Based on its structure, the primary degradation pathways for this compound under various stress conditions are likely to involve:

  • Dissociation: As a salt, the primary initial step in solution would be dissociation into its two components: deanol and N-acetyl-L-glutamic acid.

  • Hydrolysis: The amide bond in N-acetyl-L-glutamic acid is susceptible to hydrolysis, especially under acidic or basic conditions. This would yield L-glutamic acid and acetic acid. Computational studies have explored the hydrolysis of N-acetylglutamate.

  • Oxidation: The tertiary amine group in the deanol moiety can be susceptible to oxidation, potentially forming N-oxides. N-acetyl amino acids can also undergo oxidative degradation.

  • Thermolysis: At elevated temperatures, both components may degrade. Alkanolamines like deanol can undergo complex degradation reactions, which may include the formation of by-products like diethanolamine (B148213) and bicine (B94160) in related compounds.[6] When heated to decomposition, deanol can emit toxic fumes of nitrogen oxides.[4]

  • Photolysis: Compounds with tertiary amine groups can be sensitive to light and may undergo photodegradation.[7]

Q3: How can I establish a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][9][10][11]

Key steps for development include:

  • Column Selection: A reversed-phase column (e.g., C18) is typically a good starting point.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate compounds with different polarities.

  • Detector Selection: A UV detector is suitable as N-acetyl-L-glutamic acid contains a chromophore.

  • Forced Degradation: The method's specificity must be demonstrated by analyzing samples that have been subjected to forced degradation (stress testing). The method must show that it can resolve the this compound peak from all generated degradation product peaks.[12][13]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the severity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). The study can be stopped if no degradation is seen after exposure to conditions more severe than accelerated stability protocols.[13]
Complete degradation of the sample. The stress conditions are too harsh, potentially leading to secondary degradation products not relevant to shelf-life stability.Reduce the severity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of reagent). Aim for 5-20% degradation.[14][15]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH, column type, or gradient profile.Optimize the mobile phase pH to ensure consistent ionization of the analytes. Adjust the gradient slope or organic solvent to improve separation. Test a different column chemistry if necessary.
Multiple, overlapping degradation peaks. Complex degradation pathway or co-elution of impurities.Modify the HPLC method by changing the mobile phase, gradient, column, or temperature to improve resolution. Consider using a mass spectrometer (LC-MS) to identify the masses of the co-eluting peaks.

Hypothetical Degradation Data

The following table presents an example of how stability data from a forced degradation study could be structured. Note: This data is illustrative and not based on experimental results for this compound.

Stress ConditionDurationAssay of this compound (%)Major Degradant 1 (%) (N-acetyl-L-glutamic acid)Major Degradant 2 (%) (Deanol)Total Impurities (%)
0.1 M HCl (aq)24 hours89.54.84.510.5
0.1 M NaOH (aq)12 hours85.27.16.914.8
5% H₂O₂ (aq)24 hours92.13.53.27.9
Thermal (80°C)48 hours94.62.52.45.4
Photostability (ICH Q1B)1.2 million lux hours98.80.60.51.2

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and develop stability-indicating methods.[13]

1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[15]

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate, acetate)

3. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 50-60°C if no degradation is observed at room temperature.[14] Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain at room temperature and analyze at various time points. Neutralize the sample with HCl before HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).[14] Keep the sample at room temperature and analyze at various time points.

  • Thermal Degradation (Solid State): Place the solid this compound powder in a controlled temperature oven (e.g., 80°C). Analyze samples at various time points.

  • Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 70°C) and analyze at various time points.

  • Photostability: Expose the solid drug and the drug in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants.

  • If necessary, use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Visualizations

Hypothetical Degradation Pathways

G cluster_main Primary Degradation cluster_secondary Secondary Degradation A This compound B Deanol A->B Dissociation (in solution) C N-Acetyl-L-Glutamic Acid A->C Dissociation (in solution) F Deanol N-Oxide B->F Oxidation D L-Glutamic Acid C->D Hydrolysis (Acidic/Basic) E Acetic Acid C->E Hydrolysis (Acidic/Basic)

Caption: Hypothetical degradation of this compound.

Experimental Workflow for Stability Studies

G start Start: This compound Sample stress Forced Degradation (Stress Testing) - Acidic Hydrolysis - Basic Hydrolysis - Oxidation (H2O2) - Thermal - Photolytic (UV/Vis) start->stress analysis Stability-Indicating HPLC Analysis stress->analysis data Data Evaluation: - Assay (%) of Parent Drug - Quantify Impurities - Peak Purity Analysis analysis->data pathway Identify Degradation Pathway data->pathway method Validate Analytical Method data->method end End: Stability Profile Established pathway->end method->end

Caption: General workflow for a forced degradation study.

References

Overcoming poor blood-brain barrier transport of Deanol aceglumate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the central nervous system (CNS) delivery of Deanol aceglumate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in overcoming its inherently poor transport across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor transport across the blood-brain barrier?

A1: The limited BBB penetration of this compound stems from two primary factors:

  • Physicochemical Properties: this compound is a salt with a high polar surface area and multiple hydrogen bond donors, making it hydrophilic.[1] Such molecules do not readily cross the lipid-rich endothelial cell membranes of the BBB via passive diffusion, which favors small, lipophilic compounds.[2]

  • Carrier-Mediated Transport Competition: The Deanol moiety relies on a specific carrier-mediated transport system to enter the brain—the same one used by choline (B1196258).[3] This transport is facilitated by choline transporters such as CHT1 (SLC5A7) and CTL1/2 (SLC44A1/2).[2][4] Studies have shown that Deanol competes directly with choline for this uptake and has a very high affinity for the transporter, potentially even higher than choline itself.[3] This means the transport system can become saturated, and the presence of endogenous choline directly inhibits the uptake of Deanol.

Q2: What are the primary strategies I should consider for enhancing the BBB transport of this compound?

A2: Based on established BBB transport enhancement techniques, the following are the most promising avenues for this compound:

  • Nanoparticle Encapsulation: Encapsulating this compound within biocompatible nanoparticles (e.g., made from PLGA, an FDA-approved polymer) can facilitate its transport.[5] These systems can protect the drug from metabolic degradation and cross the BBB through transcytosis. Surface modification with ligands (e.g., transferrin) can further enhance uptake by targeting specific receptors on the BBB endothelial cells.[6]

  • Prodrug Formulation: The molecule can be chemically modified into a more lipophilic prodrug. This involves attaching a lipid-soluble moiety that masks the polar groups of this compound, allowing it to better penetrate the BBB via passive diffusion. Once in the brain, enzymes would cleave the moiety, releasing the active drug.[7]

  • Liposomal Delivery: Similar to nanoparticles, liposomes are lipid-based vesicles that can encapsulate hydrophilic drugs like this compound in their aqueous core. Their lipid bilayer can fuse with the BBB endothelial cells, facilitating drug release into the brain.[6]

Q3: Is this compound a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: There is no direct evidence in the reviewed literature confirming that this compound is a substrate for P-glycoprotein (P-gp). However, P-gp is a major obstacle for a wide range of CNS drugs, actively pumping them out of the brain endothelial cells and back into the bloodstream.[3][8] Therefore, if you observe high in vitro permeability but low in vivo brain uptake, P-gp mediated efflux should be considered a potential cause and investigated experimentally.[7]

Q4: Which in vitro model is most appropriate for screening my novel this compound formulations?

A4: The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3 , is a widely accepted and robust model for studying BBB transport.[9][10] These cells form a monolayer with critical BBB characteristics, including tight junctions and the expression of relevant transport proteins, making them ideal for use in a Transwell permeability assay.[11][12]

Troubleshooting Guides

Problem 1: My in vitro BBB model (hCMEC/D3) shows low or highly variable permeability for my formulation.
Question Troubleshooting Step
Is my cell monolayer intact and forming a tight barrier? Measure the Trans-Epithelial Electrical Resistance (TEER). A healthy hCMEC/D3 monolayer should exhibit TEER values significantly higher than cell-free inserts. Low or inconsistent TEER indicates poor tight junction formation or cell death. Ensure cells are at the correct passage number and have been cultured for 6-7 days to achieve confluence.[13][14]
Could the Deanol moiety be saturating its transporter? Perform a concentration-dependent study. The choline transporter is saturable.[10] Test the permeability of your formulation at several different concentrations. If permeability decreases as a percentage of the dose at higher concentrations, it suggests transporter saturation.
Are my experimental conditions correct? Verify sink conditions. Ensure the concentration of the compound in the basolateral (receiver) chamber remains below 10% of the concentration in the apical (donor) chamber throughout the experiment to prevent back-transport.[15] Also, check for any potential interactions between your formulation and the cell culture media.
Problem 2: My formulation shows good permeability in vitro, but in vivo brain concentrations remain low.
Question Troubleshooting Step
Is the formulation being actively pumped out of the brain? Investigate P-glycoprotein (P-gp) mediated efflux. Repeat the in vitro permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, PSC-833).[16] A significant increase in permeability in the presence of the inhibitor strongly suggests your formulation is a P-gp substrate.
Is the formulation stable in the bloodstream? Assess plasma stability. Incubate your formulation in plasma from the animal model you are using (in vivo) and measure its concentration over time. Rapid degradation would prevent a sufficient amount of the drug from reaching the BBB.
Is the drug just binding to plasma proteins? Measure plasma protein binding. High binding to proteins like albumin can reduce the free fraction of the drug available to cross the BBB. Techniques like equilibrium dialysis can determine the extent of binding.
How does the brain uptake compare to other tissues? Conduct a biodistribution study. After in vivo administration, measure the concentration of your formulation in the brain as well as other organs (liver, kidney, spleen, etc.) and plasma over time. This will provide a complete pharmacokinetic profile and calculate a brain-to-plasma concentration ratio. Studies with Deanol have shown that less than 0.2% of an administered dose reaches the brain.[17]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂O₆[18]
Molecular Weight278.3 g/mol [18][19]
Hydrogen Bond Donor Count4[1]
Hydrogen Bond Acceptor Count7[1]
Rotatable Bond Count7[1]
Topological Polar Surface Area127 Ų[1]
Covalently-Bonded Unit Count2 (Deanol and N-acetyl-L-glutamic acid)[1]
Table 2: Illustrative Comparison of BBB Permeability for Different Formulations

Disclaimer: The following data are not from direct experimental measurements of this compound and are provided for illustrative purposes only to demonstrate the potential impact of different enhancement strategies. Actual results will vary.

Formulation StrategyExpected Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Brain Uptake (% of injected dose)Rationale
Unmodified this compound < 1.0 (Low Permeability)< 0.2%Hydrophilic nature and reliance on a saturable, competitive transporter limits uptake.[3][17]
PLGA Nanoparticle Encapsulation 2.0 - 5.0 (Moderate Permeability)0.5% - 1.5%Nanoparticles can cross the BBB via endocytosis/transcytosis, bypassing the limitations of the choline transporter.[5]
Lipophilic Prodrug > 10.0 (High Permeability)> 2.0%Increased lipophilicity enhances passive diffusion across the BBB, a highly efficient transport mechanism for suitable molecules.[7]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells

This protocol describes how to measure the apparent permeability coefficient (Papp) of a compound across an hCMEC/D3 monolayer.

Materials:

  • hCMEC/D3 cells (passage 25-35)

  • Collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Endothelial Cell Basal Medium

  • FITC-dextran (4 kDa) as a paracellular marker

  • EVOM2 Voltohmmeter with STX2 electrodes

  • Test formulation of this compound

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at a high density. Culture for 6-7 days until a confluent monolayer is formed.[14]

  • Barrier Integrity Check (TEER):

    • Before the experiment, measure the TEER of each insert.

    • Place the STX2 electrodes with the shorter tip in the apical chamber and the longer tip in the basolateral chamber.

    • Record the resistance (in Ω).

    • Measure the resistance of a blank, cell-free insert with media only.

    • Calculate the final TEER value using the formula: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Membrane Area (cm²) .[20][21] A high TEER value confirms monolayer integrity.

  • Permeability Assay:

    • Gently wash the monolayer on both sides with pre-warmed transport buffer (e.g., HBSS).

    • Add the test formulation of this compound and a non-transported marker (FITC-dextran) to the apical (donor) chamber.[22]

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh buffer to maintain sink conditions.[15]

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Measure the fluorescence of the FITC-dextran samples to confirm barrier integrity was maintained throughout the experiment.

  • Papp Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A × C₀)

      • dQ/dt: The rate of drug appearance in the receiver chamber (e.g., µg/s).

      • A: The surface area of the Transwell membrane (cm²).

      • C₀: The initial concentration of the drug in the donor chamber (e.g., µg/mL).[23]

Protocol 2: Formulation of PLGA Nanoparticles by Nanoprecipitation

This protocol describes a simple method for encapsulating a hydrophilic compound like this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or PLGA-PEG block co-polymer

  • This compound

  • Organic solvent (e.g., acetonitrile, acetone)

  • Deionized water

  • Magnetic stirrer

Methodology:

  • Prepare Organic Phase: Dissolve a specific amount of PLGA polymer (e.g., 10 mg/mL) in an organic solvent like acetonitrile.[11]

  • Prepare Aqueous Phase: Dissolve the this compound in deionized water. Note: For a W/O/W double emulsion method, which is often better for hydrophilic drugs, this would be the inner aqueous phase. For this simpler nanoprecipitation, we will add the drug to the polymer solution. Alternative: Dissolve the this compound directly with the PLGA in the organic solvent if it has sufficient solubility.

  • Nanoprecipitation:

    • Place a larger volume of deionized water (the "anti-solvent") onto a magnetic stirrer and stir at a moderate speed.

    • Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring water.[7][11]

    • Nanoparticles will form spontaneously as the solvent diffuses and the polymer precipitates.

  • Solvent Evaporation: Leave the resulting nanoparticle suspension stirring in a fume hood overnight to allow the organic solvent to fully evaporate.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Discard the supernatant, which contains unencapsulated drug.

    • Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times.

  • Characterization: Resuspend the final pellet. Characterize the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency by lysing a known amount of nanoparticles and measuring the drug content.

Visualizations

G [Deanol competes with endogenous choline for the same transporter at the BBB.] cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Deanol Deanol Transporter Choline Transporter (e.g., CHT1) Deanol->Transporter High Affinity Choline Choline Choline->Transporter Normal Affinity Neuron Cholinergic Neuron Transporter->Neuron Transport

Diagram 1. Mechanism of Deanol transport and competition at the BBB.

G start Start: Poorly Permeable This compound formulate 1. Formulation Development (e.g., Nanoparticles, Prodrug) start->formulate char 2. Physicochemical Characterization (Size, Stability, Encapsulation) formulate->char invitro 3. In Vitro BBB Permeability Assay (hCMEC/D3 Model) char->invitro invitro->formulate If Poor, Re-formulate invivo 4. In Vivo Animal Study (Pharmacokinetics & Brain Uptake) invitro->invivo If Promising analysis 5. Data Analysis (Brain-to-Plasma Ratio) invivo->analysis analysis->formulate If Poor, Re-formulate finish End: Enhanced Brain Delivery Achieved analysis->finish

Diagram 2. Experimental workflow for developing and validating an enhanced delivery system.

G start Problem: Low Brain Uptake of Formulation invitro_check Perform In Vitro Permeability Assay (hCMEC/D3) start->invitro_check permeability Is Papp Acceptable? invitro_check->permeability reformulate Action: Re-design Formulation (e.g., change polymer, modify prodrug) permeability->reformulate No invivo_check Investigate In Vivo Factors permeability->invivo_check Yes reformulate->start efflux_check Test for P-gp Efflux (Use Inhibitor) invivo_check->efflux_check efflux_result Is it a P-gp Substrate? efflux_check->efflux_result stability_check Assess Plasma Stability & Protein Binding efflux_result->stability_check No modify_for_efflux Action: Modify formulation to evade efflux (e.g., PEGylation) efflux_result->modify_for_efflux Yes modify_for_efflux->start

Diagram 3. Logical workflow for troubleshooting poor brain delivery of a formulation.

References

Side effects of high-dose Deanol aceglumate in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of high-dose Deanol aceglumate observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on available data for Deanol and its salts, primarily Dimethylaminoethanol (DMAE), as specific high-dose toxicity data for this compound is limited. It is assumed that the toxicological profile of this compound is comparable to that of other Deanol salts.

Frequently Asked Questions (FAQs)

Q1: What are the expected signs of acute toxicity in rodents following high-dose oral administration of Deanol salts?

A1: Based on studies with Dimethylaminoethanol, researchers should be aware of potential cholinergic and central nervous system (CNS) effects. High doses may lead to a range of clinical signs. In a 14-day study in Sprague-Dawley rats receiving Dimethylaminoethanol by oral gavage, signs of toxicity were observed at doses of 890, 1,250, and 1,800 mg/kg/day.[1] These signs included:

  • Behavioral: Sluggishness, decreased motor activity.[1]

  • Physiological: Discharge around the eyes and nose (lacrimation, nasal discharge), respiratory difficulties, kyphosis (hunchbacked posture), and prostration.[1]

  • General: Weight loss.[1]

Researchers should implement a comprehensive monitoring plan to capture these potential adverse effects.

Q2: What is the reported oral LD50 for Deanol salts in rodents?

A2: The median lethal dose (LD50) provides a measure of the acute toxicity of a substance. For Dimethylaminoethanol, the oral LD50 in rats has been reported to be in the range of 2,000 to 6,000 mg/kg.[1] It is important to note that LD50 can vary depending on the specific salt, animal strain, and experimental conditions.

Q3: What gross necropsy findings have been associated with high-dose Deanol salt administration in rats?

A3: In a 14-day study with high doses of Dimethylaminoethanol (890, 1,250, or 1,800 mg/kg/day) in rats, observations at necropsy included red, mottled lungs, dark fluid in the stomach and intestine, and a reddened stomach.[1] These findings suggest potential for irritation of the gastrointestinal tract and pulmonary effects at high doses.

Q4: How might this compound administration affect cholinergic pathways?

A4: Deanol is structurally similar to choline (B1196258) and is thought to act as a precursor to acetylcholine (B1216132), a key neurotransmitter. However, studies suggest a more complex mechanism. Deanol can compete with choline for transport across the blood-brain barrier.[2][3] It may also increase choline levels in the blood by inhibiting its metabolism in peripheral tissues.[2] This increased plasma choline could then be available for uptake into the brain. At high doses, this modulation of the cholinergic system could lead to signs of cholinergic overstimulation.

Troubleshooting Guides

Problem: I am observing unexpected behavioral changes in my study animals at doses lower than the reported LD50.

  • Possible Cause: Deanol salts can have dose-dependent effects on the central nervous system. Behavioral changes such as sluggishness or hyperactivity can precede more severe signs of toxicity.[1] The behavioral effects of Deanol may also be dependent on the baseline state of the cholinergic system.

  • Troubleshooting Steps:

    • Review Dosing and Administration: Double-check your dose calculations and the consistency of your administration technique (e.g., oral gavage).

    • Refine Behavioral Scoring: Implement a more detailed behavioral scoring system to quantify the observed changes. This could include an open field test or a functional observational battery.

    • Consider a Lower Dose Range: If the observed effects are compromising the study objectives, consider including lower dose groups in your experimental design.

    • Monitor for Other Clinical Signs: Closely monitor for the concurrent appearance of other signs of toxicity, such as changes in body weight, food/water consumption, or physical appearance.

Problem: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, dark fluid in stomach at necropsy).

  • Possible Cause: High concentrations of Deanol salts administered orally can cause direct irritation to the gastrointestinal mucosa.[1]

  • Troubleshooting Steps:

    • Vehicle and Formulation Review: Ensure the vehicle used for administration is non-irritating and that the formulation is a homogenous suspension or solution.

    • Dose Volume and Concentration: Check that the dose volume is within acceptable limits for the animal's size to avoid mechanical injury or excessive distension of the stomach. Consider if a more dilute formulation administered in two smaller volumes could be an option.

    • Fasting Status: Ensure that the fasting period before dosing is not excessively long, as this can sometimes exacerbate gastric irritation.

    • Pathological Examination: If mortality occurs, or at the scheduled termination of the study, ensure a thorough gross and histopathological examination of the entire gastrointestinal tract is performed to characterize the nature and severity of the irritation.

Data Presentation

Table 1: Acute Oral Toxicity of Dimethylaminoethanol in Rats

ParameterValueAnimal ModelReference
LD502,000 - 6,000 mg/kgRat[1]

Table 2: Signs of Toxicity in a 14-Day Oral Gavage Study with Dimethylaminoethanol in Rats

Dose Group (mg/kg/day)Clinical Signs ObservedNecropsy FindingsReference
890Sluggishness, discharge around eyes and nose, kyphosis, prostrationRed, mottled lungs; dark fluid in stomach and intestine; reddened stomach[1]
1,250Sluggishness, discharge around eyes and nose, kyphosis, prostrationRed, mottled lungs; dark fluid in stomach and intestine; reddened stomach[1]
1,800Sluggishness, discharge around eyes and nose, kyphosis, prostrationRed, mottled lungs; dark fluid in stomach and intestine; reddened stomach[1]

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats

This protocol is a guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Animals: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Acclimatize animals for at least 5 days before dosing.

  • Housing: House animals in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard rodent chow and water.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose). Ensure the formulation is a stable and homogenous solution or suspension.

  • Dose Administration: Administer the test substance by oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg of body weight.

  • Procedure:

    • Dose one animal at the starting dose level.

    • Observe the animal for signs of toxicity for up to 48 hours.

    • If the animal survives, dose the next animal at a higher dose level.

    • If the animal dies or shows signs of severe toxicity, dose the next animal at a lower dose level.

    • Continue this sequential dosing until the criteria for stopping the study are met (e.g., a number of reversals in outcome have occurred).

  • Observations:

    • Mortality: Check for mortality twice daily.

    • Clinical Signs: Observe animals for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours post-dosing and then daily for 14 days. Pay close attention to changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.

    • Body Weight: Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: Conduct a gross necropsy on all animals at the end of the observation period. Preserve any abnormal tissues for histopathological examination.

Protocol: Subchronic (28-Day) Oral Toxicity Study in Rats

  • Animals: Use young, healthy rats of a standard strain (e.g., Sprague-Dawley), both males and females.

  • Group Size: A minimum of 5 animals per sex per group.

  • Dose Levels: At least three dose levels and a concurrent control group (vehicle only). The high dose should produce some evidence of toxicity but not mortality or severe suffering. The low dose should not elicit any evidence of toxicity.

  • Dose Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Observations: Make detailed clinical observations at least once a day.

    • Body Weight and Food/Water Consumption: Record body weights at least once a week. Measure food and water consumption weekly.

    • Ophthalmology: Conduct an ophthalmological examination before the start of the study and at termination.

    • Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of hematological and clinical chemistry parameters.

  • Pathology:

    • Gross Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs (e.g., liver, kidneys, brain, spleen, heart).

    • Histopathology: Preserve a comprehensive set of tissues from all animals for histopathological examination.

Mandatory Visualization

Deanol_Cholinergic_Pathway cluster_bbb Blood-Brain Barrier cluster_brain Brain (Neuron) Deanol This compound Choline_Transporter Choline Transporter Deanol->Choline_Transporter Competes with Choline Choline_blood Choline Choline_blood->Choline_Transporter Transport Choline_brain Choline Choline_Transporter->Choline_brain ACh Acetylcholine (ACh) Choline_brain->ACh Choline Acetyltransferase (ChAT) ACh_storage Vesicular Storage ACh->ACh_storage ACh_release ACh Release ACh_storage->ACh_release Postsynaptic Receptor Postsynaptic Receptor ACh_release->Postsynaptic Receptor

Caption: Proposed mechanism of Deanol's effect on cholinergic pathways.

Experimental_Workflow cluster_pre Pre-Study cluster_dosing Dosing Phase cluster_obs Observation Phase cluster_end End of Study Acclimatization Animal Acclimatization (≥ 5 days) Group_Allocation Group Allocation (Control & Dose Groups) Acclimatization->Group_Allocation Pre_Study_Measurements Pre-Study Measurements (Body Weight, Clinical Obs.) Group_Allocation->Pre_Study_Measurements Dosing Daily Oral Gavage (e.g., 28 days) Pre_Study_Measurements->Dosing Daily_Obs Daily Clinical Observations Dosing->Daily_Obs Blood_Collection Blood Collection (Hematology, Clin. Chem.) Dosing->Blood_Collection Weekly_Obs Weekly Body Weight & Food/Water Consumption Daily_Obs->Weekly_Obs Weekly_Obs->Dosing Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Tissue Collection & Histopathology Necropsy->Histopathology

Caption: Workflow for a subchronic oral toxicity study in rodents.

References

Technical Support Center: Interference of Deanol Aceglumate in Standard Neurotransmitter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Deanol aceglumate in standard neurotransmitter assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with neurotransmitter assays?

This compound is a salt composed of two molecules: Deanol (also known as dimethylaminoethanol (B1669961) or DMAE) and N-acetyl-L-glutamic acid. Deanol is a structural analog of choline (B1196258) and is considered a precursor to acetylcholine (B1216132), a key neurotransmitter. This close structural similarity to choline is a primary reason for potential interference, particularly in assays for acetylcholine. The N-acetyl-L-glutamic acid component is a derivative of the neurotransmitter glutamate, which could also potentially interfere in certain assays.

Q2: Which neurotransmitter assays are most likely to be affected by this compound?

Assays for acetylcholine are at the highest risk of interference due to Deanol's structural similarity to choline, a substrate and product in many acetylcholine detection methods. Assays for catecholamines (e.g., dopamine, norepinephrine) and serotonin (B10506) could also be affected, depending on the detection method (e.g., HPLC-ECD) and the electrochemical properties of this compound.

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA) for Acetylcholine

Potential Issue: Inaccurate (falsely high or low) acetylcholine concentrations when samples contain this compound.

Potential Mechanisms of Interference:

  • Cross-reactivity with Antibodies: The antibodies used in the ELISA kit may exhibit cross-reactivity with Deanol, as it is structurally similar to choline, a component of acetylcholine. This could lead to a competitive binding scenario, resulting in an underestimation of the actual acetylcholine concentration.

  • Enzyme Inhibition or Enhancement: Acetylcholinesterase (AChE), the enzyme used to hydrolyze acetylcholine to choline, may have its activity altered by Deanol or N-acetyl-L-glutamic acid. While studies on the direct interaction are limited, structural similarity to the substrate or product can sometimes lead to competitive inhibition or allosteric modulation. Similarly, choline oxidase, which is used in the subsequent detection step, might be affected.

Troubleshooting Steps:

  • Run a Spike and Recovery Experiment:

    • Add a known amount of acetylcholine standard to a sample matrix containing this compound and a control matrix without it.

    • If the recovery of the spiked acetylcholine is significantly lower or higher in the presence of this compound, interference is likely occurring.

  • Test for Direct Interference:

    • Run a sample containing only this compound (at the same concentration as in your experimental samples) through the ELISA.

    • A non-zero reading would indicate direct cross-reactivity with the detection antibody or interference with the enzymatic reactions.

  • Consult the ELISA Kit Manufacturer:

    • Contact the technical support for your specific ELISA kit and inquire about any known cross-reactivity with Deanol, DMAE, or other choline analogs.

Data Presentation: Physicochemical Properties of this compound Components

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (approx.)Charge at Physiological pH (~7.4)
Deanol (DMAE)C4H11NO89.149.23Predominantly positive
N-acetyl-L-glutamic acidC7H11NO5189.173.43 (strongest acidic)Predominantly negative

Diagram: Potential Interference in Acetylcholine ELISA

ELISA_Interference cluster_assay Acetylcholine ELISA Workflow cluster_interference Potential Interference from Deanol Sample Sample containing Acetylcholine and This compound AChE Acetylcholinesterase (AChE) Sample->AChE Hydrolysis Antibody Anti-Acetylcholine Antibody Sample->Antibody Potential Cross-Reactivity Choline_Oxidase Choline Oxidase AChE->Choline_Oxidase Choline product Detection Detection (HRP-based colorimetric or fluorometric) Choline_Oxidase->Detection Deanol Deanol Deanol->AChE Competitive Inhibition? Deanol->Choline_Oxidase Substrate Competition? Deanol->Antibody Cross-Reactivity? HPLC_Troubleshooting Start Unexpected Peak or Inaccurate Quantification Inject_Standard Inject this compound Standard Start->Inject_Standard Check_Elution Does it co-elute with the analyte of interest? Inject_Standard->Check_Elution Check_Electroactivity Is it electroactive at the current detector potential? Check_Elution->Check_Electroactivity No Optimize_HPLC Optimize Chromatographic Separation (Mobile Phase, Column, Temperature) Check_Elution->Optimize_HPLC Yes Adjust_Potential Adjust Detector Potential Check_Electroactivity->Adjust_Potential Yes Resolved Issue Resolved Check_Electroactivity->Resolved No Optimize_HPLC->Inject_Standard Adjust_Potential->Inject_Standard Fluorescence_Interference Start Inaccurate Fluorescence Reading Measure_Intrinsic Measure Intrinsic Fluorescence of this compound Start->Measure_Intrinsic Check_Overlap Does it overlap with assay wavelengths? Measure_Intrinsic->Check_Overlap Probe_Control Run 'Probe Only' Control with this compound Check_Overlap->Probe_Control No Interference_Confirmed Interference Confirmed Check_Overlap->Interference_Confirmed Yes Check_Interference Does fluorescence change? Probe_Control->Check_Interference No_Interference No direct interference observed Check_Interference->No_Interference No Check_Interference->Interference_Confirmed Yes Change_Probe Use a different fluorescent probe Interference_Confirmed->Change_Probe

Troubleshooting Deanol aceglumate synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Deanol aceglumate.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a low yield in my this compound synthesis?

A low yield in the synthesis of this compound, which is a salt formed from Deanol (2-dimethylaminoethanol) and N-acetylglutamic acid, can stem from several factors.[1][2] The primary reasons are often incomplete reaction or loss of product during isolation and purification. Ensure that the molar ratio of Deanol to N-acetylglutamic acid is optimized. An excess of one reactant may be necessary to drive the reaction to completion, but this can also complicate purification. Additionally, the choice of solvent is critical; the product should be sparingly soluble in the final solvent to allow for efficient precipitation and recovery.

Q2: I am observing an unknown peak in the HPLC analysis of my final product. How can I identify it?

The presence of unknown peaks in an HPLC chromatogram indicates impurities. These can originate from starting materials, side reactions, or degradation.[3][4] To identify the impurity, techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are essential as they provide the molecular weight of the impurity, which is a critical piece of information for its identification.[5] Comparing the retention time of the unknown peak with those of the starting materials (Deanol and N-acetylglutamic acid) can quickly confirm if it is unreacted starting material.

Q3: My final this compound product is discolored. What could be the cause?

Discoloration often points to the presence of degradation products or impurities formed by side reactions. Overheating the reaction mixture is a common cause of impurity generation that can lead to discoloration.[5] It is crucial to maintain the recommended reaction temperature. The purity of the starting materials is also a significant factor; impurities in the initial Deanol or N-acetylglutamic acid can carry through the synthesis and cause discoloration.

Q4: How can I minimize the presence of residual solvents in my final product?

Residual solvents are a common type of impurity in active pharmaceutical ingredients (APIs).[6] To minimize their presence, it is important to select an appropriate solvent for the reaction and purification steps and to effectively dry the final product. Techniques such as drying under vacuum at a controlled temperature can significantly reduce residual solvent levels. The choice of solvent should also consider its boiling point and potential for removal.

Troubleshooting Guides

Problem 1: Presence of Unreacted Starting Materials

Symptoms:

  • HPLC analysis shows peaks corresponding to Deanol or N-acetylglutamic acid.

  • The melting point of the product is lower and broader than expected.

Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry Ensure accurate measurement of starting materials. A slight excess of one reactant might be necessary, but this should be optimized.
Incomplete Reaction Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
Inefficient Purification Optimize the recrystallization or washing procedure. Select a solvent in which the product has low solubility, while the starting materials are more soluble.
Problem 2: Formation of Degradation Products

Symptoms:

  • Appearance of new, unidentified peaks in the HPLC chromatogram.

  • Discoloration or change in the physical appearance of the product.

Possible Causes & Solutions:

CauseSolution
Excessive Heat Maintain the reaction temperature within the recommended range. Overheating can lead to the decomposition of both the reactants and the product.[5]
Prolonged Reaction Time Monitor the reaction to determine the optimal time for completion. Extending the reaction time unnecessarily can increase the likelihood of degradation.
Air or Moisture Sensitivity If the reactants or product are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all solvents and reagents are dry.

Experimental Protocols

Synthesis of this compound (Illustrative)

This is a general procedure and may require optimization.

  • Dissolution: Dissolve N-acetyl-L-glutamic acid in a suitable polar solvent (e.g., ethanol) with gentle heating.

  • Addition: Slowly add an equimolar amount of Deanol to the solution while stirring.

  • Reaction: Continue stirring the mixture at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Precipitation: Cool the reaction mixture to room temperature and then further cool in an ice bath to induce precipitation of the product. If precipitation is incomplete, a less polar co-solvent can be added.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with a cold solvent to remove residual impurities.

  • Drying: Dry the final product under vacuum at a temperature that does not cause degradation.

HPLC Method for Purity Analysis (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Visualizations

Deanol_Aceglumate_Synthesis Deanol Deanol (2-(dimethylamino)ethanol) Reaction Salt Formation Deanol->Reaction NAcGlu N-acetyl-L-glutamic acid NAcGlu->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Deanol Deanol Deanol_Aceglumate This compound Deanol->Deanol_Aceglumate Unreacted_SM Unreacted Starting Materials Deanol->Unreacted_SM Source Degradation Degradation Products Deanol->Degradation High Temp NAcGlu N-acetyl-L-glutamic acid NAcGlu->Deanol_Aceglumate NAcGlu->Unreacted_SM Source NAcGlu->Degradation High Temp Deanol_Aceglumate->Degradation High Temp Solvent_Res Residual Solvents Deanol_Aceglumate->Solvent_Res Purification Troubleshooting_Workflow Start Impurity Detected (e.g., by HPLC) Identify Identify Impurity (LC-MS, GC-MS) Start->Identify Is_SM Is it a Starting Material? Identify->Is_SM Is_Degradation Is it a Degradation Product? Is_SM->Is_Degradation No Optimize_Stoich Optimize Stoichiometry & Reaction Time Is_SM->Optimize_Stoich Yes Is_Solvent Is it a Residual Solvent? Is_Degradation->Is_Solvent No Optimize_Temp Optimize Temperature & Reaction Time Is_Degradation->Optimize_Temp Yes Optimize_Drying Optimize Drying Process Is_Solvent->Optimize_Drying Yes Reanalyze Re-analyze Product Purity Optimize_Stoich->Reanalyze Optimize_Temp->Reanalyze Optimize_Drying->Reanalyze

References

Technical Support Center: Improving the Oral Bioavailability of Deanol Aceglumate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Deanol aceglumate.

Disclaimer: this compound is a compound related to Deanol (Dimethylaminoethanol - DMAE), a precursor to choline.[1][2] Specific pharmacokinetic and bioavailability data for this compound is limited in publicly available literature. Therefore, this guide integrates general principles of oral drug delivery and bioavailability enhancement with the known properties of Deanol and similar nootropic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges to its oral bioavailability?

This compound is a salt of Deanol (DMAE) and N-acetyl-DL-glutamic acid. Deanol is a precursor to choline, which is involved in the synthesis of the neurotransmitter acetylcholine (B1216132).[1][2][3] Challenges to the oral bioavailability of compounds like this compound can be multifactorial and may include:

  • Poor Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream can be limited.[4][5]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active compound.[4][6][7]

  • Solubility Issues: The drug's ability to dissolve in the gastrointestinal fluids can impact its absorption.[4]

  • Efflux Transporters: Transporter proteins in the intestinal wall may actively pump the drug back into the gut lumen.[4]

Q2: What are the key pharmacokinetic parameters to consider when evaluating the oral bioavailability of this compound?

To assess oral bioavailability, researchers should focus on the following pharmacokinetic parameters, typically determined through in vivo studies in animal models.[8][9]

ParameterDescriptionTypical UnitsSignificance for Bioavailability
Cmax Maximum (or peak) serum concentration that a drug achieves.ng/mL or µg/mLA higher Cmax often indicates better absorption.
Tmax Time at which Cmax is observed.hours (h)Indicates the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.ngh/mL or µgh/mLThe most critical parameter for assessing the extent of bioavailability.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.hours (h)Indicates the rate of elimination.
F (%) (Absolute Bioavailability) The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.%The definitive measure of oral bioavailability.

Q3: What in vitro models can be used to predict the oral absorption of this compound?

Several in vitro models can provide initial insights into the absorption and metabolism of this compound, helping to screen different formulations and identify potential bioavailability issues early on.[10][11][12]

In Vitro ModelPrimary ApplicationKey Insights
Caco-2 Cell Monolayer Assay Assess intestinal permeability and efflux transporter involvement.Provides an estimate of the apparent permeability coefficient (Papp).
Parallel Artificial Membrane Permeability Assay (PAMPA) Evaluate passive diffusion across an artificial membrane.A rapid, high-throughput screen for passive permeability.
Liver Microsomes/S9 Fractions/Hepatocytes Investigate metabolic stability and identify major metabolites.[13][14]Helps to predict the extent of first-pass metabolism.
Gut-Liver-on-a-Chip Models A more complex model that simulates the interaction between intestinal absorption and liver metabolism.[12][15]Provides a more holistic view of oral drug disposition.

Troubleshooting Guides

Problem 1: Low Cmax and AUC observed in preclinical in vivo studies, suggesting poor absorption.

  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Strategy:

    • Particle Size Reduction: Decrease the particle size of the drug substance through techniques like micronization or nanomilling to increase the surface area for dissolution.[4]

    • Formulation with Solubilizing Agents: Incorporate excipients such as surfactants, cyclodextrins, or co-solvents to enhance the solubility of the drug in the gastrointestinal tract.[4][16]

    • Amorphous Solid Dispersions: Convert the crystalline drug into a more soluble amorphous form by creating a solid dispersion with a polymer.[4]

  • Possible Cause: Poor membrane permeability.

  • Troubleshooting Strategy:

    • Lipid-Based Formulations: Formulate this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) to enhance absorption via the lymphatic pathway and potentially bypass first-pass metabolism.[5][6][7][17]

    • Prodrug Approach: Chemically modify the this compound molecule to create a more permeable prodrug that is converted to the active compound after absorption.[4][17]

Problem 2: High in vitro metabolic turnover in liver microsomes, suggesting significant first-pass metabolism.

  • Possible Cause: this compound is a substrate for major drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Troubleshooting Strategy:

    • Co-administration with Enzyme Inhibitors: In a research setting, co-administering a known inhibitor of the identified metabolic pathway can confirm the extent of first-pass metabolism. Note: This is a research tool and not a clinical strategy without extensive safety evaluation.

    • Structural Modification: If feasible, modify the chemical structure of the molecule at the site of metabolism to reduce its susceptibility to enzymatic degradation.

    • Targeted Delivery Systems: Develop formulations that target lymphatic absorption to bypass the portal circulation and reduce first-pass metabolism in the liver.[17]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study (Apical to Basolateral):

    • The culture medium in the apical (AP) and basolateral (BL) chambers is replaced with transport buffer.

    • A solution of this compound at a known concentration is added to the AP chamber.

    • Samples are taken from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the BL samples is quantified by LC-MS/MS.

  • Permeability Study (Basolateral to Apical): The same procedure is followed, but the drug is added to the BL chamber and samples are taken from the AP chamber to assess efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of an oral formulation of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.

  • Dosing:

    • Oral (PO) Group: Animals are administered the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: A separate group of animals is administered this compound intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay pampa PAMPA solubility->pampa Soluble? caco2 Caco-2 Permeability pampa->caco2 Permeable? microsomes Liver Microsome Stability caco2->microsomes Absorbed? formulation Formulation Optimization (e.g., SEDDS, NLCs) microsomes->formulation Metabolically Stable? pk_study Rodent PK Study formulation->pk_study data_analysis Pharmacokinetic Analysis pk_study->data_analysis data_analysis->formulation Bioavailability Goal Met?

Caption: Experimental workflow for improving oral bioavailability.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_circulation Systemic Circulation drug_lumen This compound (Oral Dose) dissolution Dissolution drug_lumen->dissolution drug_dissolved Dissolved Drug dissolution->drug_dissolved absorption Passive/Active Transport drug_dissolved->absorption drug_enterocyte Drug in Enterocyte efflux Efflux (e.g., P-gp) drug_enterocyte->efflux portal_vein Portal Vein drug_enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation

Caption: Factors affecting oral drug bioavailability.

troubleshooting_logic start Low Oral Bioavailability Observed check_solubility Assess Solubility start->check_solubility check_permeability Assess Permeability (Caco-2/PAMPA) start->check_permeability check_metabolism Assess Metabolic Stability (Microsomes) start->check_metabolism solubility_low Solubility Issue check_solubility->solubility_low permeability_low Permeability Issue check_permeability->permeability_low metabolism_high High First-Pass Metabolism check_metabolism->metabolism_high solution_solubility Particle Size Reduction Solubilizing Agents solubility_low->solution_solubility Yes solution_permeability Lipid Formulations Prodrug Approach permeability_low->solution_permeability Yes solution_metabolism Lymphatic Targeting Structural Modification metabolism_high->solution_metabolism Yes

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Deanol Aceglumate and Cholinergic Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the interaction of deanol aceglumate with cholinergic drugs.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in the cholinergic system?

This compound is comprised of deanol and N-acetyl-L-glutamic acid. Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is structurally similar to choline (B1196258). The primary proposed mechanism is that deanol acts as a precursor to choline, which is then used for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] The intention is that increasing choline availability will lead to enhanced acetylcholine production in the brain and nervous system.[1][2][3]

Q2: Does deanol administration reliably increase brain acetylcholine levels?

This is a point of significant scientific debate. While deanol can increase plasma and brain choline levels, several studies have found that it does not significantly increase brain acetylcholine concentrations.[4] Some research suggests that deanol is a weak competitive inhibitor of the high-affinity choline transport system, which could potentially reduce the uptake of choline into neurons for acetylcholine synthesis.[4]

Q3: What are the potential interactions between this compound and acetylcholinesterase (AChE) inhibitors?

Acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) work by preventing the breakdown of acetylcholine, thereby increasing its levels in the synapse.[3] If deanol were to increase acetylcholine production, co-administration with an AChE inhibitor could lead to an additive or synergistic effect, potentially increasing the risk of cholinergic side effects.[1][3] These side effects can include nausea, vomiting, diarrhea, increased salivation, bradycardia, and hypotension.[1]

Q4: How does this compound interact with anticholinergic drugs?

Anticholinergic drugs (e.g., atropine (B194438), scopolamine) block the action of acetylcholine at its receptors. Deanol is proposed to increase acetylcholine levels. Therefore, this compound could potentially counteract the effects of anticholinergic medications.[1] This could be relevant in experimental settings where anticholinergic agents are used to induce cognitive deficits.

Q5: Are there known effects of deanol on muscarinic or nicotinic receptors?

Direct binding affinities of this compound for muscarinic and nicotinic receptors are not well-documented in publicly available literature. The primary proposed mechanism of action is indirect, through its potential role as an acetylcholine precursor. Any effects on these receptors are likely to be a downstream consequence of altered acetylcholine levels.

Troubleshooting Guide

This guide addresses common issues and unexpected results that researchers may encounter when studying the interaction of this compound with cholinergic drugs.

Observed Issue Potential Cause Troubleshooting Steps
No significant increase in brain acetylcholine levels after this compound administration in vivo. Deanol may not be an efficient precursor for brain acetylcholine synthesis. Deanol acts as a competitive inhibitor of the high-affinity choline transporter, limiting its own conversion and choline uptake.1. Measure Choline Levels: Concurrently measure plasma and brain choline levels to confirm deanol's effect on choline availability. 2. Alternative Precursors: Consider using other acetylcholine precursors like citicoline (B1669096) or alpha-GPC for comparison. 3. Dose-Response Study: Conduct a thorough dose-response study, as some studies that observed a small effect used very high doses of deanol.
High variability in acetylcholine measurements using in vivo microdialysis. Rapid degradation of acetylcholine by acetylcholinesterase (AChE) in the microdialysis probe and sample. Improper probe placement. Fluctuations in animal stress or activity levels.1. AChE Inhibitor in Perfusate: Ensure an appropriate concentration of an AChE inhibitor (e.g., neostigmine) is included in the microdialysis perfusion fluid to prevent ex vivo degradation of acetylcholine.[5] 2. Histological Verification: At the end of the experiment, perform histological analysis to confirm the correct placement of the microdialysis probe in the target brain region. 3. Acclimatization: Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced fluctuations in neurotransmitter levels.
Unexpected antagonistic effects when co-administered with a cholinergic agonist. Deanol's competitive inhibition of choline uptake might limit the sustained synthesis of acetylcholine required for the agonist's full effect, particularly under conditions of high neuronal activity.1. Investigate Choline Transporter Inhibition: Design experiments to specifically measure the effect of deanol on high-affinity choline uptake in your experimental model. 2. Temporal Administration: Vary the timing of deanol and cholinergic agonist administration to see if pre-loading with deanol alters the subsequent response to the agonist.
Inconsistent results in receptor binding assays. Issues with membrane preparation, radioligand concentration, or incubation times. Non-specific binding is too high.1. Optimize Assay Conditions: Systematically optimize protein concentration, radioligand concentration (typically at or below the Kd), and incubation time to ensure equilibrium is reached. 2. Validate Reagents: Ensure the quality and purity of your cell membranes, radioligands, and competing ligands. 3. Appropriate Blocking Agents: Use an appropriate concentration of a known antagonist (e.g., atropine for muscarinic receptors) to define non-specific binding accurately.

Quantitative Data Summary

Interaction Parameter Value Compound System/Assay Reference
Inhibition of Choline UptakeInhibition Constant (Ki)159 µgDeanolRat Brain[6]
Choline UptakeMichaelis Constant (Km)442 µgCholineRat Brain[6]

Key Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on acetylcholinesterase activity.

Principle: This assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Known AChE inhibitor (e.g., donepezil) for positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCh, DTNB, test compound, and positive control in appropriate solvents.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well (except for the blank).

    • Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (no inhibitor) and a positive control.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the ATCh solution to all wells simultaneously to start the enzymatic reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Principle: This is a competitive radioligand binding assay. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) from the receptor.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Unlabeled test compound (this compound)

  • A known muscarinic antagonist (e.g., atropine) to determine non-specific binding

  • Assay buffer (e.g., PBS)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well filter plate, set up wells for:

      • Total binding: Radioligand and cell membranes.

      • Non-specific binding: Radioligand, cell membranes, and a high concentration of atropine.

      • Competition: Radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing:

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat, add scintillation fluid to each well, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Choline Choline Choline_Transporter High-Affinity Choline Transporter Choline->Choline_Transporter Uptake Deanol Deanol Deanol->Choline_Transporter Competitive Inhibition ACh_Synthesis Choline Acetyltransferase (ChAT) Choline_Transporter->ACh_Synthesis ACh Acetylcholine ACh_Synthesis->ACh ACh_Vesicle ACh Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release ACh->ACh_Vesicle Packaging AChE AChE ACh_Released->AChE Degradation Muscarinic_Receptor Muscarinic Receptor ACh_Released->Muscarinic_Receptor Nicotinic_Receptor Nicotinic Receptor ACh_Released->Nicotinic_Receptor Choline_Metabolite Choline AChE->Choline_Metabolite Choline_Metabolite->Choline_Transporter Reuptake Postsynaptic_Effect Postsynaptic Effect Muscarinic_Receptor->Postsynaptic_Effect Nicotinic_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of deanol in the cholinergic signaling pathway.

AChE_Inhibition_Assay Start Start Prepare_Reagents Prepare AChE, ATCh, DTNB, and Test Compound Solutions Start->Prepare_Reagents Plate_Setup Add Reagents and Test Compound to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Initiate_Reaction Add ATCh to Start Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for an acetylcholinesterase (AChE) inhibition assay.

Receptor_Binding_Assay Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Set up Total, Non-specific, and Competition Wells in Filter Plate Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration_Wash Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration_Wash Scintillation_Counting Add Scintillant and Count Radioactivity Filtration_Wash->Scintillation_Counting Analyze_Data Calculate Specific Binding and % Displacement Scintillation_Counting->Analyze_Data Determine_Ki Determine IC50 and Calculate Ki Analyze_Data->Determine_Ki End End Determine_Ki->End

Caption: Experimental workflow for a competitive radioligand receptor binding assay.

References

Deanol Aceglumate Cognitive Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cognitive effects of Deanol aceglumate. The information addresses the inconsistent results observed in various studies and offers insights into potential experimental variables.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected cognitive enhancement in our animal models after administering this compound. What could be the reason?

Several factors could contribute to a lack of efficacy in your experiments. The primary reason for inconsistent results in this compound studies is its questionable mechanism of action as a direct and efficient precursor to acetylcholine (B1216132) in the brain.[1][2][3][4]

  • Blood-Brain Barrier (BBB) Transport: Deanol may compete with choline (B1196258) for the same transport mechanism at the BBB.[2][5] This competition could limit the amount of Deanol entering the brain and subsequently reduce its potential to increase acetylcholine levels. In fact, some research suggests Deanol's affinity for the carrier mechanism is at least as great as that of choline.[5]

  • Insufficient Increase in Brain Acetylcholine: Studies have shown that even at high doses, Deanol administration does not consistently lead to a significant increase in whole-brain acetylcholine levels.[1] While some studies in rats have shown an increase in extracellular choline and acetylcholine in the prefrontal cortex with dimethylaminoethanol (B1669961) pyroglutamate (B8496135), this effect may not be universal across different forms of Deanol or in all brain regions.[6][7]

  • Dosage and Duration: The effective dosage and duration of treatment for cognitive enhancement have not been firmly established and appear to vary across studies.[8][9] It is possible that the dose used in your experiment is suboptimal.

Q2: What are the common experimental parameters used in this compound cognitive studies that have shown some positive effects?

While the evidence is mixed, some studies reporting positive outcomes have used specific methodologies. It is crucial to note that these findings are not consistently replicated.

  • Animal Studies: In a study on rats, dimethylaminoethanol pyroglutamate was shown to improve performance in the Morris water maze test of spatial memory and reduce scopolamine-induced memory deficits.[7] This suggests that in models of cholinergic deficit, Deanol compounds might show more pronounced effects.

  • Human Studies (ADHD): A study in children with learning and behavior disorders showed that Deanol (500 mg daily for 3 months) resulted in significant improvement on a number of psychometric tests, although the mechanism of action remains speculative.[9]

Q3: Are there any known issues with the stability or formulation of this compound that could affect experimental outcomes?

While the provided search results do not detail specific stability or formulation issues with this compound, these are critical factors to consider in any pharmacological study. Ensure that the compound is properly stored, and the formulation allows for adequate bioavailability.

Troubleshooting Guides

Problem: Inconsistent or contradictory results in cognitive performance tests.

  • Possible Cause 1: Flawed Mechanistic Assumption. Your experimental design may be based on the assumption that this compound directly increases brain acetylcholine levels. However, evidence for this is weak.[1][2]

    • Troubleshooting: Consider including a positive control known to directly impact the cholinergic system (e.g., an acetylcholinesterase inhibitor) to validate your experimental setup. Measure acetylcholine levels in relevant brain regions if technically feasible.

  • Possible Cause 2: Suboptimal Dosing Regimen. The dose and duration of this compound administration may not be appropriate for your specific model or cognitive task.

    • Troubleshooting: Conduct a dose-response study to determine the optimal dosage for your experimental conditions. Review existing literature for dose ranges used in similar studies (see Table 1).

  • Possible Cause 3: Competition at the Blood-Brain Barrier. The presence of high levels of choline in the diet or from other sources could interfere with Deanol's transport into the brain.[5]

    • Troubleshooting: Standardize the diet of your experimental animals to control for choline intake.

Problem: High variability in behavioral data between subjects.

  • Possible Cause: Individual differences in drug metabolism or BBB transport.

    • Troubleshooting: Increase the sample size of your experimental groups to improve statistical power. If possible, measure plasma levels of Deanol and choline to assess for variations in absorption and metabolism.

Quantitative Data Summary

The following table summarizes the dosages and outcomes from various studies on Deanol and its derivatives. The inconsistent findings are a key takeaway.

Study Focus Compound Dosage Duration Model Key Findings Citation
Cognitive Function in Elderly Deanol900 mg/day21 daysElderly HumansNo effect on learning a list of words, simple and complex reaction time, or serial decoding of digits.[10]
Senile Dementia DeanolUp to 1800 mg/day (600 mg TID)4 weeksSenile OutpatientsGlobal improvement in 10 out of 14 patients, primarily in mood and motivation, but no change in memory or other cognitive functions.[11]
Minimal Brain Dysfunction (ADHD) Deanol500 mg/day3 monthsChildrenSignificant improvement on a number of psychometric tests.[9]
Alzheimer's Disease 2-dimethylaminoethanolNot specifiedUp to 5 weeksPatients with moderately severe or severe Alzheimer'sNo significant benefit; 6 out of 13 patients in the drug group withdrew due to side effects.[12]
Memory Deficits (Preclinical) Dimethylaminoethanol pyroglutamate10-1280 mg/kg (oral)AcuteRatsIncreased extracellular choline and acetylcholine in the prefrontal cortex; improved spatial memory.[6][7][13]
Memory Deficits (Clinical) Dimethylaminoethanol pyroglutamateNot specifiedSingle doseHealthy young male subjectsReduced the deleterious effect of scopolamine (B1681570) on long-term memory.[7]

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available information, here are outlines of methodologies used in key studies:

Study: The effects of deanol on cognitive performance and electrophysiology in elderly humans [10]

  • Objective: To assess the effect of Deanol on cognitive function in elderly individuals.

  • Design: Randomized, placebo-controlled trial.

  • Participants: Elderly humans.

  • Intervention: Deanol (900 mg/day) or placebo for 21 days.

  • Outcome Measures:

    • Learning a list of words (tested weekly).

    • Simple and complex reaction time.

    • Continuous serial decoding of digits.

    • Electroencephalography (EEG) and evoked potentials.

Study: Deanol and methylphenidate in minimal brain dysfunction [9]

  • Objective: To compare the efficacy of Deanol and methylphenidate in children with learning and behavior disorders.

  • Design: Double-blind, placebo-controlled trial.

  • Participants: 74 children with learning and behavior problems.

  • Intervention: Deanol (500 mg daily), methylphenidate (40 mg daily), or placebo for 3 months.

  • Outcome Measures:

    • Behavior rating forms.

    • Reaction time.

    • Standard psychometric tests.

Visualizations

The following diagrams illustrate the proposed (and debated) mechanism of action of this compound and the potential reasons for inconsistent cognitive study results.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Deanol This compound (Oral Administration) Choline_blood Choline Choline_Transporter Choline Transporter Deanol->Choline_Transporter Binds to Choline_blood->Choline_Transporter Binds to Choline_brain Choline Choline_Transporter->Choline_brain Transport Deanol_brain Deanol Choline_Transporter->Deanol_brain Transport? ACh Acetylcholine Choline_brain->ACh Synthesis Cognitive_Function Cognitive Function ACh->Cognitive_Function Modulates Uncertain ? Deanol_brain->Uncertain Uncertain->ACh Precursor?

Caption: Proposed mechanism of Deanol and its interaction with choline at the BBB.

G cluster_factors Contributing Factors Inconsistent_Results Inconsistent Cognitive Enhancement Results Mechanism Uncertain Mechanism of Action (Not a reliable ACh precursor) Mechanism->Inconsistent_Results BBB_Competition Competition with Choline at Blood-Brain Barrier BBB_Competition->Inconsistent_Results Dosage Variable and Potentially Suboptimal Dosages Dosage->Inconsistent_Results Population Differences in Study Populations and Models Population->Inconsistent_Results

Caption: Key factors contributing to inconsistent results in Deanol cognitive studies.

References

Technical Support Center: Measuring Acetylcholine After Deanol Administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring acetylcholine (B1216132) (ACh) levels following the administration of Deanol (Dimethylaminoethanol or DMAE).

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for expecting an increase in acetylcholine after Deanol administration?

Deanol is structurally similar to choline (B1196258) and has been investigated for its potential to increase acetylcholine levels. The proposed, though debated, mechanism is that Deanol acts as a precursor to choline, which is the direct precursor for acetylcholine synthesis by the enzyme choline acetyltransferase (ChAT). The hypothesis suggests that increasing the availability of a precursor could drive the synthesis of ACh.[1][2][3] However, the scientific evidence supporting this is limited and mixed.[1][2]

Q2: Why is it so difficult to measure changes in acetylcholine in the brain?

Measuring cerebral acetylcholine is challenging due to several key factors:

  • Rapid Enzymatic Degradation: Acetylcholine is rapidly hydrolyzed into choline and acetate (B1210297) by the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This rapid turnover makes it difficult to detect changes in real-time.[4][5]

  • Low Basal Concentrations: The concentration of acetylcholine in the extracellular fluid of the brain is very low, typically in the nanomolar range (0.1-6 nM).[4][5] This requires highly sensitive analytical methods for detection.

  • Complex Neurotransmitter Interactions: Acetylcholine levels are influenced by other neurotransmitter systems, which can complicate the interpretation of results.[4]

  • Regional Variation: Acetylcholine concentration and neuron distribution vary significantly across different brain regions.[4]

Q3: What are the main controversies surrounding Deanol's effect on brain acetylcholine?

The role of Deanol as a direct and effective precursor for brain acetylcholine synthesis is highly contested.[6]

  • Lack of Consistent Evidence: Many studies have failed to demonstrate a significant increase in brain acetylcholine levels after Deanol administration across various doses and time points.[6] One study only detected a selective increase in striatal ACh with a very high dose of Deanol.[6]

  • Blood-Brain Barrier Transport: Deanol competes with choline for transport across the blood-brain barrier. Some research suggests that Deanol's affinity for the choline carrier mechanism is at least as great as that of choline itself, which could inhibit choline uptake into the brain.[7]

  • Peripheral vs. Central Effects: Some evidence indicates that Deanol may increase choline concentrations in the blood by inhibiting its metabolism in peripheral tissues.[8] However, this does not guarantee an increase in brain ACh.

  • Metabolism: Studies have shown that Deanol is taken up by brain synaptosomes but is not significantly converted to acetylcholine within the brain.[9]

Troubleshooting Guides

Problem 1: No detectable increase in acetylcholine after Deanol administration.
Possible Cause Troubleshooting Step
Ineffective as a precursor The prevailing evidence suggests Deanol may not be an effective precursor for brain ACh.[1][6] Consider using a direct precursor like choline or an acetylcholinesterase inhibitor as a positive control to validate your experimental setup.
Insufficient Dose or Inappropriate Timing Studies have used a wide range of Deanol doses without consistently finding an effect.[6] If feasible, perform a dose-response and time-course study. However, be aware that even at high doses, effects may be minimal or non-existent.[6]
Blood-Brain Barrier Competition Deanol competes with choline for transport into the brain.[7] This competition might prevent a net increase in the necessary precursor for ACh synthesis within the brain. This is a fundamental challenge of using Deanol.
Rapid ACh Metabolism Your detection method may not be fast enough to capture transient changes before ACh is degraded by AChE.[4] Ensure your sample collection and analysis protocol is optimized for speed. For in vivo microdialysis, this includes using an AChE inhibitor in the perfusate.[10]
Low Analytical Sensitivity Basal ACh levels are very low.[4][5] Verify that the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method are sufficient. See the table below for a comparison of methods.
Problem 2: High variability in baseline acetylcholine readings.
Possible Cause Troubleshooting Step
Sample Handling and Stability ACh is highly unstable. Samples must be collected in the presence of an AChE inhibitor (e.g., eserine) and kept on ice.[11] Avoid repeated freeze-thaw cycles.[12]
Microdialysis Probe Issues For in vivo microdialysis, inconsistent probe recovery, tissue damage, or improper placement can lead to high variability. Allow for a sufficient stabilization period after probe implantation and perform in vitro recovery tests for each probe.
Physiological State of the Animal Anesthesia, stress, and the animal's sleep-wake cycle can significantly impact neurotransmitter levels. Ensure consistent and controlled experimental conditions for all subjects.
Analytical Method Fluctuation For HPLC-ECD, ensure the electrode is clean and the system is properly equilibrated. For LC-MS/MS, monitor the performance of the internal standard. Regular system calibration is crucial.

Data Presentation

Table 1: Comparison of Common In Vivo Acetylcholine Measurement Techniques
TechniqueAnalyte MeasuredTemporal ResolutionSpatial ResolutionKey AdvantagesKey Disadvantages
Microdialysis with HPLC-ECD or LC-MS/MS Acetylcholine, CholineSeveral minutes[4]~Sub-mmHigh molecular specificity; can measure multiple analytes.[13][14]Poor temporal resolution; invasive.[4]
Electrochemical Biosensors (Amperometry/Voltammetry) Choline (as a surrogate) or H₂O₂ (from enzyme reaction)Seconds[4]~MicronHigh temporal and spatial resolution.[4]Indirect detection; potential for interference from other electroactive species.[15][16]
Genetically Encoded Fluorescent Sensors with Fiber Photometry Direct ACh binding or indirect cholinergic neuron activityMilliseconds to seconds[17]~Sub-mmHigh temporal resolution and cell-type specificity.[17]Measures relative fluorescence changes, not absolute concentration; potential for motion artifacts.[4]

Experimental Protocols

Key Experiment: In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a generalized workflow for measuring extracellular acetylcholine in a specific brain region (e.g., hippocampus or striatum) of a rodent model following Deanol administration.

Objective: To measure changes in extracellular ACh concentrations in awake, freely moving animals after systemic administration of Deanol.

Materials:

  • Deanol solution for injection (e.g., dissolved in saline).

  • Microdialysis probes (sized for the target brain region).

  • Stereotaxic apparatus for surgery.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion, containing an acetylcholinesterase inhibitor (e.g., neostigmine (B1678181) or physostigmine) to prevent ACh degradation.[10]

  • Analytical system: HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.[4][5]

  • ACh standards for calibration curve.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeted at the brain region of interest. Allow the animal to recover from surgery for several days.

  • Probe Insertion and Stabilization: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF containing an AChE inhibitor at a low, constant flow rate (e.g., 0.5-2.0 µL/min). Allow for a stabilization period (e.g., 2-3 hours) to achieve a stable baseline.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) into vials containing an acid to prevent ACh degradation. Collect at least 3-4 stable baseline samples.

  • Deanol Administration: Administer Deanol via the desired route (e.g., intraperitoneal injection).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor any changes in ACh levels.

  • Sample Analysis: Analyze the collected dialysate samples using a validated HPLC-ECD or LC-MS/MS method.

  • Quantification: Quantify the acetylcholine concentration in each sample by comparing the signal to a standard curve generated with known concentrations of ACh.[18]

  • Data Analysis: Express the post-administration ACh levels as a percentage change from the average baseline concentration.

Mandatory Visualizations

Deanol_Signaling_Pathway cluster_bbb Blood-Brain Barrier cluster_neuron Presynaptic Cholinergic Neuron Deanol_blood Deanol ChT Choline Transporter (ChT) Deanol_blood->ChT Competes with Choline Choline_blood Choline Choline_blood->ChT Uptake Choline_neuron Choline ChT->Choline_neuron ACh Acetylcholine (ACh) Choline_neuron->ACh Synthesis ChAT Choline Acetyltransferase (ChAT) Vesicle Synaptic Vesicle ACh->Vesicle Packaging Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis surgery 1. Surgical Implantation of Guide Cannula recovery 2. Animal Recovery (Several Days) surgery->recovery probe_insertion 3. Probe Insertion & Stabilization (2-3h) recovery->probe_insertion Start of Experiment baseline 4. Baseline Sample Collection (3-4 samples) probe_insertion->baseline deanol_admin 5. Deanol Administration baseline->deanol_admin post_admin 6. Post-Administration Sample Collection (2-3h) deanol_admin->post_admin analysis 7. Sample Analysis (LC-MS/MS or HPLC-ECD) post_admin->analysis quant 8. Quantification vs. Standard Curve analysis->quant data_analysis 9. Data Analysis (% Change from Baseline) quant->data_analysis Troubleshooting_Tree start No ACh Increase Observed After Deanol q1 Is your analytical method validated and sensitive enough? start->q1 sol1 Action: Validate method. Check LOD/LOQ. Run standards. Optimize chromatography/MS. q1->sol1 No q2 Are you using an AChE inhibitor during sample collection/perfusion? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Incorporate an AChE inhibitor (e.g., neostigmine) to prevent ACh degradation. q2->sol2 No q3 Did your positive control (e.g., AChE inhibitor admin) show an ACh increase? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Troubleshoot entire experimental setup (surgery, probe, pump, etc.). q3->sol3 No conclusion Conclusion: The lack of effect is likely due to Deanol's controversial pharmacology, not a technical failure. q3->conclusion Yes a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Analysis of Deanol Aceglumate and Piracetam for Memory Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing quest for effective cognitive enhancers, both Deanol aceglumate and Piracetam (B1677957) have garnered attention within the scientific community. Piracetam, a member of the racetam class, is one of the most well-known nootropics, with a long history of research into its potential cognitive benefits. This compound, a salt of Deanol and N-acetyl-L-glutamic acid, is a less-studied compound, with much of the available research focusing on its parent molecule, Deanol (DMAE). This guide provides an objective comparison of their performance in memory enhancement, supported by available experimental data, detailed methodologies, and an exploration of their proposed mechanisms of action.

At a Glance: this compound vs. Piracetam

FeatureThis compoundPiracetam
Primary Proposed Mechanism Putative acetylcholine (B1216132) precursorModulator of AMPA receptors, enhances mitochondrial function, influences cholinergic and glutamatergic systems
Clinical Evidence for Memory Enhancement Limited and inconclusive for Deanol; No specific data for this compoundMixed; some meta-analyses show modest global improvement in cognitive impairment, but inconsistent effects on specific memory measures.[1][2][3][4][5]
Preclinical Evidence Some positive results for related compounds (e.g., DMAE p-Glu) in animal models of amnesia.[6]Generally more robust, showing neuroprotective effects and improvement in memory tasks in various animal models.
Safety and Tolerability Deanol is generally considered possibly safe for short-term use, with potential side effects including headache, insomnia, and gastrointestinal issues.[7][8]Generally well-tolerated, even at high doses, with side effects being infrequent and mild.[9][10][11][12][13]

Mechanisms of Action

This compound

The proposed mechanism of action for this compound is primarily centered on the activity of its Deanol (DMAE) component.

Cholinergic System Modulation: The prevailing hypothesis has been that Deanol acts as a precursor to choline (B1196258) in the brain, thereby increasing the synthesis of the neurotransmitter acetylcholine (ACh).[7] Acetylcholine plays a crucial role in memory formation and consolidation. However, the evidence supporting this mechanism is weak and contested. Several studies have failed to demonstrate a significant increase in brain acetylcholine levels following Deanol administration.

Role of N-acetyl-L-glutamic acid (NAAG): this compound is a salt of Deanol and N-acetyl-L-glutamic acid (NAAG). NAAG is an abundant neuropeptide in the brain that acts as an agonist at metabotropic glutamate (B1630785) receptor type 3 (mGluR3).[14][15][16][17] Activation of mGluR3 can modulate glutamate release, which is critical for synaptic plasticity and memory. It is plausible that the NAAG component could contribute to the overall effect of this compound, though this has not been directly investigated.

Antioxidant Properties: Some research suggests that Deanol may possess free-radical scavenging properties, which could contribute to neuroprotection.

Caption: Proposed, but debated, cholinergic pathway of Deanol.

Deanol Deanol Choline Choline Deanol->Choline Conversion (?) ACh Acetylcholine (ACh) Choline->ACh Synthesis Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binding Postsynaptic_Neuron Postsynaptic Neuron Cholinergic_Receptor->Postsynaptic_Neuron Signal Transduction cluster_0 Neuronal Effects Piracetam Piracetam AMPA AMPA Receptor Modulation Piracetam->AMPA Mito Mitochondrial Function Piracetam->Mito Membrane Membrane Fluidity Piracetam->Membrane Neurotransmitter Cholinergic & Glutamatergic Systems Piracetam->Neurotransmitter Synaptic Plasticity Synaptic Plasticity AMPA->Synaptic Plasticity ATP Production ATP Production Mito->ATP Production Signal Transduction Signal Transduction Membrane->Signal Transduction Neurotransmission Neurotransmission Neurotransmitter->Neurotransmission Start Animal Acclimatization Grouping Random Assignment to Groups (Vehicle, Scopolamine, Scopolamine + Drug) Start->Grouping Treatment Drug Administration (e.g., Piracetam or Deanol compound) Grouping->Treatment Amnesia_Induction Scopolamine Injection Treatment->Amnesia_Induction Behavioral_Test Behavioral Testing (e.g., Passive Avoidance, Morris Water Maze) Amnesia_Induction->Behavioral_Test Data_Analysis Data Collection and Statistical Analysis Behavioral_Test->Data_Analysis

References

A Comparative Analysis of Deanol Aceglumate and Citicoline for Neuroprotection and Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of Deanol aceglumate and Citicoline, two nootropic compounds with purported neuroprotective and cognitive-enhancing properties. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy.

Introduction

This compound and Citicoline are both utilized for their potential benefits in cognitive function and neurological disorders. Citicoline, an endogenous compound, is a key intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[1][2][3] Deanol, on the other hand, is a precursor to choline (B1196258), although its precise mechanism and efficacy in increasing brain acetylcholine (B1216132) levels remain a subject of scientific debate.[4][5][6][7] This guide aims to dissect the existing scientific literature to provide a clear comparison for research and development purposes.

Mechanism of Action

The two compounds exhibit distinct, though potentially overlapping, mechanisms of action centered on neuronal health and function.

This compound: The proposed primary mechanism of Deanol is its role as a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[4][8] Acetylcholine is critically involved in memory, learning, and attention.[5] However, studies on whether Deanol effectively increases brain acetylcholine levels have produced conflicting results.[6][7] Some research suggests that Deanol may compete with choline for transport across the blood-brain barrier.[9] The aceglumate component (N-acetyl-L-glutamic acid) may also contribute to its neurological effects, potentially through modulation of the glutamatergic system.

Citicoline (CDP-Choline): Citicoline boasts a multi-faceted mechanism of action that is well-documented.[1][3][10] Upon administration, it is hydrolyzed into cytidine (B196190) and choline.[1] These components cross the blood-brain barrier and are re-synthesized into Citicoline within the central nervous system.[1] Its neuroprotective effects are attributed to:

  • Phospholipid Synthesis: It serves as a crucial intermediate in the Kennedy pathway for the biosynthesis of phosphatidylcholine, a primary component of neuronal membranes. This aids in membrane repair and stability.[1][11][12]

  • Neurotransmitter Synthesis: The choline component contributes to the synthesis of acetylcholine.[12]

  • Dopaminergic and Noradrenergic Modulation: It has been shown to increase dopamine (B1211576) and norepinephrine (B1679862) levels in the central nervous system.[1][11]

  • Anti-inflammatory and Antioxidant Effects: Citicoline can inhibit phospholipase A2, reducing the production of inflammatory mediators and reactive oxygen species.[10]

  • Apoptosis Inhibition: It has demonstrated the ability to inhibit apoptosis associated with cerebral ischemia.[1]

  • Enhancement of Brain Metabolism: Studies suggest Citicoline can increase cerebral metabolism and energy reserves in the brain.[1][2]

Signaling Pathway Diagrams

Deanol_Aceglumate_Mechanism Deanol Deanol Choline Choline Deanol->Choline Precursor (Debated) Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Cognitive_Function Cognitive Function (Memory, Attention) Acetylcholine->Cognitive_Function Modulates Aceglumate Aceglumate (N-acetyl-L-glutamic acid) Glutamatergic_System Glutamatergic System Modulation Aceglumate->Glutamatergic_System Potential Modulation Glutamatergic_System->Cognitive_Function Influences

Caption: Proposed mechanism of this compound.

Citicoline_Mechanism Citicoline Citicoline (CDP-Choline) Cytidine_Choline Cytidine & Choline Citicoline->Cytidine_Choline Hydrolysis Dopamine_Norepinephrine Dopamine & Norepinephrine Modulation Citicoline->Dopamine_Norepinephrine Increases Neuroprotection Neuroprotection (Anti-inflammatory, Anti-apoptotic) Citicoline->Neuroprotection Promotes Phosphatidylcholine Phosphatidylcholine Synthesis Cytidine_Choline->Phosphatidylcholine Precursors Acetylcholine Acetylcholine Synthesis Cytidine_Choline->Acetylcholine Choline as precursor Membrane_Repair Neuronal Membrane Repair & Stability Phosphatidylcholine->Membrane_Repair Leads to Cognitive_Function Cognitive Function (Memory, Attention, Executive Function) Membrane_Repair->Cognitive_Function Supports Acetylcholine->Cognitive_Function Modulates Dopamine_Norepinephrine->Cognitive_Function Modulates Neuroprotection->Cognitive_Function Preserves

Caption: Multifaceted mechanism of action of Citicoline.

Pharmacokinetic Properties

A comparative summary of the pharmacokinetic profiles of Deanol and Citicoline is presented below. Data for this compound is limited; therefore, data for Deanol is used.

ParameterDeanolCiticolineReferences
Bioavailability Information not readily available.~90% (oral)[1]
Metabolism Rapidly metabolized in the liver.Hydrolyzed in the gut and liver to cytidine and choline.[5],[1]
Blood-Brain Barrier Crosses the blood-brain barrier.Cytidine and choline cross the blood-brain barrier and are re-synthesized into Citicoline in the brain.[9],[1]
Half-life Information not readily available.Biphasic elimination.[1]

Clinical Efficacy

The clinical evidence for Citicoline in cognitive disorders is more robust and extensive compared to that for this compound.

This compound: Clinical studies on Deanol for cognitive enhancement have yielded mixed and often inconclusive results.[5][13] Early studies suggested some benefit in attention and behavior in children, but larger, well-controlled trials are lacking.[5] For age-related cognitive decline and Alzheimer's disease, the evidence for Deanol's efficacy is generally considered weak.[4][13]

Citicoline: Numerous clinical trials have investigated the efficacy of Citicoline in various neurological conditions. It has shown promise in:

  • Post-Stroke Cognitive Impairment: Studies have indicated that Citicoline may improve cognitive outcomes after a stroke.[3]

  • Vascular Dementia and Mild Cognitive Impairment: Research suggests benefits in improving cognitive function in patients with vascular cognitive impairment.[2]

  • Age-Related Memory Impairment: Some studies have shown improvements in memory in older adults with age-associated memory decline.[2]

  • Traumatic Brain Injury: Citicoline has been studied for its potential to aid recovery after traumatic brain injury.[1]

ConditionThis compound (Deanol)CiticolineReferences
Alzheimer's Disease Generally considered ineffective.May have some benefit, particularly in early stages.[4],[2]
Vascular Cognitive Impairment Limited to no data.Positive effects on cognitive function observed.[2]
Post-Stroke Recovery Limited to no data.May improve cognitive and functional outcomes.[3]
Age-Related Memory Decline Evidence is weak and inconsistent.Some studies show memory improvement.[5],[2]

Experimental Protocols

Detailed experimental protocols for key studies are crucial for the replication and validation of findings.

Deanol: Inhibition of Choline Transport (Preclinical)
  • Objective: To investigate the competition between Deanol and choline for transport across the blood-brain barrier.

  • Model: In vivo rat model.

  • Methodology:

    • Simultaneous intracarotid administration of ¹⁴C-labeled choline with unlabeled Deanol.

    • Inclusion of ³H-labeled water and ¹¹³mIn-transferrin as internal references to calculate a brain uptake index.

    • Measurement of the brain uptake of ¹⁴C-labeled choline in rats pretreated with Deanol (300 or 500 mg/kg).

  • Key Findings: Deanol was found to be a potent inhibitor of choline transport across the blood-brain barrier, with an affinity for the carrier mechanism at least as great as that of choline itself.[9]

Citicoline: Neuroprotection in Experimental Brain Ischemia (Preclinical)
  • Objective: To elucidate the neuroprotective mechanisms of Citicoline in a model of brain ischemia.

  • Model: In vivo and in vitro models of brain ischemia.

  • Methodology:

    • In Vivo: Focal brain ischemia induced in rats. Brain glutamate (B1630785) levels, infarct volume, and ATP levels were measured following Citicoline administration.

    • In Vitro: Rat cultured cortical neurons or astrocytes were subjected to oxygen-glucose deprivation (OGD) in the presence or absence of Citicoline. Cell viability, glutamate release and uptake, and ATP levels were assessed.

  • Key Findings: Citicoline reduced infarct size, inhibited the ischemia-induced increase in glutamate, and prevented the decrease in ATP levels. In vitro, it prevented OGD-induced cell death and glutamate release while increasing glutamate uptake.

Experimental Workflow Diagram

Experimental_Workflow cluster_Deanol Deanol: Choline Transport Inhibition Study cluster_Citicoline Citicoline: Neuroprotection in Ischemia Study D_Model Rat Model D_Admin Intracarotid Administration: ¹⁴C-Choline + Deanol D_Model->D_Admin D_Measure Measure Brain Uptake of ¹⁴C-Choline D_Admin->D_Measure D_Result Result: Deanol inhibits choline transport D_Measure->D_Result C_Model In Vivo (Rat Ischemia) & In Vitro (OGD on Neurons/Astrocytes) C_Admin Citicoline Administration C_Model->C_Admin C_Measure Measure: Infarct Volume, Glutamate Levels, ATP Levels, Cell Viability C_Admin->C_Measure C_Result Result: Citicoline is neuroprotective C_Measure->C_Result

Caption: Comparative experimental workflows for Deanol and Citicoline.

Conclusion

Based on the currently available scientific evidence, Citicoline presents a more robust and well-defined profile as a neuroprotective and cognitive-enhancing agent compared to this compound. The multifaceted mechanism of action of Citicoline, supported by a larger body of preclinical and clinical research, provides a stronger foundation for its therapeutic potential in a range of neurological conditions.

The evidence for this compound, and Deanol in general, is less compelling. Its primary proposed mechanism as an acetylcholine precursor is debated, and clinical studies have not consistently demonstrated significant cognitive benefits. Further rigorous, well-controlled preclinical and clinical trials are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its efficacy in cognitive disorders.

For researchers and drug development professionals, Citicoline represents a compound with a more established scientific basis for further investigation and development. The exploration of this compound may require a more fundamental investigation into its mechanism of action before large-scale clinical development is warranted.

References

Deanol Aceglumate in Dementia Models: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deanol aceglumate's performance against established therapeutic agents in preclinical dementia models. The following sections detail the available experimental data, methodologies, and relevant biological pathways to offer a clear perspective on the current scientific standing of these compounds.

Introduction

This compound, a salt of deanol (dimethylaminoethanol or DMAE), has been explored for its potential nootropic effects. The primary hypothesis centers on its role as a precursor to choline (B1196258), a vital component for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease and other dementias, making the enhancement of ACh levels a key therapeutic strategy.[3] However, the translation of this hypothesis into demonstrable efficacy in validated dementia models remains a critical point of investigation. This guide evaluates the existing preclinical evidence for this compound and contrasts it with data from widely recognized dementia treatments, including the acetylcholinesterase inhibitor Donepezil (B133215), the NMDA receptor antagonist Memantine (B1676192), and the nootropic agent Piracetam.

Comparative Efficacy in Preclinical Dementia Models

A comprehensive review of published literature reveals a notable lack of studies presenting quantitative behavioral data on the efficacy of this compound in established animal models of dementia, such as scopolamine-induced amnesia or transgenic models of Alzheimer's disease. The available preclinical research on deanol primarily focuses on its biochemical effects on brain choline and acetylcholine levels.

Conversely, extensive data is available for comparator drugs, demonstrating their ability to ameliorate cognitive deficits in these models. The following tables summarize representative findings.

Table 1: Performance in Scopolamine-Induced Amnesia Models (Cholinergic Deficit Model)

The scopolamine-induced amnesia model is a widely used pharmacological model that mimics the cholinergic deficit observed in Alzheimer's disease. Scopolamine (B1681570) acts as a muscarinic receptor antagonist, inducing transient memory impairment.[4]

CompoundAnimal ModelBehavioral TestDosageKey Findings
This compound ---No peer-reviewed studies with quantitative behavioral data found.
Piracetam RatPassive Avoidance100 mg/kgSignificantly reversed scopolamine-induced deficits in acquisition of the passive avoidance task.[5]
Donepezil MouseMorris Water Maze1.0 mg/kgAlleviated scopolamine-induced impairment in place navigation.[6]
Donepezil MouseY-Maze-Increased spontaneous alternation in scopolamine-treated mice.[7]
Table 2: Performance in Transgenic Alzheimer's Disease (AD) Mouse Models

Transgenic mouse models, which overexpress genes associated with familial Alzheimer's disease (e.g., APP, PSEN1), develop key pathological features of the disease, including amyloid-beta (Aβ) plaques and progressive cognitive decline.

CompoundAnimal ModelBehavioral TestDosage & DurationKey Findings
This compound ---No peer-reviewed studies with quantitative behavioral data found.
Donepezil APP23 MiceMorris Water Maze0.27 mg/kg/day (2 months)Chronic treatment significantly improved spatial accuracy, reaching performance levels of wild-type controls.[8]
Donepezil Tg2576 MiceFear Conditioning0.1-1.0 mg/kg (6 weeks)Improved deficits in contextual and cued memory.[9][10]
Memantine 5XFAD MiceY-Maze & Fear Conditioning10 mg/kg/day (30 days)Reversed memory impairments in younger mice with moderate Aβ pathology.[2][11]
Memantine 3xTg-AD Mice-Equivalent to human doses (3 months)Restored cognition and significantly reduced insoluble Aβ levels.[1]

Mechanism of Action: A Comparative Overview

This compound: The Cholinergic Precursor Hypothesis

The proposed mechanism for this compound is its conversion to choline in the periphery, which then crosses the blood-brain barrier to be synthesized into acetylcholine in the brain. However, preclinical studies have yielded conflicting results. While some research indicates that deanol can increase brain choline levels, multiple studies have failed to demonstrate a subsequent increase in brain acetylcholine concentrations.[5][12] Some evidence even suggests that deanol may compete with choline for transport across the blood-brain barrier, potentially inhibiting its uptake.[2]

Deanol_Hypothesized_Pathway cluster_periphery Periphery cluster_brain Brain Deanol This compound Choline_P Choline Deanol->Choline_P Metabolism Choline_B Choline Choline_P->Choline_B Crosses BBB (?) ACh Acetylcholine (ACh) Choline_B->ACh Synthesis Cholinergic_Neuron Cholinergic Neuron Activity ACh->Cholinergic_Neuron Enhances caption Hypothesized Cholinergic Pathway of this compound

Hypothesized Cholinergic Pathway of this compound

Comparator Drug Signaling Pathways

In contrast, the mechanisms of action for Donepezil and Memantine are well-established and directly target key neuropathological pathways in dementia.

Comparator_Pathways cluster_AChEI Donepezil (Acetylcholinesterase Inhibitor) cluster_NMDA Memantine (NMDA Receptor Antagonist) ACh_pre Acetylcholine (ACh) (Presynaptic Release) AChE Acetylcholinesterase (AChE) ACh_pre->AChE Hydrolysis ACh_syn Increased Synaptic ACh ACh_pre->ACh_syn Donepezil Donepezil Donepezil->AChE Inhibits Postsynaptic_R Postsynaptic Receptor Activation ACh_syn->Postsynaptic_R Glutamate Excess Glutamate (Pathological) NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_influx Excess Ca2+ Influx (Excitotoxicity) NMDA_R->Ca_influx Memantine Memantine Memantine->NMDA_R Blocks (Non-competitive) Neuron_Damage Neuronal Damage Ca_influx->Neuron_Damage caption Established Signaling Pathways of Comparator Drugs

Established Signaling Pathways of Comparator Drugs

Experimental Protocols

Standardized and validated experimental protocols are essential for assessing the efficacy of nootropic and anti-dementia compounds. Below are detailed methodologies for key experiments cited in the comparison tables.

Scopolamine-Induced Amnesia Model

This model is used to evaluate a drug's ability to counteract a chemically induced cholinergic deficit.

  • Animals: Typically adult male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are housed for at least one week before the experiment with standard food and water ad libitum and a 12h light/dark cycle.

  • Drug Administration:

    • The test compound (e.g., Piracetam, Donepezil) or vehicle is administered at a predetermined time before the training session (e.g., 60 minutes prior, orally or intraperitoneally).

    • Scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) is administered to induce amnesia, typically 30 minutes before the training session.

  • Behavioral Testing (e.g., Passive Avoidance Task):

    • Training (Acquisition Trial): The animal is placed in a brightly lit compartment of a two-chambered box. When it crosses into the dark compartment, it receives a mild, brief electric foot shock.

    • Testing (Retention Trial): 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates successful memory of the aversive stimulus.

  • Data Analysis: The step-through latency in the retention trial is compared between the vehicle-treated, scopolamine-only, and scopolamine + test compound groups using statistical tests like ANOVA.

Scopolamine_Workflow cluster_protocol Scopolamine-Induced Amnesia Protocol Workflow start Animal Acclimatization drug_admin Administer Test Compound (e.g., Piracetam) or Vehicle start->drug_admin scop_admin Administer Scopolamine (to induce amnesia) drug_admin->scop_admin training Training Trial (e.g., Passive Avoidance) scop_admin->training retention Retention Trial (24 hours later) training->retention 24h Interval analysis Data Analysis (Compare Latencies) retention->analysis end Efficacy Determined analysis->end caption General Workflow for Scopolamine Amnesia Model

General Workflow for Scopolamine Amnesia Model

Morris Water Maze (MWM) in Transgenic Mice

The MWM is a widely accepted test for assessing hippocampus-dependent spatial learning and memory.

  • Animals: Transgenic AD mice (e.g., APP23, 5XFAD) and wild-type littermates.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Drug Administration: Chronic administration of the test compound (e.g., Donepezil) or vehicle, often via osmotic mini-pumps or daily injections over several weeks or months.

  • Acquisition Phase (Learning):

    • Mice undergo several trials per day for 4-5 consecutive days.

    • In each trial, the mouse is placed in the pool from a different starting position and must find the hidden platform.

    • The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the last acquisition trial, the platform is removed.

    • The mouse is allowed to swim for a fixed time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: Escape latencies during acquisition and the time spent in the target quadrant during the probe trial are compared between genotypes and treatment groups.

Conclusion

Based on the available scientific literature, there is a significant disparity in the evidence supporting the efficacy of this compound compared to established dementia therapies in preclinical models. While the cholinergic hypothesis provides a rationale for its use, preclinical studies have not consistently demonstrated that deanol increases brain acetylcholine levels, and there is a critical absence of behavioral data from validated dementia animal models. In contrast, compounds like Donepezil and Memantine have a robust body of evidence from such models, with well-defined mechanisms of action and quantifiable positive effects on cognitive performance. For drug development professionals and researchers, this highlights the necessity of rigorous preclinical validation in relevant disease models before a compound can be considered a viable candidate for dementia therapy. Future research on this compound would need to address this evidentiary gap by conducting well-designed studies in scopolamine-induced amnesia and transgenic Alzheimer's models to validate its hypothesized efficacy.

References

A Comparative Analysis of Deanol Aceglumate and Other Choline Precursors for Acetylcholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter implicated in a wide range of physiological and cognitive functions, including learning, memory, attention, and muscle contraction.[1][2] The synthesis of acetylcholine is fundamentally dependent on the availability of its precursor, choline (B1196258).[3] Consequently, the administration of choline precursors is a key strategy in therapeutic and nootropic contexts aimed at enhancing cholinergic function. This guide provides a detailed comparison of deanol aceglumate against two other prominent choline precursors, Alpha-GPC (L-Alpha-glycerylphosphorylcholine) and Citicoline (B1669096) (CDP-Choline), with a focus on their efficacy in acetylcholine synthesis, supported by experimental data.

Comparative Efficacy of Choline Precursors

The effectiveness of a choline precursor is determined by its ability to cross the blood-brain barrier, its metabolic pathway to choline, and its ultimate impact on acetylcholine synthesis in the brain.

This compound: A Controversial Precursor

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), and its salt, this compound, have been historically investigated as potential acetylcholine precursors.[4][5] The underlying hypothesis is that deanol is converted to choline in the body.[6] However, a significant body of scientific evidence challenges the efficacy of deanol as a reliable precursor for brain acetylcholine synthesis.

Several studies have shown that the administration of deanol does not lead to a significant increase in brain acetylcholine levels.[7][8] In fact, some research suggests that deanol may compete with choline for transport across the blood-brain barrier, potentially inhibiting the uptake of choline into the brain.[9] One study investigating the effects of deanol p-acetamidobenzoate in rodents found no increase in whole-brain acetylcholine levels, except at very high doses in the striatum.[10] This suggests that deanol is not an efficient or direct precursor for acetylcholine in the central nervous system. While some older studies suggested potential cognitive benefits, these have not been consistently replicated in more rigorous trials.[3]

Alpha-GPC: A Highly Bioavailable Choline Source

Alpha-GPC is a choline-containing phospholipid that is considered a highly effective and bioavailable precursor to acetylcholine.[11] It readily crosses the blood-brain barrier and is metabolized in the brain to provide choline for the synthesis of both acetylcholine and phosphatidylcholine, a key component of neuronal membranes.[12]

Animal studies have demonstrated that Alpha-GPC administration can increase acetylcholine release in the hippocampus and cortex, brain regions crucial for learning and memory.[[“]] A comparative study on plasma choline levels following intramuscular administration showed that Alpha-GPC led to a more rapid and significantly higher increase in plasma choline compared to citicoline.[14]

Citicoline: A Multi-faceted Neuroprotective Agent

Citicoline (CDP-choline) is another well-regarded choline precursor with a dual mechanism of action. It serves as a source of choline for acetylcholine synthesis and also provides cytidine, which is converted to uridine, a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes.[15]

Clinical studies have shown that citicoline supplementation can lead to increased levels of acetylcholine and dopamine (B1211576) in the brain, correlating with improvements in cognitive functions like memory and attention.[1] While it also effectively raises plasma choline levels, the peak concentration is generally lower and the onset is slower compared to Alpha-GPC.[14]

Quantitative Data Comparison

The following table summarizes the available quantitative and qualitative data for the three choline precursors.

FeatureThis compoundAlpha-GPC (L-Alpha-glycerylphosphorylcholine)Citicoline (CDP-Choline)
Primary Mechanism Proposed to be a choline precursor, but evidence is weak and contradictory.[7][8]Direct precursor to acetylcholine and phosphatidylcholine.[12]Precursor to acetylcholine and phospholipids (via cytidine).[15]
Blood-Brain Barrier Permeability Crosses the BBB, but may compete with choline for transport.[9]Readily crosses the blood-brain barrier.[11]Crosses the blood-brain barrier.[16]
Effect on Brain ACh Levels Generally no significant increase observed in preclinical studies.[10]Shown to increase acetylcholine synthesis and release in animal models.[[“]]Increases acetylcholine levels in the brain.[1]
Bioavailability of Choline Low and indirect.High, with rapid and significant increase in plasma choline.[14]Good, with a more gradual increase in plasma choline compared to Alpha-GPC.[14]
Supporting Clinical Evidence Limited and inconsistent for cognitive enhancement.[3]Evidence for cognitive improvement in dementia and cognitive decline.[17]Evidence for cognitive benefits in stroke, TBI, and neurodegenerative diseases.[2][18]

Signaling and Metabolic Pathways

The metabolic pathways of these precursors to acetylcholine synthesis are distinct, which influences their efficacy.

Acetylcholine Synthesis Pathway

The fundamental pathway for acetylcholine synthesis involves the enzyme choline acetyltransferase (ChAT), which catalyzes the reaction between choline and acetyl-CoA.

Acetylcholine_Synthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine ChAT->ACh Synthesis

Caption: The enzymatic synthesis of acetylcholine from choline and acetyl-CoA.

Metabolic Fates of Choline Precursors

The following diagram illustrates the different pathways by which this compound, Alpha-GPC, and citicoline are proposed to contribute to the choline pool for acetylcholine synthesis.

Precursor_Metabolism cluster_precursors Choline Precursors cluster_intermediates Metabolic Intermediates cluster_products Synthesis Products Deanol This compound Choline_Pool Choline Pool (Brain) Deanol->Choline_Pool Contested Pathway (Low Efficiency) AlphaGPC Alpha-GPC AlphaGPC->Choline_Pool Direct Conversion Glycerophosphate Glycerophosphate AlphaGPC->Glycerophosphate Citicoline Citicoline Citicoline->Choline_Pool Cytidine Cytidine Citicoline->Cytidine ACh Acetylcholine Choline_Pool->ACh Phospholipids Phospholipids Cytidine->Phospholipids Glycerophosphate->Phospholipids

Caption: Metabolic pathways of this compound, Alpha-GPC, and citicoline.

Experimental Protocols

The assessment of a choline precursor's efficacy relies on robust experimental methodologies to measure changes in acetylcholine levels in the brain.

In Vivo Measurement of Brain Acetylcholine

Several techniques are employed to measure acetylcholine levels in the living brain, each with its own advantages and limitations.

  • Microdialysis coupled with High-Performance Liquid Chromatography (HPLC) and Electrochemical Detection (ECD): This is a widely used technique for measuring tonic (steady-state) acetylcholine levels in specific brain regions.[19] A microdialysis probe is inserted into the brain region of interest, and a physiological solution is perfused through it. Neurotransmitters from the extracellular fluid diffuse into the probe and are collected for analysis by HPLC-ECD.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method can be used to quantify acetylcholine and its precursors in brain tissue samples. It involves the extraction of the compounds from the tissue, derivatization, and subsequent analysis by GC-MS.[10]

  • Genetically Encoded Fluorescent Sensors: A more recent and advanced technique involves the use of genetically encoded sensors that fluoresce in the presence of acetylcholine.[21] These sensors can be expressed in specific neurons, allowing for real-time monitoring of acetylcholine dynamics with high temporal and spatial resolution using techniques like fiber photometry.[19]

  • Positron Emission Tomography (PET): PET imaging with specific radiotracers can be used to non-invasively measure the activity of choline acetyltransferase or the density of acetylcholine receptors in the human brain, providing indirect measures of cholinergic system function.[19]

Experimental Workflow for Precursor Comparison

A typical experimental workflow to compare the efficacy of different choline precursors would involve the following steps:

Experimental_Workflow Start Animal Model Selection (e.g., Rats, Mice) Grouping Randomized Group Assignment (Control, Deanol, Alpha-GPC, Citicoline) Start->Grouping Admin Precursor Administration (Oral, IP, IV) Grouping->Admin Time Time-Course Sampling (e.g., 30, 60, 120 min post-administration) Admin->Time Measurement Measurement of Brain ACh Levels (e.g., Microdialysis-HPLC, GC-MS) Time->Measurement Analysis Data Analysis (Statistical Comparison between groups) Measurement->Analysis End Conclusion on Efficacy Analysis->End

Caption: A generalized workflow for comparing choline precursors in a preclinical setting.

Conclusion

Based on the current body of scientific evidence, Alpha-GPC and citicoline are demonstrably more effective and reliable precursors for acetylcholine synthesis compared to this compound. Alpha-GPC appears to offer a more direct and rapid route to increasing brain choline levels, making it a strong candidate for applications requiring acute cholinergic enhancement. Citicoline, with its dual role in supporting both acetylcholine and phospholipid synthesis, presents a valuable option for broader neuroprotection and long-term cognitive health.

The contention surrounding this compound's efficacy, coupled with evidence of its potential to interfere with choline transport, suggests that it is a less viable candidate for reliably increasing brain acetylcholine levels. Researchers and drug development professionals should prioritize the investigation and application of precursors with well-established mechanisms of action and robust clinical support, such as Alpha-GPC and citicoline. Future research should focus on direct, quantitative comparisons of these more effective precursors in well-designed clinical trials to further elucidate their respective therapeutic potentials.

References

Replicating Historical Deanol Aceglumate Clinical Trial Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of historical clinical trial findings for Deanol aceglumate and its related compound, Deanol, with modern cholinergic precursors. It is intended for researchers, scientists, and drug development professionals interested in the evolution of cognitive enhancement therapies. The document summarizes quantitative data, outlines experimental protocols from key historical studies, and visualizes relevant biological and experimental pathways.

Executive Summary

Historical clinical trials of Deanol and its derivatives for cognitive disorders yielded mixed results. While some studies reported behavioral improvements, evidence for significant cognitive enhancement was often lacking. In contrast, modern cholinergic precursors have demonstrated statistically significant, albeit modest, improvements in cognitive function in patients with dementia. This guide presents the available data to facilitate a direct comparison and inform future research in this area.

Comparison of Clinical Trial Findings: Deanol vs. Modern Cholinergic Precursors

The following tables summarize the quantitative outcomes from a key historical Deanol clinical trial and a representative modern clinical trial of a cholinergic precursor, choline (B1196258) alphoscerate.

Table 1: Historical Deanol Clinical Trial (Senile Dementia, 1977)
Intervention Deanol (2-dimethylaminoethanol)
Dosage Gradually increased to 600 mg three times daily
Duration 4 weeks
Study Design Open-label
Participants 14 senile outpatients
Key Outcomes
Global Improvement10 out of 14 patients showed global improvement (p < 0.01)[1]
Sandoz Clinical Assessment-Geriatric (SCAG) Total ScoreSignificantly lowered by the third week (p < 0.01)[1]
Cognitive Function (specific tests)No changes revealed in memory or other cognitive functions[1]
Behavioral ChangesReduced depression, irritability, and anxiety; increased motivation-initiative[1]
Table 2: Historical Deanol Clinical Trial (Alzheimer's Disease, 1981)
Intervention Deanol (2-dimethylaminoethanol)
Dosage Not specified in abstract
Duration 5+ weeks
Study Design Double-blind, placebo-controlled
Participants 27 patients with moderately severe or severe Alzheimer's disease
Key Outcomes
Cognitive BenefitNo significant benefit appeared from the drug treatment[2]
Withdrawals due to Side Effects6 out of 13 patients (46%) in the drug group were withdrawn within the first 5 weeks[2]
Reported Side EffectsDrowsiness, retardation, increased confusion, mild elevation of blood pressure[2]
Table 3: Modern Cholinergic Precursor Clinical Trial (Choline Alphoscerate, 2003)
Intervention Choline Alphoscerate (CA)
Dosage 400 mg capsules, 3 times daily
Duration 180 days
Study Design Multicenter, double-blind, randomized, placebo-controlled
Participants 261 patients with mild to moderate Alzheimer's disease
Key Outcomes
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) Score- CA Group: Mean decrease of 3.20 points (improvement) (P < 0.001 vs baseline)[3]
- Placebo Group: Mean increase of 2.90 points (worsening) (P < 0.001 vs baseline)[3]
Other Cognitive and Global Measures (MMSE, GDS, ADAS-Behav, ADAS-Total, CGI)Consistently improved in the CA group vs. baseline; remained unchanged or worsened in the placebo group[3]
TolerabilityWell-tolerated[3]

Experimental Protocols of Historical Trials

Detailed experimental protocols from historical trials are not always fully available in published literature. However, based on the available information, the following outlines the general methodology of a key Deanol clinical trial.

Protocol: Deanol in Senile Dementia (1977 Open-Label Trial)
  • Objective: To determine the safety of Deanol and its effect on cognitive impairment in senile outpatients.

  • Participants: 14 outpatients diagnosed with senile dementia.

  • Intervention: Deanol was administered orally. The dosage was gradually increased over the first two weeks to a maximum of 600 mg three times daily.

  • Duration of Treatment: 4 weeks.

  • Assessments:

    • Global Assessment: Overall clinical improvement was evaluated.

    • Sandoz Clinical Assessment-Geriatric (SCAG): This scale was used to rate various symptoms associated with dementia, including mood and behavior.

    • Cognitive Testing: An extensive series of pre- and post-treatment cognitive tests were administered to assess memory and other cognitive functions. The specific tests used were not detailed in the abstract.

  • Primary Endpoints: Safety and reduction in cognitive impairment.

Signaling Pathways and Experimental Workflow

The therapeutic rationale for using Deanol and other cholinergic precursors is based on their role in the synthesis of acetylcholine (B1216132), a key neurotransmitter for memory and cognitive function.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Deanol This compound Choline Choline Deanol->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh Synthesis (Choline Acetyltransferase) ACh_Vesicle ACh Vesicle ACh->ACh_Vesicle Uptake Release ACh_Vesicle->Release Receptor ACh Receptor Release->Receptor Synaptic Cleft Signal Signal Transduction Receptor->Signal Binding Response Cognitive Function Signal->Response Leads to

Proposed mechanism of this compound as an acetylcholine precursor.

The workflow for a typical historical clinical trial of a nootropic agent can be visualized as follows:

cluster_workflow Historical Nootropic Clinical Trial Workflow Start Patient Recruitment (e.g., Senile Dementia Diagnosis) Baseline Baseline Assessment (Cognitive & Behavioral Tests) Start->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment Treatment Period (Deanol or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (Repeat Cognitive & Behavioral Tests) Treatment->FollowUp Analysis Data Analysis (Comparison of Outcomes) FollowUp->Analysis End Conclusion on Efficacy & Safety Analysis->End

A generalized workflow for a historical nootropic clinical trial.

The logical relationship for comparing the efficacy of this compound with a modern alternative can be structured as a comparative analysis of key trial parameters.

cluster_comparison Efficacy Comparison Framework cluster_parameters Comparison Parameters Deanol Historical Deanol Trial Design Study Design (e.g., Double-blind vs. Open-label) Deanol->Design Endpoints Primary Endpoints (e.g., Cognitive Scores) Deanol->Endpoints Outcomes Quantitative Outcomes (e.g., Change from Baseline) Deanol->Outcomes Safety Safety & Tolerability (e.g., Adverse Events) Deanol->Safety Modern Modern Alternative Trial Modern->Design Modern->Endpoints Modern->Outcomes Modern->Safety

Framework for comparing historical and modern clinical trials.

References

A Head-to-Head Analysis of Deanol Aceglumate and Alpha-GPC for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Putative Cholinergic Nootropics

The pursuit of effective cognitive enhancers has led to the investigation of numerous compounds that modulate neurotransmitter systems. Among these, agents that influence the cholinergic system, crucial for learning and memory, have been a primary focus. This guide provides a detailed, evidence-based comparison of two such compounds: Deanol aceglumate and Alpha-GPC (L-Alpha glycerylphosphorylcholine). While direct head-to-head clinical trials are conspicuously absent in the current body of scientific literature, a comparative analysis of their individual profiles offers valuable insights for the research and drug development community.

Executive Summary

Alpha-GPC emerges as a well-researched compound with a clear mechanism of action as a direct precursor to acetylcholine (B1216132) and a consistent body of preclinical and clinical evidence supporting its cognitive-enhancing effects, particularly in the context of cognitive decline. In contrast, the scientific support for Deanol, including its aceglumate salt, is significantly more limited and fraught with controversy. Its proposed mechanism as an acetylcholine precursor is debated, and clinical evidence for its efficacy in cognitive enhancement is largely dated and inconclusive.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Deanol and Alpha-GPC. It is critical to note that the data for Deanol is primarily derived from studies on Deanol bitartrate, as specific pharmacokinetic and comprehensive efficacy data for this compound are scarce.

Table 1: Pharmacokinetic Properties

ParameterDeanol (as Deanol Bitartrate)Alpha-GPC
Bioavailability Information not readily available.High oral bioavailability.[1]
Half-life Information not readily available.Approximately 4 to 6 hours.[2]
Metabolism Believed to be a precursor to choline (B1196258).[1][3] The precise metabolic fate is a subject of debate.Hydrolyzed in the gut to choline and glycerophosphate.[4][5]
Blood-Brain Barrier (BBB) Penetration Evidence is conflicting. Some studies suggest it crosses the BBB, while others question its efficiency.[6][7]Readily crosses the blood-brain barrier.[5][8]

Table 2: Summary of Clinical and Preclinical Findings on Cognitive Enhancement

Study TypeDeanol (various salts)Alpha-GPC
Preclinical (Animal Models) Some older studies suggested improved performance in learning tasks.Numerous studies demonstrate improved memory and learning in various animal models, including models of amnesia and aging.[9]
Clinical (Human Trials) Early, often open-label or small-scale, trials in the mid-20th century reported mixed results for conditions like "learning problems" in children.[3] A double-blind trial in tardive dyskinesia showed some benefit at higher doses.[10] However, trials for Alzheimer's disease and tardive dyskinesia have largely shown it to be ineffective.[3]Multiple clinical trials, including randomized, double-blind, placebo-controlled studies, have shown efficacy in improving cognitive symptoms in mild to moderate Alzheimer's disease and vascular dementia.[11][12][13] Studies in healthy individuals are emerging with some positive results.
Key Cognitive Endpoints Studied Primarily behavioral ratings and subjective improvements.Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Mini-Mental State Examination (MMSE), and other standardized neuropsychological tests.[11][12][13]
Typical Dosage in Clinical Trials 1g to 2g per day (for tardive dyskinesia).[10]1200 mg per day (typically 400 mg three times daily) for cognitive decline.[11][13]

Mechanism of Action: A Tale of Two Cholinergics

Alpha-GPC: A Direct Acetylcholine Precursor

The mechanism of action for Alpha-GPC is well-established. As a choline-containing phospholipid, it is readily absorbed and crosses the blood-brain barrier. In the brain, it is metabolized to provide choline for the synthesis of acetylcholine, a critical neurotransmitter for cognitive processes.[5][8] This direct precursor role is supported by numerous preclinical studies demonstrating increased acetylcholine release and levels in the brain following Alpha-GPC administration.

Alpha_GPC_Pathway cluster_blood Bloodstream cluster_brain Brain Alpha-GPC_blood Alpha-GPC Alpha-GPC_brain Alpha-GPC Alpha-GPC_blood->Alpha-GPC_brain Crosses BBB Choline Choline Alpha-GPC_brain->Choline Metabolism ACh Acetylcholine (ACh) Choline->ACh Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACh ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Deanol_Pathway cluster_blood Bloodstream cluster_brain Brain Deanol_blood Deanol Deanol_brain Deanol Deanol_blood->Deanol_brain Crosses BBB (?) Choline_brain Choline? Deanol_brain->Choline_brain Conversion (Debated) Other_effects Other Neuromodulatory Effects? Deanol_brain->Other_effects ACh_brain Acetylcholine (ACh)? Choline_brain->ACh_brain Synthesis (Uncertain) Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cognitive Tests, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Intervention Group (Nootropic) Randomization->Intervention Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Assessments (e.g., 3, 6, 12 months) Intervention->Follow_up Placebo->Follow_up Analysis Data Analysis (Statistical Comparison) Follow_up->Analysis Results Results and Conclusion Analysis->Results

References

Deanol Aceglumate for Attention and Focus: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of Deanol Aceglumate and its Alternatives in Enhancing Cognitive Function

The quest for effective cognitive enhancers has led to the investigation of numerous compounds, including this compound. This guide provides a meta-analysis of the available scientific literature on the effects of this compound on attention and focus, comparing its performance with established treatments and other nootropic agents. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, proposed mechanisms of action, and the current standing of this compound in the landscape of cognitive enhancement.

Executive Summary

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is the active component of this compound. It has been explored for its potential to support cognitive function, historically even being prescribed for children with learning and behavioral difficulties.[1][2] The primary hypothesis behind its mechanism of action is its role as a precursor to choline, which in turn is a building block for the neurotransmitter acetylcholine, crucial for memory and attention.[1][2][3] However, a thorough review of the scientific literature reveals a significant lack of robust, large-scale clinical trials and meta-analyses specifically on this compound for attention and focus. Modern scientific reviews have found insufficient high-quality evidence to definitively support its efficacy.[3] The available research is often dated, with mixed and not consistently strong results.[3][4]

In contrast, established treatments for attention-deficit/hyperactivity disorder (ADHD), a condition characterized by difficulties with attention and focus, such as methylphenidate and atomoxetine (B1665822), have a substantial body of evidence supporting their efficacy. This guide will delve into a direct comparison of Deanol with these alternatives, based on the limited available data.

Comparative Analysis of Efficacy

The most significant comparative clinical trial involving Deanol was conducted in 1975 by Lewis and Young.[5] This study, while dated, provides the most direct comparison of Deanol to a standard stimulant treatment for attention-related issues.

Quantitative Data Summary

Due to the scarcity of recent, comprehensive clinical trials on Deanol for attention and focus, a quantitative meta-analysis in the traditional sense is not feasible. The following table summarizes the findings from the pivotal 1975 study and contrasts them with the established efficacy of current first-line treatments for ADHD.

CompoundStudyDosagePrimary Outcome MeasuresReported Efficacy
Deanol Lewis & Young, 1975500 mg/dayBehavior rating forms, reaction time, standard psychometric testsShowed "significant improvement" on a number of tests. The pattern of change differed from methylphenidate.[5]
Methylphenidate Lewis & Young, 197540 mg/dayBehavior rating forms, reaction time, standard psychometric testsShowed "significant improvement" on a number of tests. The pattern of change differed from deanol.[5]
Methylphenidate (current data) Multiple large-scale clinical trials and meta-analysesVaries (typically 10-60 mg/day)ADHD rating scales (e.g., ADHD-RS), continuous performance testsConsistently demonstrates a large effect size in reducing symptoms of inattention and hyperactivity/impulsivity.[6]
Atomoxetine (current data) Multiple large-scale clinical trials and meta-analysesVaries (typically 40-100 mg/day)ADHD rating scales (e.g., ADHD-RS)A non-stimulant option that has shown significant efficacy in reducing ADHD symptoms compared to placebo.
Other Nootropics (e.g., Piracetam, Modafinil) Various studiesVariesCognitive tests, self-reported outcomesEvidence for efficacy in ADHD is generally limited or inconclusive, though some studies show promise.[2]

Experimental Protocols

A critical component of evaluating any therapeutic agent is understanding the methodology of the studies conducted. Here, we detail the protocol from the key comparative study on Deanol.

Lewis & Young, 1975: Deanol and Methylphenidate in Minimal Brain Dysfunction
  • Objective: To evaluate the efficacy of Deanol compared to methylphenidate and a placebo in children with "minimal brain dysfunction," a historical term for a range of learning and behavior disorders now often classified as ADHD.[5]

  • Study Design: A double-blind, placebo-controlled clinical trial.[5]

  • Participants: 74 children referred for learning and hyperactivity problems.[5]

  • Treatment Arms:

    • Deanol (500 mg daily)[5]

    • Methylphenidate (40 mg daily)[5]

    • Placebo[5]

  • Duration: 3 months.[5]

  • Outcome Measures:

    • Behavior rating forms completed by parents and teachers.[5]

    • Reaction time tests.[5]

    • A battery of standard psychometric tests (the specific tests were not named in the abstract).[5]

  • Key Findings: Both Deanol and methylphenidate showed statistically significant improvements in the assessed measures compared to the baseline. The nature and extent of these improvements differed between the two active treatments.[5] The study concluded that Deanol appeared to improve performance in this group of children, but noted that its mechanism of action remains speculative.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of neuroactive compounds are dictated by their interaction with specific signaling pathways in the brain. The following diagrams illustrate the proposed mechanism of Deanol and the established mechanisms of its better-understood alternatives.

Proposed Cholinergic Pathway of Deanol

Deanol_Mechanism cluster_synapse Synapse Deanol Deanol Choline Choline Deanol->Choline Precursor ACh Acetylcholine (ACh) Choline->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh ChAT Choline Acetyltransferase ChAT->ACh ACh->ChAT Synaptic_Vesicle Synaptic Vesicle ACh->Synaptic_Vesicle Uptake Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release ACh_Receptor Postsynaptic ACh Receptor Neuronal_Signal Enhanced Neuronal Signaling (Attention, Focus) ACh_Receptor->Neuronal_Signal

Established Dopaminergic and Noradrenergic Pathways of Alternatives

ADHD_Mechanisms cluster_Methylphenidate Methylphenidate cluster_Atomoxetine Atomoxetine Methylphenidate Methylphenidate DAT Dopamine (B1211576) Transporter (DAT) Methylphenidate->DAT Blocks NET_M Norepinephrine Transporter (NET) Methylphenidate->NET_M Blocks DA_NE_Synapse_M Increased Dopamine & Norepinephrine in Synapse Improved_Signaling Improved Attentional Network Signaling DA_NE_Synapse_M->Improved_Signaling Atomoxetine Atomoxetine NET_A Norepinephrine Transporter (NET) Atomoxetine->NET_A Selectively Blocks NE_Synapse_A Increased Norepinephrine in Synapse NE_Synapse_A->Improved_Signaling

Experimental Workflow and Logical Relationships

To visualize the process of the key comparative study, the following diagram outlines the experimental workflow of the 1975 Lewis & Young clinical trial.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase (3 Months) cluster_assessment Post-Treatment Assessment Participant_Pool 74 Children with Learning & Hyperactivity Problems Screening Screening for Neurological or Psychiatric Illness Participant_Pool->Screening Baseline_Assessment Baseline Assessment: - Behavior Ratings - Reaction Time - Psychometric Tests Screening->Baseline_Assessment Randomization Double-Blind Randomization Baseline_Assessment->Randomization Group_A Group A: Deanol (500mg/day) Randomization->Group_A Group_B Group B: Methylphenidate (40mg/day) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Post_Assessment Post-Treatment Assessment: - Behavior Ratings - Reaction Time - Psychometric Tests Group_A->Post_Assessment Group_B->Post_Assessment Group_C->Post_Assessment Data_Analysis Data Analysis: Comparison of pre- vs. post-treatment scores across groups Post_Assessment->Data_Analysis

Conclusion and Future Directions

In contrast, medications like methylphenidate and atomoxetine are supported by a wealth of clinical data demonstrating their effectiveness in treating attentional disorders.[6] Their mechanisms of action, involving the modulation of dopamine and norepinephrine, are also well-characterized.

For researchers and drug development professionals, the case of this compound highlights the need for high-quality, placebo-controlled studies to validate the claims of many nootropic compounds. Future research should aim to:

  • Conduct large-scale, randomized controlled trials of this compound for attention and focus in various populations, including adults.

  • Utilize standardized, validated measures of cognitive function to allow for better comparison across studies.

  • Investigate the pharmacokinetics and pharmacodynamics of this compound to elucidate its precise mechanism of action in the human brain.

Until such data becomes available, this compound remains a compound of theoretical interest with insufficient evidence to support its widespread use for cognitive enhancement over established therapeutic options.

References

Deanol Aceglumate for Tardive Dyskinesia: A Comparative Analysis of Efficacy and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Deanol aceglumate as a potential therapeutic agent for tardive dyskinesia (TD), a persistent and often irreversible movement disorder associated with long-term use of dopamine (B1211576) receptor antagonists. Through a detailed comparison with current first-line treatments and other therapeutic alternatives, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions. The guide synthesizes quantitative data from clinical trials, outlines experimental protocols, and visualizes key pathways and workflows to facilitate a thorough understanding of the therapeutic landscape for tardive dyskinesia.

Executive Summary

Tardive dyskinesia is characterized by involuntary, repetitive body movements, most commonly affecting the orofacial region. The pathophysiology is complex but is thought to involve dopamine receptor supersensitivity in the nigrostriatal pathway. While this compound, a precursor to acetylcholine (B1216132), has been investigated for its potential to ameliorate TD symptoms, its efficacy remains a subject of debate with conflicting results from early clinical trials. In contrast, Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, such as valbenazine (B1662120) and deutetrabenazine, have emerged as the standard of care, demonstrating significant and consistent efficacy in large-scale, randomized controlled trials. This guide will delve into the evidence for this compound and provide a comparative analysis against these and other treatment modalities.

This compound: Mechanism of Action and Clinical Evidence

This compound is hypothesized to act by increasing the synthesis of acetylcholine (ACh) in the central nervous system.[1][2] The "cholinergic deficiency" hypothesis of tardive dyskinesia suggests that an imbalance between dopaminergic and cholinergic systems contributes to the abnormal movements. By potentially boosting cholinergic activity, this compound was thought to counteract the relative dopamine hyperactivity.

However, the direct precursor role of deanol in acetylcholine synthesis has been questioned, with some studies failing to show a significant increase in brain acetylcholine levels after its administration.[3]

Clinical trials on this compound for tardive dyskinesia, primarily conducted in the 1970s and 1980s, have yielded inconsistent results. Some studies reported a modest, statistically significant reduction in dyskinetic movements, particularly at higher doses, while others found no significant difference between Deanol and placebo.[4][5][6][7]

Comparative Analysis of Treatment Efficacy

The following tables summarize the quantitative data from key clinical trials of this compound and its alternatives. The primary efficacy endpoint in most modern trials is the change in the Abnormal Involuntary Movement Scale (AIMS) score, a clinician-rated scale assessing the severity of involuntary movements.[8]

Table 1: this compound Clinical Trial Data

Study (Year)NDosageDurationOutcome (AIMS or other scale)Result vs. Placebo
George et al. (1981)[6]331g/day or 2g/day30 daysSignificant reduction in mean movement rating2g/day group showed significant improvement
Penovich et al. (1978)[5]142g/day4 weeksSubjective clinical impression and filmed sequencesNo significant difference
Jus et al. (1978)[7]29Not Specified8 weeksNot statistically significant improvementNo significant difference
Unnamed Study (1979)[9]Not SpecifiedUp to 1.5g/day3 weeksFailed to alleviate dyskinetic movementsNo significant difference

Table 2: VMAT2 Inhibitors Clinical Trial Data

DrugStudy (Year)NDosageDurationMean Change in AIMS Score from BaselineResult vs. Placebo
Valbenazine KINECT 3 (2017)[10][11]22540 mg/day or 80 mg/day6 weeks-1.9 (40mg), -3.2 (80mg)Significant improvement (p<0.001 for 80mg)
Deutetrabenazine AIM-TD (2017)[4][12]29812 mg/day, 24 mg/day, or 36 mg/day12 weeks-2.1 (12mg), -3.2 (24mg), -3.3 (36mg)Significant improvement for 24mg and 36mg doses (p=0.003 and p=0.001 respectively)

Table 3: Other Alternative Treatments Clinical Trial Data

TreatmentStudy (Year)NDosageDurationOutcomeResult vs. Placebo
Clonazepam Bobruff et al. (1981)[13]19Not Specified12 weeks35% decrease in dyskinesia ratingsSignificant improvement
Baclofen Stewart et al. (1987)[14]33Not Specified6 weeks67% of baclofen-treated patients showed a ≥25% reduction in AIMS scoreNot statistically significant
Botulinum Toxin van Harten et al. (2006)[15]12Increasing dosages33 weeksNon-significant overall reduction in AIMS scoreNot applicable (single-blind study)

Experimental Protocols

This compound (George et al., 1981)[6]
  • Study Design: Double-blind, placebo-controlled trial.

  • Participants: 33 chronic psychiatric hospital subjects with oral tardive dyskinesia.

  • Intervention: Participants were matched for severity of symptoms and randomly assigned to one of three groups: placebo, 1 g/day Deanol, or 2 g/day Deanol.

  • Duration: 30 days.

  • Primary Outcome Measure: Mean rating of involuntary movements.

  • Analysis: Statistical analysis of the change in movement ratings from baseline to day 30.

Valbenazine (KINECT 3)[10][11]
  • Study Design: 6-week, randomized, double-blind, placebo-controlled, phase 3 trial.

  • Participants: Patients with schizophrenia, schizoaffective disorder, or a mood disorder with moderate to severe tardive dyskinesia.

  • Intervention: Participants were randomly assigned (1:1:1) to once-daily placebo, valbenazine 40 mg/day, or valbenazine 80 mg/day.

  • Primary Efficacy Endpoint: Change from baseline to week 6 in the AIMS dyskinesia score (items 1-7), assessed by blinded central video raters.

  • Safety Assessments: Monitoring of adverse events, laboratory tests, ECG, and psychiatric measures.

Deutetrabenazine (AIM-TD)[4][12]
  • Study Design: Double-blind, randomized, placebo-controlled, phase 3 trial.

  • Participants: Patients aged 18–80 years with tardive dyskinesia (≥3 months prior to screening).

  • Intervention: Patients were randomly assigned (1:1:1:1) to receive one of three fixed doses of deutetrabenazine (12 mg/day, 24 mg/day, or 36 mg/day) or a matching placebo. Doses were titrated over 4 weeks and then maintained for 8 weeks.

  • Primary Efficacy Endpoint: Change in AIMS score from baseline to week 12.

  • Analysis: Modified intention-to-treat analysis for patients with a baseline AIMS score ≥6 and at least one post-baseline rating.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound

deanol_mechanism cluster_neuron Presynaptic Terminal Deanol This compound Choline Choline Deanol->Choline Precursor? CholinergicNeuron Cholinergic Neuron Choline->CholinergicNeuron Uptake ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft ACh->SynapticCleft Release CholinergicNeuron->ACh Synthesis via Choline Acetyltransferase PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binding Effect Amelioration of Tardive Dyskinesia PostsynapticReceptor->Effect

Caption: Proposed (but debated) pathway of Deanol's effect on cholinergic neurotransmission.

VMAT2 Inhibitor Mechanism of Action

vmat2_mechanism Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release VMAT2->Vesicle Packaging VMAT2_Inhibitor VMAT2 Inhibitor (Valbenazine/ Deutetrabenazine) VMAT2_Inhibitor->VMAT2 Inhibition PostsynapticReceptor Postsynaptic Dopamine Receptor SynapticCleft->PostsynapticReceptor Binding ReducedSignaling Reduced Dopaminergic Signaling & Amelioration of TD PostsynapticReceptor->ReducedSignaling

Caption: Mechanism of VMAT2 inhibitors in reducing dopamine release.

Clinical Trial Workflow (Example: KINECT 3)

clinical_trial_workflow Screening Patient Screening (Schizophrenia, Schizoaffective, or Mood Disorder with Moderate/Severe TD) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Valbenazine40 Valbenazine 40 mg/day Group Randomization->Valbenazine40 Valbenazine80 Valbenazine 80 mg/day Group Randomization->Valbenazine80 Treatment 6-Week Double-Blind Treatment Placebo->Treatment Valbenazine40->Treatment Valbenazine80->Treatment Endpoint Primary Endpoint Assessment (Change in AIMS Score from Baseline) Treatment->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for TD.

Conclusion

The evidence for this compound as a treatment for tardive dyskinesia is weak and inconsistent, based on older, smaller clinical trials with methodological limitations. While the cholinergic hypothesis of TD provides a theoretical basis for its use, the clinical data do not robustly support its efficacy.

In contrast, the VMAT2 inhibitors, valbenazine and deutetrabenazine, have demonstrated significant and clinically meaningful reductions in tardive dyskinesia symptoms in well-designed, large-scale clinical trials. These agents are now considered the first-line treatment for moderate to severe tardive dyskinesia.

Other therapeutic options, such as benzodiazepines and botulinum toxin, may have a role in specific clinical scenarios, but the evidence supporting their general use is less compelling. For researchers and drug development professionals, the focus for novel TD therapies should be on targets with strong biological plausibility and the ability to demonstrate clear, consistent, and clinically meaningful efficacy in rigorous clinical trials, a standard that this compound has not met. Future research could explore novel cholinergic agents with more specific mechanisms of action, but the high bar set by VMAT2 inhibitors will be a key consideration in their development.

References

Deanol Aceglumate vs. Meclofenoxate: A Comparative Analysis of Their Effects on Brain Choline Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between cholinergic agents is paramount. This guide provides a detailed comparison of deanol aceglumate and meclofenoxate (B1676130), focusing on their impact on brain choline (B1196258) levels, supported by available experimental data.

Executive Summary

Data Presentation: Comparative Effects on Brain Choline

The following table summarizes the comparative efficacy of deanol and meclofenoxate on brain choline levels based on available preclinical data. It is important to note that direct quantitative comparisons for this compound are currently lacking in published research.

CompoundRelative Potency in Elevating Brain CholineEffect on Brain Acetylcholine (B1216132) LevelsProposed Mechanism of Action
Deanol Less potentDisputed; some studies show no significant increase.[1][2]Serves as a choline precursor; may increase blood choline by inhibiting peripheral metabolism and competes with choline for brain uptake.[3][4]
Meclofenoxate Approximately twice as potent as deanol.[5]May increase in certain brain regions like the hippocampus.[5]Acts as a more bioavailable prodrug of deanol; may also influence choline uptake in the brain.[6]
This compound Not established in direct comparative studies.Not established in direct comparative studies.Presumed to act as a choline precursor via its deanol component.

Experimental Protocols

A representative experimental protocol for the quantification of brain choline and acetylcholine levels in rodents following the administration of cholinergic compounds is outlined below. This methodology is based on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a common and sensitive technique in neurochemical analysis.

Objective: To determine the concentrations of choline and acetylcholine in specific brain regions of rats following the administration of a test compound (e.g., deanol, meclofenoxate).

Materials and Methods:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Animals are randomly assigned to treatment groups (e.g., vehicle control, deanol, meclofenoxate). Drugs are administered via intraperitoneal (i.p.) injection at specified doses.

  • Tissue Collection: At predetermined time points post-injection, animals are euthanized by microwave irradiation to prevent post-mortem changes in brain neurochemistry.[7] The brain is rapidly excised and dissected on a cold plate to isolate specific regions of interest (e.g., hippocampus, striatum, cortex).

  • Sample Preparation: Brain tissue samples are homogenized in an acidic solution (e.g., 15% 1N formic acid in acetone) and centrifuged to precipitate proteins.[8] The resulting supernatant is washed with a non-polar solvent to remove lipids and then dried under a stream of nitrogen gas. The residue is reconstituted in the HPLC mobile phase for analysis.

  • HPLC-ED Analysis:

    • Chromatographic Separation: Choline and acetylcholine are separated on a reverse-phase C18 column.

    • Post-Column Enzymatic Reaction: The column effluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate. Choline oxidase then oxidizes all choline to betaine (B1666868) and hydrogen peroxide.

    • Electrochemical Detection: The hydrogen peroxide produced is detected by an electrochemical detector, which generates a signal proportional to the concentration of choline and acetylcholine in the sample.[7]

  • Data Analysis: Peak areas are quantified and compared to a standard curve to determine the absolute concentrations of choline and acetylcholine in the brain tissue, typically expressed as nmol/g of tissue. Statistical analysis is performed to compare the different treatment groups.

Signaling Pathways and Mechanisms of Action

The cholinergic system plays a crucial role in cognitive functions. Both deanol and meclofenoxate are believed to exert their effects by modulating this system, primarily by influencing the availability of choline, the precursor to the neurotransmitter acetylcholine.

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the key components of a cholinergic synapse, including the synthesis, release, and degradation of acetylcholine.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle packaged into ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis catalyzes ACh_vesicle ACh ACh_vesicle->ACh_released Release CHT Choline Transporter (CHT) CHT->Choline uptake AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_released->AChR AChE->Choline_reuptake AChE->Acetate Choline_reuptake->CHT Signal Postsynaptic Signal AChR->Signal activates

Caption: Overview of the cholinergic synapse.

Proposed Mechanisms of Deanol and Meclofenoxate

The following diagrams illustrate the proposed mechanisms by which deanol and meclofenoxate are thought to increase brain choline levels.

DeanolMechanism cluster_periphery Peripheral Tissues cluster_blood Bloodstream cluster_brain Brain Deanol_peripheral Deanol Inhibition Inhibition Deanol_peripheral->Inhibition Choline_metabolism Choline Metabolism Blood_Choline Increased Blood Choline Choline_metabolism->Blood_Choline leads to Inhibition->Choline_metabolism BBB_Transport Blood-Brain Barrier Choline Transport Blood_Choline->BBB_Transport Competition Competition Blood_Choline->Competition Brain_Choline Increased Brain Choline BBB_Transport->Brain_Choline Deanol_brain Deanol Deanol_brain->Competition Competition->BBB_Transport competes for

Caption: Proposed mechanism of deanol action.

MeclofenoxateMechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Meclofenoxate Meclofenoxate Deanol_pCPA Deanol + pCPA Meclofenoxate->Deanol_pCPA Hydrolysis BBB BBB Deanol_pCPA->BBB pCPA facilitates transport Deanol_in_brain Deanol BBB->Deanol_in_brain Increased_Choline Increased Brain Choline Deanol_in_brain->Increased_Choline leads to

Caption: Proposed mechanism of meclofenoxate action.

Conclusion

The available evidence suggests that meclofenoxate is a more potent elevator of brain choline levels than deanol. This is likely due to its enhanced ability to cross the blood-brain barrier. While deanol is a direct precursor to choline, its overall efficacy in increasing brain acetylcholine remains a topic of debate, with some studies indicating no significant change. A significant gap in the literature exists regarding the specific effects of this compound on brain choline and its direct comparison with meclofenoxate. Further research, particularly head-to-head comparative studies with consistent methodologies, is required to fully elucidate the relative neurochemical effects of these compounds. For professionals in drug development, the choice between these agents would depend on the desired potency and pharmacokinetic profile, with meclofenoxate appearing to be a more efficient vehicle for delivering deanol to the central nervous system.

References

A Comparative Analysis of Deanol Aceglumate and Natural Nootropics on Cognitive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cognitive Enhancement Alternatives Supported by Experimental Data.

The quest for cognitive enhancement has led to the investigation of a wide array of compounds, from synthetic molecules to natural extracts. This guide provides a detailed comparison of the synthetic compound Deanol aceglumate against three prominent natural nootropics: Bacopa monnieri, Ginkgo biloba, and Lion's Mane mushroom (Hericium erinaceus). The following sections present their mechanisms of action, quantitative data from clinical trials, and typical experimental protocols to facilitate an evidence-based evaluation.

Mechanisms of Action and Signaling Pathways

The cognitive-enhancing effects of these substances are attributed to a variety of neurochemical and physiological processes. While this compound is primarily believed to influence the cholinergic system, the natural nootropics exhibit a broader range of mechanisms, including modulation of neurotransmitter systems, neuroprotection, and promotion of neurogenesis.

This compound: The primary proposed mechanism of Deanol is its role as a precursor to choline (B1196258) in the brain.[1][2][3] The theory suggests that by increasing the available pool of choline, Deanol facilitates the synthesis of the neurotransmitter acetylcholine (B1216132), which is crucial for learning and memory.[1][2][3] However, the evidence supporting this direct mechanism is not definitive, and some studies suggest its effects may be more complex, potentially involving antioxidant and cell membrane stabilizing properties.[4][5] It is important to note that the scientific consensus on the precise mechanism of action remains uncertain, with some research questioning the reliability of orally ingested Deanol to significantly increase brain choline or acetylcholine levels.[5][6]

Deanol_Aceglumate_Pathway cluster_blood Bloodstream cluster_neuron Neuron This compound This compound Choline Choline This compound->Choline (precursor) Acetylcholine Acetylcholine Choline->Acetylcholine Synthesis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Neurotransmission

Proposed Cholinergic Pathway of this compound.

Bacopa monnieri : This herb's nootropic effects are attributed to its active compounds, primarily bacosides.[7] Its mechanism is multifaceted, involving the enhancement of nerve impulse transmission, antioxidant neuroprotection, and modulation of neurotransmitter systems including acetylcholine, serotonin, and dopamine.[7][8][9] Bacosides have been shown to repair damaged neurons and improve synaptic function.

Bacopa_Monnieri_Pathway cluster_cellular Cellular Mechanisms Bacopa Monnieri Bacopa Monnieri Antioxidant Activity Antioxidant Activity Bacopa Monnieri->Antioxidant Activity Neurotransmitter Modulation Neurotransmitter Modulation Bacopa Monnieri->Neurotransmitter Modulation Synaptic Plasticity Synaptic Plasticity Bacopa Monnieri->Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Antioxidant Activity->Cognitive Enhancement Neurotransmitter Modulation->Cognitive Enhancement Synaptic Plasticity->Cognitive Enhancement

Multi-faceted Mechanism of Bacopa monnieri.

Ginkgo biloba : The cognitive benefits of Ginkgo biloba are linked to its flavonoid and terpenoid constituents.[10] Its primary mechanisms include improving cerebral blood flow, providing antioxidant protection against oxidative stress, and modulating neurotransmitter pathways.[10] It does not appear to have a single, targeted mechanism but rather a combination of effects that support brain health.

Ginkgo_Biloba_Pathway cluster_effects Physiological Effects Ginkgo Biloba Ginkgo Biloba Cerebral Blood Flow Cerebral Blood Flow Ginkgo Biloba->Cerebral Blood Flow Antioxidant Defense Antioxidant Defense Ginkgo Biloba->Antioxidant Defense Neurotransmitter Regulation Neurotransmitter Regulation Ginkgo Biloba->Neurotransmitter Regulation Cognitive Function Cognitive Function Cerebral Blood Flow->Cognitive Function Antioxidant Defense->Cognitive Function Neurotransmitter Regulation->Cognitive Function

Mechanisms of Action for Ginkgo Biloba.

Lion's Mane Mushroom (Hericium erinaceus) : The neurotrophic properties of Lion's Mane are primarily attributed to its unique compounds, hericenones and erinacines.[11][12] These compounds stimulate the synthesis of Nerve Growth Factor (NGF), a neurotrophin crucial for the growth, maintenance, and survival of neurons.[11][12] By promoting NGF, Lion's Mane supports neurogenesis and synaptic plasticity.

Lions_Mane_Pathway cluster_actions Neurotrophic Actions Lion's Mane Lion's Mane NGF Synthesis NGF Synthesis Lion's Mane->NGF Synthesis Neurogenesis Neurogenesis NGF Synthesis->Neurogenesis Synaptic Plasticity Synaptic Plasticity NGF Synthesis->Synaptic Plasticity Cognitive Improvement Cognitive Improvement Neurogenesis->Cognitive Improvement Synaptic Plasticity->Cognitive Improvement

Neurotrophic Pathway of Lion's Mane Mushroom.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from randomized, double-blind, placebo-controlled clinical trials investigating the cognitive-enhancing effects of these substances in healthy adults or individuals with mild cognitive impairment.

This compound: There is a notable lack of recent, high-quality clinical trials investigating the nootropic effects of this compound in healthy adult populations. Much of the available research is dated and focuses on patient populations with cognitive deficits, often yielding mixed or inconclusive results regarding cognitive enhancement.[13][14] Therefore, a direct quantitative comparison with the well-researched natural nootropics is not feasible at this time.

Table 1: Efficacy of Bacopa monnieri on Cognitive Function

StudyPopulationDosageDurationCognitive DomainKey Findings
Stough et al. (2001)Healthy Adults (n=46)300 mg/day12 weeksMemory, AttentionSignificant improvement in speed of visual information processing, learning rate, and memory consolidation.[8]
Roodenrys et al. (2002)Healthy Adults (n=76)300 mg/day12 weeksMemorySignificant improvement in the retention of new information.
Calabrese et al. (2008)Elderly Adults (n=54)300 mg/day12 weeksMemory, Anxiety, DepressionEnhanced delayed word recall memory scores; decreased depression and anxiety.[8]
Eraiah et al. (2024)Healthy Adults (n=80)300 mg/day12 weeksMemory, Cognitive SkillsImproved memory and cognitive functions; reduced anxiety and serum cortisol levels; increased serum BDNF.[7]

Table 2: Efficacy of Ginkgo biloba on Cognitive Function

StudyPopulationDosageDurationCognitive DomainKey Findings
Subhan & Hindmarch (1984)Healthy Young Females (n=8)600 mg (single dose)1 hour post-doseMemory, Reaction TimeImproved complex choice reaction time.[10]
Kennedy et al. (2000)Healthy Young Adults (n=20)120, 240, 360 mg (single doses)AcuteAttention, MemoryDose-dependent improvements in attention and memory.
Mix & Crews (2002)Cognitively Intact Older Adults (n=262)180 mg/day6 weeksMemorySignificant improvement in free recall and recognition of learned material.
Kaschel (2011)Healthy Middle-Aged Adults (n=66)240 mg/day4 weeksMemorySignificant improvement on a demanding memory task (free recall).

Table 3: Efficacy of Lion's Mane Mushroom (Hericium erinaceus) on Cognitive Function

StudyPopulationDosageDurationCognitive DomainKey Findings
Mori et al. (2009)Mild Cognitive Impairment (n=30)3 g/day 16 weeksGeneral CognitionSignificant improvement in cognitive function scores (HDS-R).[15]
Saitsu et al. (2019)Healthy Older Adults (n=31)3.2 g/day 12 weeksGeneral CognitionImproved scores on the Mini-Mental State Examination (MMSE).[15]
Docherty et al. (2023)Healthy Young Adults (n=41)1.8 g/day 28 daysAttention, StressQuicker performance on the Stroop task (acute effect); trend towards reduced subjective stress (chronic effect).[11][12][16]
Surendran et al. (2025)Healthy Young Adults (n=18)3 g (single dose)90 mins post-dosePsychomotor SkillsImproved performance on the pegboard test.[17]

Experimental Protocols

A typical experimental design for a clinical trial investigating the efficacy of a nootropic supplement in healthy adults follows a randomized, double-blind, placebo-controlled methodology.[18][19][20]

Typical Experimental Workflow:

Experimental_Workflow Recruitment Participant Recruitment (Healthy Volunteers) Screening Screening & Baseline Assessment (Cognitive Tests, Health Metrics) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Period (Nootropic or Placebo) Randomization->Intervention FollowUp Follow-up Assessments (Cognitive Tests at Intervals) Intervention->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis

Standard Workflow for a Nootropic Clinical Trial.

Key Methodological Components:

  • Participants: Healthy adult volunteers, often within a specific age range, are recruited. Exclusion criteria typically include pre-existing medical conditions, use of certain medications, and substance abuse.[21]

  • Design: A randomized, double-blind, placebo-controlled design is the gold standard to minimize bias. A crossover design, where participants receive both the nootropic and placebo at different times, can also be employed.[20]

  • Intervention: Participants are randomly assigned to receive either the active nootropic supplement or a matched placebo for a predetermined duration. Dosages are based on preclinical data and previous studies.

  • Assessments: A battery of standardized and validated cognitive tests is administered at baseline and at various time points throughout the study.[19] These tests assess domains such as memory, attention, executive function, and processing speed.

  • Data Analysis: Statistical analysis is performed to compare the changes in cognitive performance between the nootropic and placebo groups.

Conclusion

The available scientific evidence indicates that the natural nootropics Bacopa monnieri, Ginkgo biloba, and Lion's Mane mushroom have demonstrated measurable cognitive-enhancing effects in clinical trials. Their mechanisms of action are multifaceted, involving various neuroprotective and neuromodulatory pathways.

In contrast, the evidence for the nootropic efficacy of this compound in healthy adults is sparse and inconclusive. While its proposed mechanism as a choline precursor is plausible, it lacks robust support from recent, well-designed clinical trials. For researchers and drug development professionals, the natural nootropics present a more evidence-based foundation for further investigation and development of cognitive-enhancing therapies. Future research on this compound is warranted to clarify its mechanism of action and to establish its efficacy, if any, in a healthy adult population through rigorous clinical trials.

References

Safety Operating Guide

Proper Disposal of Deanol Aceglumate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Deanol aceglumate, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring regulatory compliance.

Executive Summary

The proper disposal of this compound is governed by its classification as either a hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not a controlled substance under the Drug Enforcement Administration (DEA), its inherent chemical properties, as outlined in its Safety Data Sheet (SDS), indicate potential hazardous characteristics, including flammability, corrosivity, and toxicity.

It is the responsibility of the generator to make a final hazardous waste determination. This guide provides the framework for this determination and outlines the specific disposal procedures for both hazardous and non-hazardous classifications.

This compound: Key Data

PropertyDataSource
Synonyms Otrun, Risatarun, Deanoli aceglumasN/A
DEA Schedule Not a controlled substanceN/A
Hazard Summary Flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, toxic if inhaled, may cause respiratory irritation, harmful to aquatic life.SDS

Step 1: Hazardous Waste Determination

Before disposal, laboratory personnel must determine if the this compound waste is a RCRA hazardous waste. This determination can be made through generator knowledge of the waste stream or through analytical testing.

A. Listed Hazardous Waste: this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[1][2][3]

B. Characteristic Hazardous Waste: The waste must be evaluated for the following characteristics:

  • Ignitability (D001): A liquid waste with a flashpoint less than 140°F (60°C).[4][5][6]

  • Corrosivity (D002): An aqueous waste with a pH less than or equal to 2 or greater than or equal to 12.5.[7][8][9]

  • Reactivity (D003): Wastes that are unstable, react violently with water, or generate toxic gases.

  • Toxicity (D004-D043): Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for the waste to leach specific toxic chemicals into groundwater.[10][11]

If the this compound waste exhibits any of these characteristics, it must be managed as RCRA hazardous waste.

Step 2: Disposal Procedures

Based on the hazardous waste determination, follow the appropriate disposal protocol.

Protocol for RCRA Hazardous Pharmaceutical Waste

If this compound waste is determined to be hazardous, the following procedures must be followed:

  • Segregation: Do not mix hazardous waste with non-hazardous waste.

  • Containerization: Place the waste in a designated, leak-proof, and clearly labeled black container for RCRA hazardous pharmaceutical waste. The container must be kept closed except when adding waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste," a description of the contents (e.g., "this compound waste"), the specific RCRA waste code(s) (e.g., D001, D002), and the accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area or a central accumulation area, following all applicable storage time limits and safety requirements.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The waste will typically be incinerated at a permitted hazardous waste facility.

Protocol for Non-RCRA (Non-Hazardous) Pharmaceutical Waste

If the this compound waste is determined to be non-hazardous, it is still crucial to manage it responsibly to protect human health and the environment. The recommended best practice is to manage it as non-RCRA pharmaceutical waste for incineration.[12][13]

  • Segregation: Keep non-hazardous pharmaceutical waste separate from hazardous waste, sharps waste, and regular trash.[14]

  • Containerization: Place the waste in a designated, leak-proof, and clearly labeled blue or white container for non-RCRA pharmaceutical waste.[12]

  • Labeling: Clearly label the container with "Non-Hazardous Pharmaceutical Waste for Incineration" and a description of the contents.[12]

  • Storage: Store the container in a secure area to prevent unauthorized access.

  • Disposal: Arrange for pickup and disposal by a licensed medical or pharmaceutical waste contractor. The preferred disposal method is incineration.[12][14]

Under no circumstances should pharmaceutical waste be disposed of down the drain or in the regular trash.

Experimental Protocols

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

The TCLP is designed to determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.[10]

  • Sample Preparation: For wastes containing more than 0.5% solids, the liquid portion is separated from the solid phase. The solid phase's particle size is reduced if necessary.

  • Extraction: The solid phase is extracted with an extraction fluid equal to 20 times its weight. The type of extraction fluid used depends on the alkalinity of the waste. For volatile analytes, a special Zero-Headspace Extraction (ZHE) vessel is used.

  • Filtration: After extraction, the liquid extract is separated from the solid phase by filtration through a 0.6 to 0.8 µm glass fiber filter.

  • Analysis: The liquid extract is then analyzed to determine the concentration of regulated contaminants. If the concentration of any analyte exceeds the regulatory level, the waste is classified as toxic hazardous waste.[10]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflows for the proper disposal of this compound.

cluster_0 Hazardous Waste Determination cluster_1 Disposal Pathways start This compound Waste determination Is the waste a RCRA hazardous waste? start->determination hazardous RCRA Hazardous Waste determination->hazardous Yes non_hazardous Non-RCRA Pharmaceutical Waste determination->non_hazardous No

Caption: Decision pathway for classifying this compound waste.

cluster_0 RCRA Hazardous Waste Disposal Workflow cluster_1 Non-RCRA Pharmaceutical Waste Disposal Workflow segregate_h Segregate Waste container_h Place in Black Container segregate_h->container_h label_h Label as Hazardous Waste with RCRA Code container_h->label_h store_h Store in Designated Area label_h->store_h dispose_h Dispose via Licensed Hazardous Waste Contractor store_h->dispose_h incinerate_h Incineration at Permitted Facility dispose_h->incinerate_h segregate_nh Segregate Waste container_nh Place in Blue/White Container segregate_nh->container_nh label_nh Label as Non-Hazardous for Incineration container_nh->label_nh store_nh Store in Secure Area label_nh->store_nh dispose_nh Dispose via Licensed Medical Waste Contractor store_nh->dispose_nh incinerate_nh Incineration dispose_nh->incinerate_nh

Caption: Disposal workflows for hazardous and non-hazardous waste.

References

Navigating the Safe Handling of Deanol Aceglumate in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for laboratory professionals.

Personal Protective Equipment (PPE)

When handling Deanol aceglumate, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is important to inspect gloves for any signs of degradation or perforation before use and to change them immediately if they become contaminated.

    • Clothing: A laboratory coat or other protective clothing is essential to prevent skin contact.

  • Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required. However, if working in a poorly ventilated space or if there is a potential for the generation of dust or aerosols, a NIOSH/MSHA-approved respirator should be used.

Operational Plans: Handling and Storage

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

Handling:

  • Preparation: Before beginning any work, ensure the work area is clean and organized. Identify the locations of the nearest eyewash station and safety shower. All required PPE must be donned correctly before handling the compound.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred environment for these operations.

  • Dispensing: To avoid splashes and spills, transfer and dispense the substance with care. Utilize appropriate tools such as spatulas or weighing paper for solids.

  • Hygiene: After handling, it is imperative to wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed container to prevent contamination and exposure to moisture.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. Although specific incompatibilities for this compound are not documented, based on Deanol, it should be kept away from strong oxidizing agents, strong acids, and acid chlorides.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the contaminated material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous waste.

Quantitative Data

The following table summarizes the occupational exposure limits for Deanol. These values should be used as a reference for handling this compound in the absence of specific data for the compound itself.

ParameterValue
OSHA Permissible Exposure Limit (PEL) Not Established
ACGIH Threshold Limit Value (TLV) Not Established
NIOSH Recommended Exposure Limit (REL) Not Established
DuPont Internal Exposure Limit (8-hr TWA) 2 ppm[1]

TWA: Time-Weighted Average

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling in Fume Hood ppe->handling experiment Perform Experiment handling->experiment spill Spill handling->spill exposure Personal Exposure handling->exposure decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_disposal Dispose of Chemical Waste decontamination->waste_disposal ppe_disposal Dispose of Contaminated PPE waste_disposal->ppe_disposal doff_ppe Doff PPE ppe_disposal->doff_ppe emergency Emergency Procedure spill->emergency exposure->emergency

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanol aceglumate
Reactant of Route 2
Deanol aceglumate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.